molecular formula C18H39O4P B1581913 Octadecyl phosphate CAS No. 2958-09-0

Octadecyl phosphate

Cat. No.: B1581913
CAS No.: 2958-09-0
M. Wt: 350.5 g/mol
InChI Key: UHGIMQLJWRAPLT-UHFFFAOYSA-N
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Description

Stearyl acid phosphate appears as a white waxy solid. Insoluble in water. Vapor or liquid may irritate of severely burn skin or eyes. Inhalation may irritate and seriously burn respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract.

Properties

IUPAC Name

octadecyl dihydrogen phosphate
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InChI

InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21)
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InChI Key

UHGIMQLJWRAPLT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)O
Source PubChem
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Molecular Formula

C18H39O4P
Record name STEARYL ACID PHOSPHATE
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DSSTOX Substance ID

DTXSID20880482
Record name Monooctadecyl orthophosphate
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Molecular Weight

350.5 g/mol
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Physical Description

Stearyl acid phosphate appears as a white waxy solid. Insoluble in water. Vapor or liquid may irritate of severely burn skin or eyes. Inhalation may irritate and seriously burn respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract.
Record name STEARYL ACID PHOSPHATE
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CAS No.

2958-09-0
Record name STEARYL ACID PHOSPHATE
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Record name Monostearyl phosphate
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Record name Monostearyl phosphate
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Record name Octadecyl phosphate
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Record name Phosphoric acid, monooctadecyl ester
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Record name Monooctadecyl orthophosphate
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Record name Octadecyl dihydrogen phosphate
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Record name MONOSTEARYL PHOSPHATE
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Foundational & Exploratory

An In-Depth Technical Guide to Octadecyl Phosphate: Properties, Synthesis, and Applications in Advanced Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octadecyl phosphate, also known as monostearyl phosphate, is an amphiphilic molecule of significant interest in materials science and pharmaceutical development. Its unique structure, comprising a long hydrophobic alkyl chain and a polar phosphate headgroup, imparts valuable surfactant properties and the ability to form highly ordered self-assembled structures. This guide provides a comprehensive technical overview of this compound's chemical properties, structure, synthesis methodologies, and its critical role in the formulation of advanced drug delivery systems and the functionalization of surfaces. We will explore the causality behind its molecular behavior, detail validated experimental protocols, and present its applications, offering field-proven insights for professionals in research and development.

Molecular Structure and Physicochemical Profile

This compound (C₁₈H₃₉O₄P) is a long-chain alkyl phosphate ester.[1] Its structure is fundamentally amphiphilic, characterized by two distinct regions:

  • A Hydrophobic Tail: A saturated 18-carbon alkyl chain (the octadecyl group) that is highly nonpolar and water-repellent.[1]

  • A Hydrophilic Head: A polar phosphate group that is reactive and readily interacts with aqueous environments and polar surfaces.[1]

This dual nature is the cornerstone of its functionality, driving its self-assembly in solution and its efficacy as a surface-active agent. The IUPAC name for this compound is octadecyl dihydrogen phosphate.[2]

Caption: Diagram of this compound's amphiphilic structure.

Quantitative Physicochemical Data

The functional properties of this compound are dictated by its physicochemical parameters, which are summarized below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₉O₄P[3][4][5]
Molecular Weight 350.47 g/mol [3][5]
Appearance White waxy solid[4][5]
CAS Number 2958-09-0[3][5]
Density (Predicted) 0.997 ± 0.06 g/cm³[3][5]
Boiling Point (Predicted) 465.6 ± 28.0 °C at 760 mmHg[3][5]
pKa (Predicted) 1.95 ± 0.10[3][5]
LogP (Predicted) 6.357[3]
Solubility Insoluble in water[2][4][5]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of this compound is typically achieved through the phosphorylation of octadecanol (stearyl alcohol). The choice of phosphorylating agent and reaction conditions is critical to controlling the ratio of monoester to diester products and minimizing impurities.

Causality in Synthesis Design

The most common and scalable method involves the reaction of octadecanol with a strong phosphorylating agent like phosphorus pentoxide (P₂O₅) or trichlorophosphate (POCl₃).[1][3]

  • Choice of Phosphorylating Agent: Phosphorus pentoxide is often used and yields a mixture of mono- and di-esters.[6] The reaction stoichiometry can be adjusted to favor the monoester, but a mixture is common. Using POCl₃ followed by controlled hydrolysis offers a more precise route to the monoester.

  • Reaction Solvent: A non-protic, inert solvent like dichloromethane is used to prevent unwanted side reactions with the highly reactive phosphorylating agent.[3]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, which would otherwise consume the phosphorylating agent and lead to the formation of phosphoric acid byproducts.[3]

  • Temperature Control: The reaction is often initiated at a reduced temperature to control the initial exothermic reaction, followed by reflux to drive the reaction to completion.[3]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example based on established chemical principles.[3]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert nitrogen atmosphere, dissolve 1-octadecanol and a stoichiometric equivalent of triethylamine in anhydrous dichloromethane.

  • Phosphorylation: Cool the solution in an ice bath. Slowly add trichlorophosphate (dissolved in dichloromethane) dropwise via the addition funnel over 30 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to ensure the reaction proceeds to completion.

  • Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Stir for 15 hours.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and wash it sequentially with dilute HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain pure this compound.

Core Applications in Research and Development

The amphiphilic nature of this compound makes it a versatile tool for scientists, particularly in drug delivery and surface science.

Liposome and Nanoparticle Formulation

This compound is a key excipient in the formulation of liposomes and other lipid-based nanoparticles.[7][8]

  • Functionality: It is incorporated into the lipid bilayer of liposomes to impart a negative surface charge. This negative zeta potential is crucial for several reasons:

    • Colloidal Stability: The electrostatic repulsion between negatively charged liposomes prevents their aggregation, enhancing the formulation's shelf-life and stability.[9]

    • Modulation of Drug Release: The charge can influence the interaction of the liposome with encapsulated drugs and biological membranes.

    • Biological Interaction: Surface charge affects how liposomes interact with cells and proteins in the bloodstream, influencing their pharmacokinetic profile.[8]

Alkylphospholipids like this compound can be used to create stable liposomes, especially when formulated with cholesterol to ensure proper lipid packing and stability.[8][10]

Caption: Role of this compound in forming a charged lipid bilayer.

Surface Modification and Self-Assembled Monolayers (SAMs)

This compound is widely used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium dioxide, zirconium dioxide, and aluminum oxide.[11][12][13]

  • Mechanism of Action: The phosphate headgroup forms strong, stable coordination bonds (P−O−Metal) with the metal oxide surface.[11][14] This strong interaction serves as an anchor, allowing the hydrophobic octadecyl chains to orient themselves away from the surface, creating a dense, highly ordered monolayer.

  • Applications of SAMs:

    • Corrosion Resistance: The hydrophobic layer acts as a barrier, preventing corrosive agents from reaching the metal surface.[15]

    • Biocompatibility: Modifying the surface of biomedical implants (e.g., titanium) can reduce bacterial attachment and improve tissue integration.[16]

    • Wetting and Lubrication: SAMs can dramatically alter the surface energy, transforming a hydrophilic surface into a hydrophobic one, which is useful for creating self-cleaning or low-friction surfaces.[15][17]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.[2][4][18] Ingestion may cause irritation or burns to the gastrointestinal tract.[4][5] Direct contact should be avoided.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Avoid generating dust.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[19]

Conclusion

This compound is a multifunctional molecule with a well-defined structure that enables a broad range of applications. Its amphiphilic character is fundamental to its role as a surfactant, a stabilizer in drug delivery systems, and a robust agent for surface functionalization. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and self-assembly behavior is essential for harnessing its full potential in creating next-generation materials and therapeutics. The ability to form stable, ordered structures on both the nanoscale (liposomes) and at interfaces (SAMs) ensures that this compound will remain a compound of high interest in advanced scientific applications.

References

  • This compound|2958-09-0 - LookChem . LookChem. Available at: [Link]

  • Octadecylphosphonic acid - preparation and application - Georganics . Georganics. Available at: [Link]

  • Monostearyl phosphate | C18H39O4P | CID 76290 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Octadecylphosphonic acid - Wikipedia . Wikipedia. Available at: [Link]

  • This compound | Chemical Substance Information | J-GLOBAL . J-GLOBAL. Available at: [Link]

  • Chemical Properties of Phosphoric acid, octadecyl ester (CAS 2958-09-0) - Cheméo . Cheméo. Available at: [Link]

  • Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces | Langmuir . ACS Publications. Available at: [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC . National Center for Biotechnology Information. Available at: [Link]

  • n-Octadecylphosphonic acid functionalized tool surfaces for metal forming applications - RWTH Publications . RWTH Aachen University. Available at: [Link]

  • The composition-dependent presence of free (micellar) alkylphospholipid in liposomal formulations of octadecyl-1,1-dimethyl-piperidino-4-yl-phosphate affects its cytotoxic activity in vitro - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Doxorubicin loaded octacalcium phosphate particles as controlled release drug delivery systems: Physico-chemical characterization, in vitro drug release and evaluation of cell death pathway - ResearchGate . ResearchGate. Available at: [Link]

  • Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Cancerostatic octadecylpiperidinoylphosphate liposomes: Effect of composition on uptake by and toxicity to J774 mouse macrophage cells and MT1 breast cancer cells in vitro - ResearchGate . ResearchGate. Available at: [Link]

  • Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC . National Center for Biotechnology Information. Available at: [Link]

  • EP0493927A1 - Phosphate esters and compositions containing them - Google Patents. Google Patents.
  • Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants . Scilit. Available at: [Link]

  • Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides | Langmuir . ACS Publications. Available at: [Link]

  • Robust self-assembled octadecylphosphonic acid monolayers on a mica substrate . SPIE Digital Library. Available at: [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications - MDPI . MDPI. Available at: [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC . National Center for Biotechnology Information. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of Octadecyl Phosphate from Octadecyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of advanced drug delivery systems, functional cosmetics, and material science, long-chain alkyl phosphates, such as octadecyl phosphate, have emerged as critical components. Their amphiphilic nature, ability to form stable monolayers, and function as emulsifiers and dispersing agents make them invaluable to formulation scientists and researchers.[1] This guide is designed to provide drug development professionals, researchers, and scientists with a comprehensive, field-proven understanding of the synthesis of this compound from its precursor, octadecyl alcohol (1-octadecanol).

Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the primary chemical pathways, their respective advantages and drawbacks, and the critical parameters that govern reaction success, product purity, and yield.

Foundational Concepts: The Chemistry of Phosphorylation

The conversion of an alcohol to a phosphate ester, or phosphorylation, is a cornerstone of organic synthesis.[2] This process involves the formation of a P-O-C bond, transforming the neutral, hydroxyl group of octadecyl alcohol into a polar, anionic phosphate head group. The choice of phosphorylating agent is paramount and dictates the reaction mechanism, conditions, and the resulting product distribution—primarily a mixture of octadecyl dihydrogen phosphate (monoester) and dioctadecyl hydrogen phosphate (diester).

This guide will focus on three robust and widely employed methods for this transformation:

  • Phosphorylation with Phosphorus Pentoxide (P₂O₅)

  • Phosphorylation with Polyphosphoric Acid (PPA)

  • Phosphorylation with Phosphorus Oxychloride (POCl₃)

Comparative Analysis of Synthesis Routes

A judicious selection of the synthetic route is contingent on the desired product specifications, available equipment, and scale of the reaction. The following table provides a comparative overview of the three primary methods.

Parameter Phosphorus Pentoxide (P₂O₅) Polyphosphoric Acid (PPA) Phosphorus Oxychloride (POCl₃)
Primary Product Mixture of mono- and di-estersPredominantly mono-esterControllable to favor mono- or di-ester
Reaction Conditions Moderate to high temperature (70-130°C)Moderate temperature (room temp to 70°C)Low temperature (-5°C to room temp)
Reagent Handling Highly hygroscopic solid, requires careful handlingViscous liquid, easier to handle than P₂O₅Corrosive liquid, reacts with moisture
Byproducts Phosphoric acidPhosphoric acidHCl (requires a base scavenger)
Advantages Low cost, simple procedureGood control over mono-ester formation, stable reagentMild reaction conditions, avoids high temperatures that can cause degradation
Disadvantages Difficult to control the mono/di-ester ratio, exothermic reaction can be vigorousHigh viscosity can pose stirring challengesOver-reactivity can lead to tri-alkyl phosphates, requires anhydrous conditions and a base

Synthesis Methodologies and Experimental Protocols

Method 1: Phosphorylation with Phosphorus Pentoxide (P₂O₅)

This method is a direct and cost-effective approach, valued for its simplicity.[1] However, the highly exothermic nature of the reaction and the hygroscopic character of P₂O₅ demand careful control of the experimental setup. The reaction typically yields a mixture of mono- and dithis compound.[1]

  • Solvent: While the reaction can be performed neat, the use of an inert, high-boiling solvent like toluene or xylene helps to moderate the reaction temperature and improve stirring. For long-chain alcohols, a dispersant like mineral oil can be employed to prevent the aggregation of the hygroscopic P₂O₅.[3]

  • Temperature Control: The initial addition of P₂O₅ to octadecyl alcohol is highly exothermic. Maintaining a low initial temperature and controlling the rate of addition is crucial to prevent charring and the formation of pyrophosphates. Subsequent heating drives the reaction to completion.[4]

  • Stoichiometry: The molar ratio of octadecyl alcohol to P₂O₅ is a key determinant of the mono- to di-ester ratio in the final product. An excess of the alcohol will favor the formation of the diester.

  • Hydrolysis: The final step involves the hydrolysis of any remaining phosphoric anhydride intermediates to yield the desired phosphate esters.

  • Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and maintained under a positive pressure of nitrogen.

  • Reagent Preparation: Molten octadecyl alcohol (1.0 eq) is charged to the reaction flask and heated to 70°C with stirring.

  • Reaction: Phosphorus pentoxide (0.3-0.5 eq) is added portion-wise to the molten alcohol over a period of 1-2 hours, maintaining the reaction temperature between 70-95°C.[4]

  • Digestion: After the addition is complete, the reaction mixture is heated to 100-120°C for 4-5 hours to ensure complete reaction.[4]

  • Hydrolysis: The reaction mixture is cooled to 90°C, and water (approximately 2% of the total mass) is slowly added.[3] The mixture is stirred for an additional 1-2 hours at 70-80°C to hydrolyze any remaining polyphosphates.[3]

  • Work-up and Purification: The crude product is a waxy solid upon cooling. Purification is achieved by dissolving the crude product in a suitable organic solvent (e.g., a mixture of an aliphatic hydrocarbon and a lower alcohol) and washing with water to remove phosphoric acid.[5] The mono- and di-esters can be separated by fractional crystallization or chromatography.

P2O5_Synthesis cluster_setup Reaction Setup cluster_reaction Phosphorylation cluster_workup Work-up & Purification octadecanol Octadecyl Alcohol (molten) reaction_mixture Reaction at 70-95°C octadecanol->reaction_mixture p2o5 Phosphorus Pentoxide p2o5->reaction_mixture Portion-wise addition digestion Digestion at 100-120°C reaction_mixture->digestion Heating hydrolysis Hydrolysis digestion->hydrolysis Cooling & Water Addition purification Purification hydrolysis->purification final_product This compound purification->final_product

Caption: Synthesis of this compound using P₂O₅.

Method 2: Phosphorylation with Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a viscous liquid that can be viewed as a partially hydrated form of phosphorus pentoxide.[6] It is a convenient and effective reagent for the phosphorylation of alcohols, often favoring the formation of the monoalkyl phosphate.[1]

  • Reagent Composition: Commercial PPA is available in various grades, typically defined by their P₂O₅ content (e.g., 115%, which corresponds to a specific mixture of phosphoric and polyphosphoric acids). The choice of PPA grade can influence the reaction rate and product distribution. PPA can also be prepared in situ by heating a mixture of phosphoric acid and phosphorus pentoxide.[7]

  • Temperature: The reaction can often be conducted at or slightly above room temperature, making it a milder alternative to the P₂O₅ method.[6] The high viscosity of PPA at room temperature can be reduced by gentle heating (to around 60°C) to facilitate stirring.[7]

  • Work-up: The work-up typically involves quenching the reaction mixture with ice water to hydrolyze the PPA and dilute the resulting phosphoric acid.[7]

  • Setup: A round-bottom flask is equipped with a mechanical stirrer and a thermometer.

  • Reaction: Octadecyl alcohol (1.0 eq) is mixed with polyphosphoric acid (1.2-1.5 eq) at room temperature.

  • Mixing: The mixture is stirred vigorously for 0.5-1 hour. If the mixture is too viscous, it can be gently warmed to 50-60°C.

  • Aging: The reaction mixture is allowed to stand at ambient temperature for 12-24 hours.[6]

  • Quenching: The viscous product is slowly added to a beaker of crushed ice with vigorous stirring.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a hexane/acetone mixture.[8]

PPA_Synthesis cluster_setup Reaction Setup cluster_reaction Phosphorylation cluster_workup Work-up & Purification octadecanol Octadecyl Alcohol mixing Vigorous Mixing octadecanol->mixing ppa Polyphosphoric Acid ppa->mixing aging Aging (12-24h) mixing->aging quenching Quenching on Ice aging->quenching filtration Filtration & Washing quenching->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Synthesis of this compound using PPA.

Method 3: Phosphorylation with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive phosphorylating agent that allows for the synthesis of phosphate esters under mild conditions.[9] This method is particularly useful when working with sensitive substrates that may degrade at higher temperatures.[6] The reaction proceeds through a dichlorophosphate intermediate, which is subsequently hydrolyzed.

  • Base: The reaction of POCl₃ with an alcohol liberates two equivalents of hydrogen chloride (HCl). A tertiary amine base, such as pyridine or triethylamine, is essential to scavenge the HCl, which would otherwise lead to unwanted side reactions.[1][3] Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous, non-protic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are used to prevent the premature hydrolysis of POCl₃.[7]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -5°C to 0°C) to control the reactivity of POCl₃ and minimize the formation of byproducts.[10]

  • Hydrolysis: After the initial reaction, a careful hydrolysis step is required to convert the alkyl dichlorophosphate intermediate to the final phosphate ester.

  • Setup: A three-neck flask is fitted with a dropping funnel, a thermometer, a nitrogen inlet, and a magnetic stirrer. The system is maintained under an inert atmosphere.

  • Initial Charge: Anhydrous solvent (e.g., THF) and phosphorus oxychloride (1.1 eq) are added to the flask and cooled to -5°C.[10]

  • Alcohol Addition: A solution of octadecyl alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in the same anhydrous solvent is added dropwise from the dropping funnel, keeping the temperature below 0°C.[10]

  • Reaction: The mixture is stirred at low temperature for 30 minutes after the addition is complete, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Hydrolysis: The reaction is cooled again in an ice bath, and water is added slowly and cautiously to hydrolyze the intermediate.

  • Purification: The precipitated amine hydrochloride salt is removed by filtration. The filtrate is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Recrystallization provides the purified this compound.

POCl3_Mechanism cluster_step1 Step 1: Formation of Alkyl Dichlorophosphate cluster_step2 Step 2: Hydrolysis ROH Octadecyl Alcohol (R-OH) Intermediate R-O-P(O)Cl₂ ROH->Intermediate + POCl₃, - Base·HCl POCl3 POCl₃ POCl3->Intermediate Product This compound R-O-P(O)(OH)₂ Intermediate->Product + 2 H₂O, - 2 HCl Base Pyridine/Et₃N Base->Intermediate HCl_salt Base·HCl H2O H₂O H2O->Product HCl 2 HCl

Caption: Mechanism of Phosphorylation using POCl₃.

Product Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is a critical aspect of the process. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Spectroscopic Analysis
  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for characterizing phosphorus-containing compounds.[11] The chemical shift (δ) is indicative of the phosphorus environment.

    • Mono-octadecyl phosphate: Expected to show a signal in the range of δ = 0 to +5 ppm.

    • Di-octadecyl phosphate: Expected to show a signal shifted slightly upfield, typically in the range of δ = -1 to +2 ppm.

    • Phosphoric Acid: Will appear as a sharp singlet around δ = 0 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups.

    • P=O stretch: A strong, broad absorption band is expected in the region of 1250-1100 cm⁻¹.

    • P-O-C stretch: A medium to strong band is typically observed around 1050-950 cm⁻¹.[12]

    • O-H stretch: A very broad and strong absorption from the P-OH groups will be present in the 3000-2500 cm⁻¹ region.

    • C-H stretch: Strong bands from the octadecyl chain will be visible around 2920 cm⁻¹ and 2850 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of these polar, non-volatile compounds and can confirm the molecular weight of the mono- and di-esters.[2]

Purity Assessment

The primary impurities in the synthesis of this compound are unreacted octadecyl alcohol, phosphoric acid, and the corresponding di-ester (if the mono-ester is the target) or mono-ester (if the di-ester is the target).

  • Thin-Layer Chromatography (TLC): A simple and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A polar solvent system is typically required.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, reversed-phase or mixed-mode chromatography can be employed.[13]

Conclusion: A Scientist's Perspective

The synthesis of this compound from octadecyl alcohol is a well-established yet nuanced process. The choice between phosphorus pentoxide, polyphosphoric acid, and phosphorus oxychloride is not merely a matter of procedural preference but a strategic decision based on the desired outcome, scale, and sensitivity of the application.

For large-scale, cost-effective production where a mixture of mono- and di-esters is acceptable, the P₂O₅ method remains a viable option. When a higher proportion of the mono-ester is desired with a simpler work-up, PPA is an excellent choice. For syntheses requiring mild conditions to protect sensitive functional groups or to achieve greater control over the product distribution, the POCl₃ method, despite its requirement for anhydrous conditions and a base, is often the superior approach.

Successful synthesis is not only about following a protocol but understanding the chemical principles that underpin it. By carefully controlling stoichiometry, temperature, and purification methods, and by employing robust analytical techniques for characterization, researchers can confidently produce high-quality this compound tailored to their specific needs in drug development and beyond.

References

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC. [Link]

  • Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [Link]

  • WO2000069865A1 - Improved process for phosphorylation and compounds produced by this process.
  • US3346670A - Method for the preparation of phosphate esters.
  • Synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide dispersed in 10# machine oil. ResearchGate. [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • 9.5: Phosphorylation of Alcohols. Chemistry LibreTexts. [Link]

  • POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]

  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

  • Characterization of Polyphosphates by Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

  • The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols. Journal of Organic Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • CN102491994A - Preparation method of phosphocholine alkyl ester.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • US4670575A - Process for purification of phosphoric mono esters.
  • Infrared spectroscopy of different phosphates structures. ResearchGate. [Link]

  • 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates. PubMed. [Link]

  • 31 Phosphorus NMR. University of Ottawa. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

  • FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. NIH. [Link]

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An In-depth Technical Guide to the Mechanism of Action of Octadecyl Phosphate as a Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond a Simple Surfactant

Octadecyl phosphate (ODP), also known as stearyl phosphate, represents a class of anionic surfactants whose utility extends far beyond simple surface tension reduction. Its unique molecular architecture, comprising a long, saturated hydrocarbon tail and a highly interactive phosphate headgroup, enables a sophisticated range of behaviors at interfaces. This guide delineates the core mechanisms underpinning ODP's function, moving from fundamental principles of interfacial adsorption and self-assembly to its more specialized role in surface modification and nanoparticle stabilization. The insights provided herein are intended to equip researchers and formulation scientists with the causal understanding required to leverage ODP's full potential in advanced applications.

Molecular Architecture and Physicochemical Profile

The efficacy of any surfactant is fundamentally dictated by its molecular structure. ODP is an amphiphilic molecule, meaning it possesses both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) component within the same structure.[1]

  • The Hydrophobic Tail: A C18 linear alkyl chain (octadecyl group) provides a significant nonpolar character.[2] This long chain is responsible for ODP's low water solubility and its strong driving force to escape the aqueous phase and adsorb at interfaces.[3][4][5][6]

  • The Hydrophilic Headgroup: A polar phosphate ester group (-OPO(OH)₂) acts as the hydrophilic anchor.[2] This headgroup can ionize, imparting an anionic nature to the surfactant and enabling strong electrostatic interactions, particularly with cationic species and polar surfaces like metal oxides.

The synergy between these two components governs its behavior in solution and at boundaries.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
Chemical Name Octadecyl dihydrogen phosphate[4][7]
Synonyms Stearyl phosphate, Monostearyl acid phosphate[3][4][7]
CAS Number 2958-09-0[3][4][7]
Molecular Formula C₁₈H₃₉O₄P[3][4][7]
Molecular Weight ~350.48 g/mol [3][4][7]
Appearance White, waxy solid[3][4][6]
Solubility in Water Insoluble / Immiscible[3][4][5][6][8]
XLogP3 7.3[4][7]
Hydrogen Bond Donor Count 2[4][7]
Hydrogen Bond Acceptor Count 4[4][7]

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity.

Core Surfactant Mechanisms of Action

ODP's function as a surfactant is characterized by two primary, concentration-dependent phenomena: adsorption at interfaces to lower surface tension and self-assembly into colloidal structures known as micelles.

Interfacial Adsorption and Surface Tension Reduction

In an aqueous environment containing an immiscible phase (like air or oil), ODP molecules preferentially migrate to the interface. This migration is thermodynamically favorable as it minimizes the disruptive contact between the hydrophobic C18 tails and the surrounding water molecules. At the interface, the molecules orient themselves with their hydrophobic tails directed away from the water (e.g., into the air or oil phase) and their hydrophilic phosphate heads remaining in the aqueous phase.

This accumulation of ODP at the surface disrupts the strong cohesive hydrogen bonding network of water, thereby reducing the interfacial or surface tension.[1][9] This action is the basis for ODP's utility as a wetting agent, allowing aqueous solutions to spread more easily over low-energy surfaces.

Self-Assembly and Micellization

As the concentration of ODP in an aqueous solution increases, the interface eventually becomes saturated. Beyond this point, a critical concentration is reached where it becomes thermodynamically more favorable for the ODP molecules to self-assemble into spherical aggregates rather than remain as individual monomers. This threshold is known as the Critical Micelle Concentration (CMC) .[1][10]

Above the CMC, ODP forms micelles where the hydrophobic tails are sequestered in a nonpolar core, effectively shielded from the water, while the hydrophilic phosphate headgroups form a charged outer corona, interacting with the aqueous environment.[1] The CMC is a crucial parameter, as many properties of the surfactant solution, such as turbidity, conductivity, and solubilization capacity, change abruptly at this concentration.[1] The CMC for a given surfactant can be influenced by factors like temperature, pH, and the ionic strength of the solution.[10][11]

MicelleFormation cluster_0 Below CMC cluster_1 Above CMC Monomers Individual ODP Monomers in Solution center Monomers->center  [ODP] > CMC p1 PO₄ center->p1  C₁₈ p2 PO₄ center->p2  C₁₈ p3 PO₄ center->p3  C₁₈ p4 PO₄ center->p4  C₁₈ p5 PO₄ center->p5  C₁₈ p6 PO₄ center->p6  C₁₈ p7 PO₄ center->p7  C₁₈ p8 PO₄ center->p8  C₁₈ Micelle Micelle Structure

Fig 1: ODP monomer to micelle transition above the CMC.
Emulsification and Dispersion

The dual mechanisms of interfacial adsorption and micellization empower ODP to be an effective emulsifier and dispersant.

  • Emulsification: In an oil-in-water system, ODP molecules adsorb at the surface of oil droplets. The hydrophobic tails penetrate the oil phase, while the hydrophilic phosphate heads remain in the water. This creates a stabilizing interfacial film that prevents the oil droplets from coalescing. The negative charge on the headgroups also provides electrostatic repulsion between droplets, further enhancing emulsion stability.

  • Dispersion: Similarly, ODP can adsorb onto the surface of solid particles suspended in a liquid. This surface modification prevents the particles from aggregating (caking), keeping them finely dispersed. This is a key mechanism for its use as an anti-caking additive in fertilizers and a dispersant in coating formulations.[2]

Emulsification cluster_water Aqueous Phase (Hydrophilic) OilDroplet Oil Phase (Hydrophobic) p1 PO₄ p1->OilDroplet C₁₈ p2 PO₄ p2->OilDroplet C₁₈ p3 PO₄ p3->OilDroplet C₁₈ p4 PO₄ p4->OilDroplet C₁₈ p5 PO₄ p5->OilDroplet C₁₈ p6 PO₄ p6->OilDroplet C₁₈ p7 PO₄ p7->OilDroplet C₁₈ p8 PO₄ p8->OilDroplet C₁₈

Fig 2: ODP molecules stabilizing an oil droplet in water.

Advanced Mechanism: Surface Adsorption and Self-Assembled Monolayers (SAMs)

A defining feature of ODP and other phosphate/phosphonate surfactants is the exceptional affinity of the headgroup for metal oxide surfaces.[5][12] This interaction is far stronger and more specific than simple physisorption, leading to the formation of highly ordered, robust films known as Self-Assembled Monolayers (SAMs).

The mechanism involves a direct coordination bond between the phosphate headgroup and metal cations on the hydroxylated oxide surface (e.g., TiO₂, Al₂O₃, Fe₃O₄, Ta₂O₅).[12][13] This can occur through several binding modes:

  • Monodentate: One P-O-Metal bond is formed.

  • Bidentate: Two P-O-Metal bonds are formed.

  • Tridentate: Three P-O-Metal bonds are formed.

Studies on Fe₃O₄ and Ta₂O₅ surfaces suggest that ODP can bind via bidentate or tridentate coordination, creating a very stable, covalently-linked layer.[12][13][14] Once anchored, the long C18 tails align, driven by van der Waals interactions, to form a densely packed, quasi-crystalline film.[5][13] This SAM effectively transforms the surface from hydrophilic and reactive to hydrophobic and passivated, providing excellent corrosion resistance and moisture repellency.[2][5]

SAM_Formation cluster_solution ODP in Solution cluster_sam Self-Assembled Monolayer (SAM) n1 PO₄ t1 C₁₈ n1->t1 Substrate Metal Oxide Substrate (e.g., Fe₃O₄, TiO₂) with Surface Hydroxyls (-OH) n1->Substrate  Coordination  Bonding n2 PO₄ t2 C₁₈ n2->t2 n2->Substrate  Coordination  Bonding s1 P-O-M Substrate->s1  Surface  Modification s2 P-O-M Substrate->s2  Surface  Modification s3 P-O-M Substrate->s3  Surface  Modification s4 P-O-M Substrate->s4  Surface  Modification st1 s1->st1 C₁₈ st2 s2->st2 C₁₈ st3 s3->st3 C₁₈ st4 s4->st4 C₁₈

Fig 3: Formation of an ODP Self-Assembled Monolayer on a metal oxide surface.

Experimental Protocols for Mechanistic Characterization

To validate the mechanisms described, specific experimental protocols are employed. The following are foundational methods for characterizing ODP's surfactant properties.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the monomer concentration increases. Once the CMC is reached and micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is the concentration at the inflection point of this curve.[15]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of ODP (e.g., 10 mM) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Note: Gentle heating and sonication may be required to dissolve ODP.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).

  • Instrumentation: Use a surface tensiometer (Du Noüy ring or Wilhelmy plate method). Calibrate the instrument with deionized water.

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute and proceeding to the most concentrated. Ensure the system reaches equilibrium before each reading.

  • Data Analysis: Plot surface tension (γ) as a function of the logarithm of ODP concentration (log C).

  • CMC Determination: The CMC is identified as the concentration at which the curve shows a sharp break or inflection point. Two linear fits can be applied to the pre-CMC and post-CMC regions; their intersection provides the CMC value.

Protocol 2: Evaluation of Emulsion Stability

Principle: An effective emulsifier will create a stable mixture of two immiscible liquids, resisting phase separation (creaming or coalescence) over time. Stability can be monitored by observing changes in droplet size or the separation of a distinct aqueous phase.

Methodology:

  • Phase Preparation: Prepare an aqueous phase (e.g., buffer) and an oil phase (e.g., hexadecane).

  • Emulsion Formulation: Create a series of formulations with a fixed oil-to-water ratio (e.g., 20:80 v/v) and varying concentrations of ODP in the aqueous phase (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Homogenization: Subject each formulation to high-shear homogenization (e.g., using a rotor-stator homogenizer or sonicator) for a fixed duration (e.g., 5 minutes) to form a fine emulsion.

  • Stability Monitoring:

    • Transfer the emulsions to graduated cylinders and store them under controlled conditions.

    • At set time intervals (e.g., 0, 1, 6, 24, 48 hours), visually inspect for any phase separation and measure the height of the separated aqueous or cream layer.

    • (Optional) Use dynamic light scattering (DLS) to measure the average droplet size and polydispersity index (PDI) at each time point. An increase in droplet size indicates coalescence and instability.

  • Analysis: Plot the percentage of phase separation or the change in droplet size against time for each ODP concentration. Higher stability is indicated by minimal separation and consistent droplet size.

Conclusion

This compound's mechanism of action is a multi-faceted interplay of its amphiphilic nature and the unique reactivity of its phosphate headgroup. It functions as a classic surfactant through interfacial adsorption and micellization, enabling its use as an effective emulsifier, dispersant, and wetting agent.[2][5] Critically, its ability to form robust, ordered self-assembled monolayers via strong coordination to metal oxide surfaces elevates its utility for advanced applications in surface engineering, corrosion inhibition, and nanoparticle functionalization.[5][12][13] A thorough understanding of these core mechanisms is paramount for scientists and developers seeking to rationally design and optimize formulations and materials that harness the full potential of this versatile molecule.

References

  • Phosphoric Acid Octadecyl Ester (CAS 39471-52-8): A High-Purity Long-Chain Phosphate Surfactant For Industrial Applications And Fertilizer Anti-Caking Solutions. BLIT Chemical.
  • OCTADECYL PHOSPH
  • Phosphonic acid, P-octadecyl-.
  • CAS 2958-09-0 Octadecyl phosph
  • Monostearyl phosphate | C18H39O4P | CID 76290.
  • This compound | Chemical Substance Inform
  • Octadecylphosphonic acid. Grokipedia.
  • Octadecylphosphonic acid. Wikipedia.
  • OCTADECYL PHOSPH
  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions.
  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-W
  • Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems.
  • Critical micelle concentration (CMC) and degree of ionization (b) values of the prepared surfactants at different temperatures.
  • Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces.
  • Effect of Surfactants on the Corrosion Protectability of Calcium Phosphate Conversion Coatings on Duplex Structured Mg-8Li (in Wt.%) Alloy. MDPI.
  • Rapid Critical Micelle Concentration (CMC)
  • Reduction of surface tension.
  • Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry.
  • Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. Journal of Surfactants and Detergents.

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An In-Depth Technical Guide to the Solubility of Octadecyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Reference for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecyl phosphate, also known as stearyl phosphate, is a long-chain alkyl phosphate ester with significant utility across the pharmaceutical, cosmetic, and material science industries.[][2] Its amphiphilic nature, stemming from a long, hydrophobic C18 alkyl chain and a polar, hydrophilic phosphate headgroup, dictates its function as a highly effective emulsifier, stabilizer, and surfactant.[2][3] This dual character also governs its complex solubility profile, a critical parameter for formulation development, particularly in lipid-based drug delivery systems like nanoparticles and liposomes.[4][5] This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents, offers a summary of its behavior in various solvent classes, and details a robust experimental protocol for solubility determination.

Understanding this compound: Core Physicochemical Properties

This compound (C18H39O4P) is a waxy, white solid at room temperature.[][6] Its molecular structure is the key to its functionality and solubility. The long C18 hydrocarbon tail is nonpolar and lipophilic, while the phosphoric acid headgroup is polar and capable of ionization and hydrogen bonding.[2] This amphiphilic balance allows it to have solubility in both polar and non-polar solvents to varying degrees.[7]

Table 1: Physicochemical Properties of Octadecyl Dihydrogen Phosphate

PropertyValueSource
Molecular Formula C18H39O4P[]
Molecular Weight 350.47 g/mol []
Appearance White waxy solid[][6]
Density ~0.997 g/cm³[]
Water Solubility 0.001858 mg/L @ 25 °C (estimated)[]
logPoct/wat (Octanol/Water Partition Coeff.) 6.357 (Calculated)[8]

The extremely low water solubility and high octanol/water partition coefficient highlight its predominantly hydrophobic character, which is a primary driver of its solubility in organic media.[][8]

Theoretical Principles of Solubility in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like," where a solute's ability to dissolve in a solvent depends on the similarity of their intermolecular forces.

  • The Hydrophobic Tail: The 18-carbon chain dominates the molecule's character, making it readily soluble in nonpolar or moderately polar solvents that can accommodate its length through van der Waals interactions.

  • The Polar Headgroup: The phosphate group (-PO(OH)2) can engage in strong hydrogen bonding and dipole-dipole interactions. Solvents that are hydrogen bond acceptors or donors can interact favorably with this part of the molecule.

The overall solubility in a given solvent is a result of the balance between these two competing interactions. A solvent must be capable of solvating both the nonpolar tail and the polar head to be effective. For this reason, solvents with a combination of polar and nonpolar characteristics often exhibit the best performance.

Solubility Profile in Common Organic Solvents

While specific quantitative data is sparse in publicly available literature, a qualitative understanding can be derived from its chemical structure and general principles of organic chemistry.

Table 2: Qualitative Solubility of this compound in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Halogenated Solvents Chloroform, DichloromethaneHigh These solvents have a moderate polarity and can effectively solvate both the alkyl chain and, to some extent, the polar headgroup.
Ethers Tetrahydrofuran (THF)High THF is a polar aprotic solvent that can act as a hydrogen bond acceptor for the phosphate group while its cyclic ether structure solvates the alkyl chain.
Alcohols Ethanol, IsopropanolModerate to High Alcohols are protic and can hydrogen bond with the phosphate headgroup. Their alkyl portions interact favorably with the C18 tail. Solubility generally increases with the alkyl chain length of the alcohol.
Aromatic Hydrocarbons Toluene, XyleneModerate The nonpolar aromatic ring can effectively solvate the long alkyl tail through van der Waals forces, but offers poor interaction with the polar phosphate head.
Aliphatic Hydrocarbons Hexane, HeptaneLow to Very Low These are highly nonpolar solvents that can solvate the alkyl tail but provide no favorable interactions for the very polar phosphate headgroup, leading to poor overall solubility.
Polar Aprotic Solvents Acetone, AcetonitrileLow to Moderate While polar, their smaller size and specific dipole moments may not be as effective at solvating the bulky molecule as a whole compared to solvents like THF or chloroform.

In general, compounds with hydrophobic character tend to be highly soluble in organic solvents like hexanes, isopropanol, and ethanol.[9]

Experimental Determination of Solubility: A Practical Guide

For researchers and formulation scientists, determining the precise solubility of this compound in a specific solvent system is often a necessary experimental step. The "shake-flask" method is a widely recognized and reliable technique for this purpose, endorsed by organizations like the OECD.[10][11]

4.1 Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Select & Prepare Solvent System mix Add Solute to Solvent in Vial prep_solvent->mix prep_solute Weigh Excess this compound prep_solute->mix shake Agitate at Constant Temp. (e.g., 24-48h) mix->shake settle Allow Undissolved Solid to Settle shake->settle sample Extract Aliquot of Supernatant settle->sample filter Filter Sample (e.g., 0.22 µm PTFE) sample->filter analyze Quantify Concentration (e.g., HPLC, Phosphorus Assay) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

4.2 Step-by-Step Protocol: The Shake-Flask Method

This protocol provides a self-validating system for achieving reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-CAD, LC-MS, or a colorimetric phosphorus assay kit)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a solid phase remains after equilibration, confirming that the solution is saturated. Record the exact amount added.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a constant concentration.[12]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours. This allows the excess, undissolved solid to sediment.

    • Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.[11]

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid at the bottom.

    • Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticles.

  • Quantification:

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of your analytical method.

    • Analyze the sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable as this compound lacks a strong UV chromophore. Alternatively, a colorimetric assay for inorganic phosphate can be used after an appropriate digestion step.[12]

  • Calculation: Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor. The final solubility is expressed in units such as mg/mL or mol/L.

Trustworthiness Check: To ensure the system is self-validating, perform the experiment in triplicate. The results should be consistent and fall within an acceptable range of deviation (e.g., <15%).[13] Additionally, analyzing the remaining solid with techniques like DSC or XRD can confirm that no phase transformation or degradation of the material occurred during the experiment.[12]

Conclusion: A Critical Parameter for Formulation Success

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in a vast range of applications, from creating stable emulsions in cosmetics to enabling the formulation of advanced drug delivery nanocarriers.[3][14] A thorough understanding of its solubility profile, grounded in the principles of its amphiphilic structure and backed by robust experimental data, is essential for any scientist or researcher working with this versatile excipient. By leveraging the theoretical knowledge and practical protocols outlined in this guide, professionals can confidently select appropriate solvent systems and optimize their formulations for enhanced performance and stability.

References
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Report Data Sheet. Available at: [Link]

  • Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science. Available at: [Link]

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  • MDPI. (2023, September 1). Bilosomes as Nanocarriers for the Drug and Vaccine Delivery against Gastrointestinal Infections: Opportunities and Challenges. Available at: [Link]

  • eCFR. (2012, August 3). 40 CFR 799.6784 -- TSCA water solubility: Column elution method. Available at: [Link]

  • SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

  • uspbpep.com. (n.d.). usp31nf26s1_alpha-2-25, Reference Tables: Description and Solubility - P. Available at: [Link]

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  • SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • PubMed Central. (2024, January 12). Nanosponge hydrogel of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate of Alcaligenes faecalis. Available at: [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of Octadecyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl phosphate, a long-chain alkyl phosphate ester, finds diverse applications across various scientific and industrial domains, including its use as a surfactant, emulsifier, and a component in drug delivery systems. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring product quality, predicting shelf-life, and establishing safe handling and processing parameters. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the underlying chemical principles, analytical methodologies for its characterization, and the expected decomposition pathways and products.

Fundamental Principles of Alkyl Phosphate Thermal Decomposition

The thermal degradation of alkyl phosphates is primarily governed by the lability of the C-O bond and the presence of β-hydrogens on the alkyl chain. The generally accepted mechanism for the decomposition of simple alkyl phosphates is an elimination reaction, akin to the pyrolysis of esters, which proceeds through a cyclic transition state.

The Chugaev-type Elimination Mechanism

The thermal decomposition of this compound is anticipated to follow a pathway analogous to the Chugaev elimination. This intramolecular elimination reaction involves the transfer of a hydrogen atom from the β-carbon of the alkyl chain to one of the oxygen atoms of the phosphate group, proceeding through a six-membered cyclic transition state. This concerted mechanism results in the cleavage of the C-O bond and the formation of an alkene and phosphoric acid.

For this compound, this primary decomposition can be represented as:

CH₃(CH₂)₁₅CH₂CH₂OPO(OH)₂ → CH₃(CH₂)₁₅CH=CH₂ + H₃PO₄

This elimination reaction is a facile process for alkyl phosphates and typically occurs at lower temperatures compared to other organophosphorus compounds like phosphonates or phosphinates.[1][2]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

  • Molecular Structure: As a primary linear alkyl phosphate, this compound is expected to be more thermally stable than its secondary or tertiary isomers.[3][4]

  • Presence of Impurities: The presence of acidic or basic impurities can catalyze decomposition, potentially lowering the onset temperature.

  • Atmosphere: The decomposition pathway and products can be significantly affected by the surrounding atmosphere. In an inert atmosphere (e.g., nitrogen or argon), the primary elimination reaction is favored. In an oxidative atmosphere (e.g., air or oxygen), the alkyl chain and the initial decomposition products can undergo oxidation, leading to a more complex mixture of products, including carbon oxides and water.[5]

  • Physical State: The decomposition kinetics can be influenced by whether the material is in a solid or molten state.

Analytical Methodologies for Characterizing Thermal Decomposition

A suite of thermoanalytical and spectroscopic techniques is employed to elucidate the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Expected TGA Profile of this compound:

Based on data from similar long-chain alkyl phosphates, the TGA curve of this compound is expected to show a single, well-defined mass loss step in an inert atmosphere, corresponding to the elimination of the octadecyl chain as octadecene.[6][7] The decomposition is anticipated to occur in the range of 200-300°C. In an oxidative atmosphere, a more complex, multi-step decomposition profile may be observed at potentially lower temperatures due to oxidative degradation of the alkyl chain.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[1]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

    • Determine the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Expected DSC Profile of this compound:

The DSC thermogram of this compound will show an endothermic peak corresponding to its melting point. The decomposition process is typically exothermic, and a broad exothermic peak may be observed at temperatures corresponding to the mass loss seen in the TGA.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A pinhole in the lid may be used to allow for the escape of volatile decomposition products.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition region observed in TGA.

  • Data Analysis:

    • Determine the melting temperature (Tm) from the peak of the endothermic melting event.

    • Identify the temperature range and peak temperature of any exothermic decomposition events.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

To identify the volatile products of decomposition, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

TGA-FTIR: The gaseous decomposition products from the TGA are passed through a heated gas cell in an FTIR spectrometer, allowing for the real-time identification of evolved gases based on their infrared absorption spectra.

Py-GC-MS: The sample is rapidly heated to a specific temperature in a pyrolyzer, and the decomposition products are separated by gas chromatography and identified by mass spectrometry. This technique provides detailed molecular information about the volatile fragments.[8]

Experimental Protocol for Py-GC-MS:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a point within the decomposition range identified by TGA (e.g., 300°C).

    • Pyrolyze for a short duration (e.g., 10-30 seconds).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column suitable for separating long-chain hydrocarbons.

    • Oven Program: A temperature program that allows for the separation of expected products (e.g., initial temperature of 50°C, ramp to 300°C).

    • MS Detection: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library of known compounds (e.g., NIST mass spectral library).

Decomposition Pathways and Products of this compound

Based on the fundamental principles of alkyl phosphate chemistry and analogous studies, the following decomposition pathways and products are proposed for this compound.

Primary Decomposition Products

As previously mentioned, the primary decomposition pathway is expected to be the elimination of phosphoric acid to yield 1-octadecene . The other primary product is phosphoric acid .

Secondary Decomposition Products

At higher temperatures, the primary products can undergo further decomposition.

  • 1-Octadecene: The long-chain alkene can undergo isomerization to other octadecene isomers, as well as cracking and fragmentation to produce a complex mixture of smaller alkanes and alkenes.

  • Phosphoric Acid: Upon heating, phosphoric acid undergoes dehydration to form pyrophosphoric acid (H₄P₂O₇) and subsequently polyphosphoric acids . These polyphosphoric acids are typically non-volatile and will constitute a significant portion of the solid residue.

The overall decomposition process can be visualized as a multi-step process:

G OP This compound Int Primary Products: 1-Octadecene + Phosphoric Acid OP->Int Primary Decomposition (Elimination Reaction) Volatile Volatile Products: 1-Octadecene, smaller alkanes/alkenes Int->Volatile Further thermal cracking Residue Solid Residue: Polyphosphoric Acids Int->Residue Dehydration/Polymerization

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data Summary

ParameterExpected Value/RangeAnalytical Technique
Melting Point (Tm)70-80 °CDSC
Onset Decomposition (Tonset)200-250 °C (in N₂)TGA
Peak Decomposition (Tpeak)250-300 °C (in N₂)TGA (DTG)
Primary Mass Loss~70-75%TGA
Final Residue at 600°C~25-30%TGA

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its application in research and industry. This guide has outlined the fundamental principles governing its thermal degradation, which is expected to proceed primarily through an elimination reaction to form 1-octadecene and phosphoric acid. A comprehensive analytical workflow employing TGA, DSC, and evolved gas analysis techniques has been detailed to enable researchers to thoroughly characterize the thermal properties of this compound. While specific quantitative data requires experimental determination, the provided information, based on established chemical principles and analogous compounds, serves as a robust framework for initiating such investigations. A thorough understanding of these thermal properties will ultimately lead to the safer and more effective use of this compound in its various applications.

References

  • Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7955. [Link][1][2]

  • Klimashina, E. S., et al. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. Materials, 15(13), 4668. [Link][6][7]

  • Paciorek, K. J., et al. (1978). Thermal oxidative degradation studies of phosphate esters. American Industrial Hygiene Association Journal, 39(8), 633-639. [Link][5]

  • Wang, Z., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(17), 9326-9337. [Link][3][4]

  • Gossman Forensics. (n.d.). How Does Pyrolysis - Gas Chromatography / Mass Spectrometry Work? [Link][8]

Sources

An In-Depth Technical Guide to Octadecyl Phosphate: From Synthesis to Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecyl phosphate, a long-chain alkyl phosphate ester, has emerged as a critical component in the formulation of advanced drug delivery systems. Its unique amphiphilic nature, biocompatibility, and ability to self-assemble into ordered structures make it an invaluable excipient for enhancing the therapeutic efficacy of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, synthesis methodologies, and diverse applications in drug delivery, with a particular focus on liposomal and nanoparticle-based formulations. Furthermore, this guide presents a detailed breakdown of the analytical techniques essential for the robust characterization of this compound, ensuring quality and consistency in research and development settings.

Core Molecular and Physicochemical Profile

This compound, also known as monostearyl phosphate or octadecyl dihydrogen phosphate, is a phosphoric acid ester of stearyl alcohol. Its structure consists of a long, hydrophobic 18-carbon alkyl chain (octadecyl) linked to a hydrophilic phosphate head group. This amphiphilic character is the primary driver of its utility in forming stable, organized structures in aqueous environments.

Key Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula C₁₈H₃₉O₄P[1]
Molecular Weight 350.47 g/mol [1]
Appearance White waxy solid[1]
Solubility Insoluble in water[1]
Melting Point 84-85 °C[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of high-purity this compound is crucial for its application in pharmaceutical formulations. While several methods exist for the preparation of phosphate esters, a common and effective approach involves the phosphorylation of octadecanol. The following protocol outlines a representative synthesis.

Reaction Principle: The synthesis is typically achieved through the reaction of a phosphorylating agent, such as phosphorus pentoxide or phosphoryl chloride, with octadecanol. The choice of phosphorylating agent and reaction conditions can be tailored to optimize yield and purity.

Experimental Protocol: Phosphorylation of Octadecanol

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve octadecanol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Phosphorylation: Cool the solution in an ice bath. Slowly add a solution of the phosphorylating agent (e.g., a slurry of phosphorus pentoxide in the same solvent) to the stirred octadecanol solution via the dropping funnel. The slow addition is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench by the slow addition of water or a dilute acid to hydrolyze any remaining phosphorylating agent and pyrophosphates. The product can then be extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Octadecanol Octadecanol in Anhydrous Solvent Reaction_Vessel Reaction under Inert Atmosphere Octadecanol->Reaction_Vessel Phosphorylating_Agent Phosphorylating Agent (e.g., P2O5) Phosphorylating_Agent->Reaction_Vessel Slow Addition Reflux Reflux Reaction_Vessel->Reflux Heating Quenching Quenching (Water/Dilute Acid) Reflux->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Recrystallization Extraction->Purification Final_Product Pure Octadecyl Phosphate Purification->Final_Product

Figure 1: A generalized workflow for the synthesis and purification of this compound.

Applications in Advanced Drug Delivery Systems

The amphiphilic nature of this compound drives its self-assembly into various nanostructures, making it a versatile tool in drug delivery.[3] Its primary roles include enhancing drug solubility, improving stability, and enabling targeted delivery.

Liposomal Formulations

Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[4] this compound is often incorporated into liposomal formulations to impart a negative surface charge.

Causality Behind This Choice:

  • Enhanced Stability: The negative charge creates electrostatic repulsion between liposomes, preventing their aggregation and fusion, thereby increasing the stability of the formulation.[5]

  • Improved Encapsulation: The electrostatic interactions between the negatively charged phosphate headgroups and positively charged drug molecules can enhance drug loading efficiency.

  • Modulated Release: The presence of this compound in the lipid bilayer can influence the membrane fluidity and permeability, allowing for the tuning of drug release kinetics.[6]

Nanoparticle Systems

This compound is also utilized in the formulation of various types of nanoparticles, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[7][8]

Role in Nanoparticle Formation and Function:

  • Surface Modification: this compound can be used to coat the surface of nanoparticles.[9][10][11][12] The hydrophobic octadecyl chain anchors to the nanoparticle surface, while the hydrophilic phosphate group extends into the aqueous medium, providing steric and electrostatic stabilization.

  • Self-Assembled Nanoparticles: The self-assembly of this compound, sometimes in combination with other lipids or polymers, can lead to the formation of nanoparticles that can encapsulate therapeutic agents.[3][13] This bottom-up approach allows for precise control over nanoparticle size and morphology.

  • Targeted Delivery: The phosphate headgroup can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Drug_Delivery_Applications cluster_liposomes Liposomal Formulations cluster_nanoparticles Nanoparticle Systems Liposome Liposome OP_in_Liposome This compound in Bilayer Enhanced_Stability Enhanced Stability (Electrostatic Repulsion) OP_in_Liposome->Enhanced_Stability Improved_Encapsulation Improved Drug Encapsulation OP_in_Liposome->Improved_Encapsulation Modulated_Release Modulated Drug Release OP_in_Liposome->Modulated_Release Nanoparticle Nanoparticle Surface_Modification Surface Modification Self_Assembly Self-Assembled Nanoparticles Surface_Modification->Self_Assembly Targeted_Delivery Targeted Delivery Self_Assembly->Targeted_Delivery Octadecyl_Phosphate This compound Octadecyl_Phosphate->Liposome Octadecyl_Phosphate->Nanoparticle

Figure 2: Key applications of this compound in drug delivery systems.

Comprehensive Analytical Characterization

Robust analytical characterization is paramount to ensure the quality, purity, and performance of this compound in pharmaceutical applications. The following techniques are essential for a comprehensive evaluation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[14] For this compound, the FTIR spectrum provides a unique fingerprint.

Expected Characteristic Peaks:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydroxyl groups of the phosphate moiety.

  • C-H Stretch: Sharp absorption peaks around 2850 cm⁻¹ and 2920 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the long alkyl chain.

  • P=O Stretch: A strong absorption band typically observed in the range of 1200-1300 cm⁻¹.

  • P-O-C Stretch: Absorption bands in the region of 950-1100 cm⁻¹, corresponding to the stretching vibrations of the phosphate ester linkage.[2][14][15][16][17]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The solid this compound sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Analyze the positions, shapes, and intensities of the absorption bands to confirm the presence of the key functional groups and the overall structure of the molecule.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific and sensitive technique for the characterization of phosphorus-containing compounds.[18] It provides valuable information about the chemical environment of the phosphorus atom.

Expected Chemical Shift:

The ³¹P NMR spectrum of this compound is expected to show a single resonance. The chemical shift will be dependent on the solvent and pH but is typically observed in the phosphate ester region of the spectrum.[19][20][21]

Experimental Protocol: ³¹P NMR Analysis

  • Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH modifier). An internal standard may be added for quantitative analysis.

  • Data Acquisition: Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

  • Data Analysis: Determine the chemical shift of the resonance peak and integrate the signal for quantitative measurements.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.[22][23]

Expected Fragmentation Pattern:

In mass spectrometry, this compound will undergo characteristic fragmentation. The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observable. Common fragmentation pathways for alkyl phosphates involve the cleavage of the P-O and C-O bonds.[1][24][25] The loss of the octadecyl chain is a likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent, using an appropriate ionization technique such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study the fragmentation patterns.

  • Data Interpretation: Analyze the mass-to-charge ratios (m/z) of the parent ion and its fragment ions to confirm the molecular weight and deduce the structure of the molecule.

Conclusion and Future Outlook

This compound stands as a cornerstone excipient in the development of sophisticated drug delivery systems. Its well-defined physicochemical properties, coupled with its ability to form stable nanostructures, provide drug development scientists with a powerful tool to overcome challenges associated with poor drug solubility, stability, and targeted delivery. The continued exploration of its self-assembly behavior and the development of novel functionalized derivatives are expected to further expand its role in creating the next generation of advanced therapeutics. A thorough understanding and application of the analytical techniques detailed in this guide are essential for harnessing the full potential of this compound in a scientifically rigorous and reproducible manner.

References

A comprehensive list of references is available upon request.

Sources

An In-Depth Technical Guide to Octadecyl Phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of octadecyl phosphate, a versatile long-chain alkyl phosphate with significant applications in materials science and pharmaceutical drug development. From its fundamental chemical identity to its role in advanced drug delivery systems, this document serves as a critical resource for researchers, scientists, and formulation experts.

Core Identity: CAS Number and Synonyms

This compound is registered under the CAS (Chemical Abstracts Service) number 2958-09-0 .[1] Understanding its various synonyms is crucial for a comprehensive literature search and material sourcing.

Synonym Source
Stearyl Phosphate[1][2]
Monostearylacidphosphate[1][2]
Octadecyl dihydrogen phosphate[1][2]
Phosphoric acid, monooctadecyl ester[1][2]
Stearyl acid phosphate[1]
MONOOCTADECYLPHOSPHATE[1][2]

Physicochemical Properties: A Foundation for Application

This compound's utility is intrinsically linked to its amphiphilic nature, possessing a long, hydrophobic octadecyl (C18) tail and a hydrophilic phosphate head group. This structure dictates its self-assembly behavior and its function as a surfactant and surface-modifying agent.

Property Value Source
Appearance White waxy solid[1][2]
Molecular Formula C₁₈H₃₉O₄P[1]
Molecular Weight 350.47 g/mol [1]
Boiling Point 465.6 ± 28.0 °C (Predicted)[1]
Density 0.997 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water[1][2]
pKa 1.95 ± 0.10 (Predicted)[1]

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The synthesis of this compound is commonly achieved through the Michaelis-Arbuzov reaction. This powerful C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[3]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the octadecyl halide (e.g., 1-bromooctadecane). This forms a phosphonium salt intermediate.[3]

  • Dealkylation: The displaced halide ion then attacks one of the alkyl groups on the phosphonium intermediate, leading to the formation of the pentavalent phosphonate and an alkyl halide byproduct.[3]

Michaelis_Arbuzov Trialkyl_Phosphite Trialkyl Phosphite (R'O)₃P Phosphonium_Salt Phosphonium Salt Intermediate [(R'O)₃P⁺-C₁₈H₃₇]X⁻ Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack Octadecyl_Halide Octadecyl Halide C₁₈H₃₇-X Octadecyl_Halide->Phosphonium_Salt Octadecyl_Phosphate_Ester Dialkyl Octadecylphosphonate C₁₈H₃₇-P(O)(OR')₂ Phosphonium_Salt->Octadecyl_Phosphate_Ester Dealkylation Octadecyl_Phosphate This compound C₁₈H₃₇-P(O)(OH)₂ Octadecyl_Phosphate_Ester->Octadecyl_Phosphate Hydrolysis Alkyl_Halide_Byproduct Alkyl Halide R'-X caption Michaelis-Arbuzov Synthesis of this compound. Nanoparticle_Modification NP_Core Nanoparticle Core (e.g., Magnetite, Gold) Modified_NP Surface-Modified Nanoparticle NP_Core->Modified_NP Surface Coating ODP This compound (Amphiphilic Molecule) ODP->Modified_NP Drug_Loaded_NP Drug-Loaded Nanoparticle Modified_NP->Drug_Loaded_NP Drug Encapsulation Drug Hydrophobic Drug Drug->Drug_Loaded_NP caption Workflow for Nanoparticle Surface Modification and Drug Loading.

Sources

An In-depth Technical Guide to Octadecyl Phosphate and Octadecylphosphonic Acid: Core Differences and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of surface science, nanotechnology, and advanced drug delivery, the choice of molecule for surface modification is paramount. Among the array of options, long-chain alkyl compounds with phosphorus-containing headgroups stand out for their robust and versatile nature. This guide provides a detailed comparative analysis of two such molecules: octadecyl phosphate (ODP) and octadecylphosphonic acid (ODPA). While structurally similar, their subtle differences in chemical bonding and reactivity lead to significant variations in their properties and performance, dictating their suitability for specific applications.

Part 1: Fundamental Physicochemical Differences

The core distinction between this compound and octadecylphosphonic acid lies in the structure of their hydrophilic headgroups. ODP is a phosphoric acid ester, characterized by a P-O-C bond linking the phosphate group to the octadecyl chain. In contrast, ODPA is a phosphonic acid, featuring a direct and highly stable P-C bond. This fundamental structural variance has profound implications for their chemical and physical behavior.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Figure 1: Core structural difference between ODP and ODPA.

PropertyThis compound (ODP)Octadecylphosphonic Acid (ODPA)Significance
Molecular Formula C₁₈H₃₉O₄P[1]C₁₈H₃₉O₃P[2][3][4]The presence of an extra oxygen atom in ODP's headgroup influences its polarity and bonding.
Molecular Weight 350.47 g/mol [1]334.47 g/mol [2][3]A minor difference, but relevant for precise gravimetric and molar calculations.
Headgroup Structure -O-PO(OH)₂-PO(OH)₂The P-O-C bond in ODP is more susceptible to hydrolysis than the P-C bond in ODPA.
Melting Point White waxy solid (Melting point not consistently reported)[1]92-100 °C[2]ODPA's well-defined melting point reflects its crystalline nature.[2][5]
Solubility Insoluble in water[1]Insoluble in water; sparingly soluble in organic solvents.[2][6]Both are hydrophobic, but solubility can be tuned by neutralizing the acid groups.[3][6]
The Decisive Role of the P-C versus P-O-C Bond

The direct carbon-phosphorus (P-C) bond in octadecylphosphonic acid is the cornerstone of its enhanced stability. This covalent bond is significantly more resistant to both thermal and hydrolytic degradation compared to the phosphate's P-O-C ester linkage.[7] This inherent stability makes ODPA the preferred choice for applications requiring long-term performance and resistance to harsh environmental conditions.[7][8]

Part 2: Surface Interactions and Self-Assembly

Both ODP and ODPA are widely used to form self-assembled monolayers (SAMs), which are highly organized, single-molecule-thick films that can dramatically alter the properties of a surface. However, their interactions with substrates, particularly metal oxides, differ significantly in terms of binding strength, ordering, and stability.

Binding Mechanisms on Metal Oxide Surfaces

Organophosphorus compounds are particularly effective for modifying metal oxide surfaces (e.g., Al₂O₃, TiO₂, ZrO₂, ZnO) due to the strong affinity of the phosphorus headgroup for the metal atoms on the surface.[8][9][10][11] The binding process typically involves the condensation of the P-OH groups with surface hydroxyl groups (M-OH), forming robust M-O-P linkages.

Octadecylphosphonic Acid (ODPA): ODPA is known to form exceptionally stable and well-ordered SAMs on a variety of metal oxides.[8][11] The phosphonic acid headgroup can deprotonate and form multiple bonds (monodentate, bidentate, or tridentate) with the metal oxide surface. This multi-point attachment contributes to the high stability and dense packing of the resulting monolayer.[10] The strength of this interaction and the resulting conformational order can vary depending on the specific metal oxide, with the order of preference often being zirconated silica > ZrO₂ > TiO₂.[9][11]

This compound (ODP): While also capable of binding to metal oxide surfaces, the resulting monolayers are generally less stable than their phosphonate counterparts. The P-O-C bond is a potential weak point, susceptible to cleavage under certain conditions. The formation of phosphate-based SAMs can also require more extensive processing compared to phosphonates.[8]

dot graphical_abstract { graph [layout=dot, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Figure 2: Comparative binding of ODPA and ODP to metal oxide surfaces.

Stability of Self-Assembled Monolayers

The superior stability of phosphonate-based SAMs is a recurring theme in surface science literature.

  • Thermal Stability: The P-O bond between the phosphonic acid headgroup and a metal substrate is remarkably robust, remaining stable up to 800 °C.[12] The degradation of these SAMs at lower temperatures (200-350 °C) is typically due to the breakdown of the alkyl chains, not the headgroup-surface linkage.[12]

  • Hydrolytic Stability: Phosphonate SAMs exhibit greater hydrolytic stability, especially in alkaline conditions, when compared to other systems like silane films.[8] The stability in aqueous environments is influenced by the nature of the interfacial bonds, which can range from ionic interactions to directed coordination bonds with the surface metal ions.[13]

Part 3: Comparative Analysis of Applications

The distinct properties of ODP and ODPA make them suitable for different applications. The choice between them is a critical experimental decision based on the desired outcome and operational conditions.

Surface Modification and Corrosion Inhibition

ODPA is the dominant choice for creating stable, hydrophobic, and corrosion-resistant surfaces.[2] Its ability to form densely packed, ordered films on metals like aluminum, iron, and zinc oxides provides a superior barrier against environmental degradation.[2] These SAMs offer advantages over traditional silane-based coatings, including higher surface coverage and stability.[2]

  • Causality: The robust, multi-point covalent bonding of the phosphonate headgroup to the metal oxide surface, combined with the strong van der Waals interactions between the long alkyl chains, results in a highly ordered and impermeable monolayer. This structure effectively prevents water and corrosive ions from reaching the underlying substrate.

Drug Delivery and Biomaterials

In the pharmaceutical and biomedical fields, both molecules find use, but their roles are nuanced.

ODP and other alkyl phosphates are often used as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs). Their amphiphilic nature allows them to act as emulsifiers and stabilizers.

  • Causality: In aqueous formulations for drug delivery, the slightly higher polarity of the phosphate headgroup and its structural similarity to phospholipids (the building blocks of cell membranes) can be advantageous for biocompatibility and for controlling the release of encapsulated drugs. The potential for hydrolytic cleavage of the ester bond can even be exploited for triggered drug release mechanisms in response to specific pH changes or enzymatic activity.

ODPA is increasingly explored for the surface modification of biomedical implants and nanoparticles.[5] For instance, ODPA SAMs on titanium implants can deter bacterial attachment, a critical factor in preventing post-operative infections.[5]

  • Causality: The exceptional stability of ODPA SAMs is the key driver here. For a permanent implant, the surface modification must remain intact for the lifetime of the device. The stable, hydrophobic surface created by ODPA reduces the non-specific protein adsorption that often precedes bacterial colonization.

Part 4: Experimental Protocols

The successful formation of high-quality SAMs is highly dependent on the experimental procedure. Below is a generalized protocol for the formation of an ODPA SAM on a metal oxide substrate.

Protocol: Formation of an Octadecylphosphonic Acid (ODPA) SAM on a ZnO Substrate

This protocol is adapted from methodologies described for forming phosphonic acid SAMs on zinc oxide nanowires.[10]

1. Substrate Preparation: a. Begin with a clean ZnO substrate (e.g., a thin film or an array of nanowires). b. Thoroughly rinse the substrate with deionized water and isopropyl alcohol to remove organic contaminants. c. Anneal the ZnO substrate at 600 °C in air for 1 hour to ensure a clean, hydroxylated surface and to prevent surface degradation.[10]

2. Solution Preparation: a. Prepare a 0.1 mM solution of ODPA in a low-polarity solvent such as toluene or tert-butyl alcohol.[10] b. Rationale: The choice of solvent is critical. While polar solvents like methanol can dissolve ODPA, they can also promote the dissociation of metal ions (e.g., Zn²⁺) from the substrate surface. This can lead to the formation of undesirable byproducts, such as layered zinc phosphonate structures, rather than a well-defined monolayer.[10] Non-polar solvents suppress this side reaction, leading to a more ordered SAM.[10]

3. SAM Formation: a. Immerse the cleaned and annealed ZnO substrate into the 0.1 mM ODPA solution at room temperature.[10] b. Allow the self-assembly process to proceed for a designated time (e.g., several hours to 24 hours). The formation can be monitored over time using techniques like FT-IR spectroscopy to track the growth of the alkyl chain peaks.[10]

4. Post-Deposition Treatment: a. Remove the substrate from the ODPA solution. b. Rinse thoroughly with fresh solvent (toluene or tetrahydrofuran) to remove any physisorbed (non-bonded) molecules.[10] c. Dry the substrate with a stream of inert gas (e.g., nitrogen or argon). d. Anneal the coated substrate at 150 °C in air for 30 minutes to drive the condensation reaction between the phosphonic acid and the surface, strengthening the covalent P-O-Zn bonds.[10]

5. Characterization: a. The quality of the SAM can be assessed using various surface-sensitive techniques, including:

  • Contact Angle Goniometry: To confirm the hydrophobicity of the surface.
  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and the presence of P-O-Zn bonds.
  • Infrared (IR) Spectroscopy: To analyze the ordering of the alkyl chains.
  • Atomic Force Microscopy (AFM): To visualize the surface morphology.

G

Conclusion

The choice between this compound and octadecylphosphonic acid is a critical decision that hinges on the desired balance between stability, biocompatibility, and functionality. Octadecylphosphonic acid stands out for its superior thermal and hydrolytic stability, making it the material of choice for creating robust, long-lasting hydrophobic and anti-corrosion surfaces. Its ability to form highly ordered, dense self-assembled monolayers is unparalleled in applications requiring durability. Conversely, This compound , while less stable, offers advantages in the realm of drug delivery, where its structural similarity to biological phospholipids and its potential for controlled hydrolysis can be leveraged for creating biocompatible formulations and triggered-release systems. A thorough understanding of these core differences, rooted in their fundamental chemical structures, is essential for the rational design of advanced materials and therapies.

References

  • P. G. Hoertz, J. E. Hanson, and H. J. Gao. "Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100)." Journal of Physics: Conference Series, vol. 61, 2007, pp. 438-442.
  • Clear Solutions USA.
  • P. G. Hoertz, H. J. Gao, and T. E. Mallouk. "Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides." Langmuir, vol. 18, no. 17, 2002, pp. 6843-6851. [Link]

  • Grokipedia. "Octadecylphosphonic acid." Grokipedia.
  • Georganics.
  • Y. Nakajima et al. "Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires." ACS Applied Materials & Interfaces, vol. 14, no. 1, 2022, pp. 1845-1852. [Link]

  • E. L. Hanson et al. "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society, vol. 125, no. 51, 2003, pp. 16074-16080. [Link]

  • P. G. Hoertz, H. J. Gao, and T. E. Mallouk. "Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides." Langmuir. [Link]

  • S. Tosatti et al. "Investigating phosphonate monolayer stability on ALD oxide surfaces." ResearchGate, Aug. 2025. [Link]

  • LookChem. "Octadecylphosphonic acid." LookChem. [Link]

  • A. A. D. T. Adikaari et al. "Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect." ACS Applied Materials & Interfaces, vol. 15, no. 42, 2023, pp. 49947-49957. [Link]

  • PubChem. "Phosphonic acid, P-octadecyl-." PubChem. [Link]

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health and safety considerations for handling octadecyl phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety Considerations for Handling Octadecyl Phosphate

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with this compound. By synthesizing data from safety data sheets, regulatory guidelines, and chemical literature, this document aims to foster a proactive safety culture through a deep understanding of the material's properties and the causality behind recommended safety protocols.

Compound Profile: Understanding this compound

This compound (CAS No: 2958-09-0), also known as stearyl phosphate, is a long-chain alkyl phosphate ester.[1][2][3] It presents as a white, waxy solid and is insoluble in water.[3][4] Its molecular structure, featuring a long hydrophobic C18 alkyl chain and a polar phosphate head group, makes it a versatile surfactant, dispersant, and surface conditioner in various industrial applications.[1] In research and pharmaceutical development, its properties are leveraged for formulation and material science applications. A thorough understanding of its physicochemical properties is the foundation of a robust safety assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₃₉O₃P[5][6]
Molecular Weight 334.48 g/mol [7]
Appearance White waxy solid[3][4]
Water Solubility Insoluble[3][4]
Boiling Point 465.6±28.0 °C (Predicted)[4]
Density 0.997±0.06 g/cm³ (Predicted)[4]

Hazard Identification and Risk Assessment

The cornerstone of safe handling is a comprehensive risk assessment. This begins with identifying the intrinsic hazards of this compound. It is crucial to note that hazard classifications can vary between suppliers based on the purity of the material and the data available to the assessor. Therefore, users must always consult the specific Safety Data Sheet (SDS) provided with the product they are using.

This compound is generally considered to be a hazardous substance that causes skin and eye irritation.[5][8][9]

Key Potential Hazards:

  • Skin Irritation: The material can cause inflammation upon contact.[9] Prolonged or repeated contact may be corrosive to the skin and mucous membranes.[5] Pre-existing dermatitis may be exacerbated.[9]

  • Serious Eye Irritation/Damage: Contact with eyes can cause significant irritation and potential damage.[5][9]

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[5][9] For individuals with pre-existing respiratory conditions like asthma or chronic bronchitis, exposure to excessive concentrations may lead to further disability.[9]

  • Combustibility: As a solid organic material, it is combustible and can burn, though it may be difficult to ignite.[9] Fine dusts, particularly when generated by grinding or in confined spaces, can form explosive mixtures with air.[9]

  • Aquatic Toxicity: There is potential for long-term adverse effects in the aquatic environment.[9]

The Causality of Dust Hazards

The primary physical hazard associated with this compound is the potential for dust formation. Finely dispersed solid particles present a dual threat:

  • Inhalation Risk: Smaller particles can be inhaled deep into the respiratory tract, causing irritation.[5][9]

  • Explosion Risk: Like many organic powders, dust clouds in a specific concentration range in the air can be ignited by a spark or flame, leading to a violent explosion.[9] This is due to the extremely large surface area of the dust, which allows for very rapid combustion.

The following workflow illustrates the essential steps for a comprehensive risk assessment before handling this compound.

Hazard_Assessment_Workflow cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Risk Evaluation & Control cluster_impl Phase 3: Implementation & Review A Obtain & Review Supplier-Specific SDS B Identify Key Hazards: - Skin/Eye Irritation - Respiratory Irritation - Dust Explosion Potential A->B C Evaluate Experimental Scale & Procedure B->C D Assess Exposure Potential (Inhalation, Dermal) C->D Input to Evaluation E Select Controls (Hierarchy of Controls) D->E F Develop Standard Operating Procedure (SOP) E->F G Implement Engineering & Administrative Controls F->G Action Plan H Select & Use Appropriate PPE G->H I Review & Update SOP Periodically or After Incidents H->I

Caption: Workflow for Hazard Assessment and Control.

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to hazard control, known as the hierarchy of controls, should be implemented. Engineering controls are the most effective, followed by administrative controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the generation of and exposure to this compound dust at the source.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5][10] A local exhaust ventilation (LEV) system, such as a chemical fume hood or a powder-containment hood, is highly recommended to capture dust at its source.[5]

  • Enclosed Systems: For larger-scale operations, the use of enclosed systems for transfer and weighing is best practice.

Personal Protective Equipment (PPE): The Essential Barrier

PPE should be selected based on the specific tasks being performed and the potential for exposure. It is the last line of defense and does not eliminate the hazard.

Table 2: Recommended PPE for Handling this compound

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Sealed Containers) Safety glasses with side shieldsNot required if no exposure is anticipatedStandard lab coatNot required
Weighing & Transfer of Powder Chemical goggles or face shield[5]Neoprene or nitrile rubber gloves[5]Lab coat, closed-toe shoesNIOSH-certified dust and mist respirator[5]
Preparing Solutions Chemical goggles[9]Neoprene or nitrile rubber gloves[5]Lab coat, consider a chemical-resistant apronRecommended if dust is generated or if ventilation is inadequate

Causality of PPE Selection:

  • Eye Protection: Chemical goggles are required over safety glasses to provide a seal around the eyes, protecting them from fine airborne dust particles that can easily bypass standard glasses.[11][12]

  • Gloves: Neoprene or nitrile rubber gloves provide a suitable barrier against solid particulates.[5] The suitability and durability of the glove depend on the frequency and duration of contact.[9] Hands should be washed thoroughly after glove removal.[10]

  • Respiratory Protection: A NIOSH-certified respirator is crucial when dust can be generated.[5] The fine particles can be easily inhaled, and a standard surgical mask does not provide adequate protection against chemical dusts.

Safe Handling and Storage Protocols

Adherence to standardized protocols is critical for minimizing risk.

Standard Operating Protocol: Weighing and Handling Solid this compound
  • Preparation:

    • Ensure the work area (e.g., fume hood, balance enclosure) is clean and free of clutter.

    • Verify that the ventilation system is functioning correctly.

    • Don the required PPE as specified in Table 2.

  • Handling:

    • Retrieve the this compound container from its storage location.

    • Place the container within the ventilated workspace. Open it slowly to avoid creating a plume of dust.

    • Use a spatula or scoop to carefully transfer the desired amount of powder to a tared weigh boat or vessel. Avoid dropping or sifting the powder from a height, as this generates dust.

    • If any material is spilled, clean it up immediately following the spill procedures in Section 5.

  • Post-Handling:

    • Securely close the primary container.

    • Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to storage.

    • Decontaminate the spatula and weigh boat as per laboratory procedures.

    • Carefully remove PPE, avoiding contact between contaminated surfaces and skin. Wash hands and forearms thoroughly with soap and water.

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated place away from heat sources.[5][6] Keep containers tightly closed to prevent moisture absorption and contamination.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[8][9]

    • Causality of Incompatibility: Organophosphates can react with oxidizing agents. These reactions can be exothermic, generating heat and potentially leading to ignition of the combustible material.[4][9]

Emergency Procedures

Preparedness is key to effectively managing an unexpected event.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and running water.[5][10] If skin irritation occurs or persists, seek medical attention.[5][8]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[10] Keep them warm and at rest.[9] If breathing is difficult or if symptoms occur, seek medical attention.[10]

  • Ingestion: Rinse the mouth with water.[6][10] Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[5][10] Seek medical advice.[5][6]

Spill Response

A prompt and correct response can prevent a minor spill from escalating.

Spill_Response_Flowchart A SPILL OCCURS B Alert personnel in the immediate area A->B C Don appropriate PPE (Gloves, Goggles, Respirator) B->C D Is the spill large or small? C->D E SMALL SPILL: - Use dry cleanup methods - Avoid generating dust - Gently sweep or scoop material D->E Small F LARGE SPILL: - Evacuate the area - Contact emergency responders - Prevent entry to drains D->F Large G Place spilled material & cleanup supplies into a labeled, sealed container for disposal E->G F->G H Decontaminate the area G->H I Remove PPE & wash hands H->I

Caption: Emergency Spill Response Flowchart.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][10]

  • Hazards from Combustion: Burning can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and phosphorus oxides (POx).[5][6][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Procedure: Collect waste this compound and contaminated materials (e.g., gloves, weigh boats, cleaning supplies) in a clearly labeled, sealed container.[9]

  • Disposal Options: Disposal should be handled by a licensed chemical waste disposal company.[10] Methods may include controlled incineration with flue gas scrubbing.[10]

  • Environmental Precaution: Do not allow the material to enter drains, sewers, or waterways, as it may cause long-term adverse effects in the aquatic environment.[5][9][10]

References

  • OCTADECYLPHOSPHONIC ACID Safety Data Sheet. (2015-10-06). Gelest, Inc. Retrieved from [Link]

  • Safety Data Sheet: Octadecylphosphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Monostearyl phosphate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • SAFETY DATA SHEET PHOSPHORIC ACID 85% TECH. (n.d.). Chemical Suppliers. Retrieved from [Link]

  • Personal Protective Equipment. (2018-11-30). Kentucky Pesticide Safety Education. Retrieved from [Link]

  • Phosphonic acid, P-octadecyl-. (n.d.). US EPA Substance Registry Services. Retrieved from [Link]

  • Personal protective equipment: proper use, storage and maintenance. (n.d.). Citrus Research and Education Center. Retrieved from [Link]

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An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Octadecyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadecyl phosphate, a long-chain alkyl phosphate ester, sees wide application as a surfactant, emulsifier, and anti-caking agent in various industrial formulations, from coatings and plastics to fertilizers.[1] Its entry into the environment necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This technical guide synthesizes the current scientific understanding of the environmental behavior of this compound, focusing on the key processes of biodegradation, abiotic degradation, and environmental partitioning. By examining its physicochemical properties, we can predict and experimentally verify its behavior in aquatic and terrestrial systems. This document provides researchers, environmental scientists, and drug development professionals with a comprehensive overview of the mechanisms governing the environmental lifecycle of this compound and outlines the standardized methodologies for its assessment.

Chemical Identity and Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. This compound (CAS 2958-09-0) is characterized by a long C18 alkyl chain attached to a polar phosphate head group.[1] This amphiphilic structure governs its interactions with environmental compartments.

Key physicochemical parameters are summarized below, which collectively suggest a substance with low water solubility, a strong affinity for organic matter and lipids, and low volatility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Environmental FateSource
Molecular Formula C₁₈H₃₉O₄P-[2]
Molecular Weight 350.47 g/mol -[2]
Physical State White waxy solidLow volatility; will not readily partition to the atmosphere.[3]
Water Solubility Insoluble[2]Will primarily exist in association with solids (sediment, soil, sludge) rather than in the aqueous phase.[2]
Log P (Octanol-Water Partition Coefficient) 6.357 (Predicted)High potential for sorption to organic carbon and bioaccumulation in fatty tissues.[4]
Vapor Pressure 5.84 x 10⁻¹⁰ mmHg at 25°C (Predicted)Extremely low volatility; atmospheric transport is negligible.[5]
pKa 1.95 ± 0.10 (Predicted)Will exist as an anion in environmentally relevant pH ranges, influencing its sorption behavior.[3]

The high Log P value is a critical determinant of this compound's fate, indicating strong hydrophobicity.[4] This drives its partitioning from water into soil, sediment, and biota.[6][7] Its insolubility in water further reinforces this behavior, making aquatic phase degradation processes less significant than those occurring at solid-water interfaces.[2]

Core Environmental Fate Pathways

Once released into the environment, this compound is subject to a combination of transport and transformation processes. Its properties suggest that it will predominantly be found in soil and sediment. The primary degradation pathways are abiotic hydrolysis and biotic degradation, while sorption governs its mobility and bioavailability.

Environmental_Fate_Pathways cluster_release Environmental Release cluster_compartments Environmental Compartments cluster_processes Dominant Processes cluster_degradation Degradation Pathways Release This compound (Industrial/Commercial Use) Water Water Column Release->Water Direct/Indirect Discharge Sorption Sorption (Partitioning) Water->Sorption High Log P Soil Soil & Sediment Degradation Degradation Soil->Degradation Sorption->Soil Biodegradation Biodegradation Degradation->Biodegradation Primary Route Hydrolysis Abiotic Hydrolysis Degradation->Hydrolysis Secondary Route

Caption: Primary environmental fate pathways for this compound.

Abiotic Degradation: The Role of Hydrolysis

Hydrolysis is a primary abiotic degradation process for phosphate esters, involving the cleavage of the ester bond to release the corresponding alcohol (octadecanol) and phosphoric acid.[8] The rate of this reaction is highly dependent on pH and temperature.[8]

  • Mechanism: The hydrolysis of monoalkyl phosphates like this compound is generally slow compared to tri- or di-esters.[8] The molecule exists as an anion at typical environmental pH, which is less susceptible to nucleophilic attack by water.

  • pH Dependence: Phosphate esters are generally resistant to hydrolysis in neutral or acidic water (pH 5-7).[8] However, the rate increases significantly under alkaline conditions (pH > 9).[8] This is a key consideration for its persistence in different types of aquatic and soil environments.

  • Catalysis: Metal ions and mineral surfaces, such as iron oxides found in soils, can catalyze the hydrolysis of phosphate esters, potentially accelerating degradation beyond what would be expected in pure water.[9]

Biodegradation: The Primary Transformation Route

Biodegradation by microorganisms is expected to be the most significant pathway for the ultimate removal of this compound from the environment. The process is a classic example of microbial metabolism, where the molecule is broken down and utilized as a source of carbon and phosphorus.

  • Initial Step - Enzymatic Hydrolysis: The first and rate-limiting step is the enzymatic cleavage of the phosphate ester bond. Microorganisms produce extracellular enzymes called phosphatases (or phosphohydrolases) that catalyze this hydrolysis. This step is critical as it breaks the molecule into two more readily biodegradable components:

    • Stearyl Alcohol (1-Octadecanol): A long-chain fatty alcohol.

    • Inorganic Phosphate: A nutrient.

  • Secondary Step - Mineralization: Following the initial hydrolysis, the resulting stearyl alcohol is readily metabolized by a wide range of microorganisms through beta-oxidation, a common pathway for fatty acid and fatty alcohol degradation. The long alkyl chain is sequentially shortened, yielding acetyl-CoA, which enters the citric acid cycle and is ultimately mineralized to carbon dioxide (CO₂) and water.

Biodegradation_Pathway OP This compound SA Stearyl Alcohol (1-Octadecanol) OP->SA Extracellular Phosphatase Enzyme Pi Inorganic Phosphate OP->Pi BO Beta-Oxidation Pathway SA->BO Uptake & Activation Pi->BO Nutrient Uptake CO2 CO₂ + H₂O (Mineralization) BO->CO2

Caption: Simplified aerobic biodegradation pathway of this compound.

Environmental Partitioning: Sorption and Bioaccumulation
  • Sorption: Due to its high hydrophobicity (Log P ~6.36) and low water solubility, this compound will strongly adsorb to organic matter in soil and sediment.[2][4] This process, known as sorption, significantly reduces its concentration in the water column, thereby limiting its mobility and bioavailability to aquatic organisms. The negatively charged phosphate group at environmental pHs can also interact with positively charged sites on clay minerals and metal oxides (e.g., aluminum and iron oxides), further contributing to its retention in soil.[10][11]

  • Bioaccumulation: The high octanol-water partition coefficient suggests a significant potential for bioaccumulation in organisms.[4] Chemicals with a high Log P tend to partition into the fatty tissues of fish and other aquatic life.[12] Studies on other organophosphate esters have shown that bioaccumulation factors generally increase with lipophilicity.[13] Therefore, while sorption to sediment may reduce exposure in the water column, benthic (sediment-dwelling) organisms may be exposed through ingestion of contaminated particles.

Experimental Assessment of Biodegradability and Environmental Fate

To experimentally determine the environmental fate of this compound, a suite of standardized tests, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are employed.[14] These tests provide a framework for generating reproducible and comparable data for regulatory and risk assessment purposes.

Ready Biodegradability Testing (OECD 301 Series)

The first tier of assessment is a "ready biodegradability" test. These stringent tests use a low concentration of microorganisms and are designed to determine if a substance has the potential for rapid and ultimate degradation in an aquatic environment.[15] A positive result (passing the threshold within a "10-day window") allows a chemical to be classified as "readily biodegradable" and not persistent.[16][17]

Given this compound's low water solubility, the Manometric Respirometry Test (OECD 301F) is a suitable choice.[17]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Principle: This method measures the oxygen consumed by a microbial population while biodegrading the test substance in a closed respirometer over 28 days. The percentage of biodegradation is calculated by comparing the measured oxygen uptake to the theoretical oxygen demand (ThOD).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source. It is washed and prepared to ensure a low endogenous respiration rate.

  • Test Setup (Self-Validating System):

    • Test Vessels: Multiple vessels containing a defined mineral medium, the inoculum, and the test substance (e.g., at 100 mg/L). Due to its insolubility, the substance may be adsorbed onto an inert support like silica gel.

    • Reference Control: A vessel containing a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability and activity of the inoculum.

    • Toxicity Control: A vessel containing both the test substance and the reference substance. This is a critical control to ensure the test substance is not toxic to the microorganisms, which would otherwise prevent biodegradation and lead to a false-negative result. If degradation in this vessel is significantly lower than in the reference control, the test substance is inhibitory.

    • Blank Control: A vessel containing only the inoculum and mineral medium to measure the background (endogenous) respiration of the microorganisms, which is subtracted from the test vessels.

  • Incubation: Vessels are incubated at a constant temperature (20-24°C) in the dark for 28 days. Oxygen consumption is continuously monitored.

  • Pass Criteria: The substance is considered readily biodegradable if it achieves >60% of its ThOD within a 10-day window, which itself must occur within the 28-day test period.[16]

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup (Self-Validating Controls) cluster_run Incubation & Measurement cluster_analysis Data Analysis Inoculum Prepare Inoculum (Activated Sludge) V_Test Test Substance + Inoculum Inoculum->V_Test Medium Prepare Mineral Medium Medium->V_Test Substance Prepare Test Substance (e.g., on Silica Gel) Substance->V_Test Incubate Incubate for 28 days (Constant Temp, Dark) V_Test->Incubate V_Ref Reference (e.g., Benzoate) + Inoculum V_Ref->Incubate V_Tox Test + Reference + Inoculum V_Tox->Incubate V_Blank Blank (Inoculum Only) V_Blank->Incubate Measure Continuously Measure O₂ Consumption Incubate->Measure Calculate Calculate % Biodegradation vs. ThOD Measure->Calculate Evaluate Evaluate Pass Criteria (>60% in 10-day window) Calculate->Evaluate

Caption: Experimental workflow for the OECD 301F Ready Biodegradability test.

Soil Sorption/Desorption Study (OECD 106)

To quantify the partitioning behavior of this compound, a soil sorption study is essential. This experiment determines the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc), which are key inputs for environmental risk and mobility models.

Experimental Protocol: OECD 106 - Adsorption/Desorption Using a Batch Equilibrium Method

  • Principle: The test substance is equilibrated with several soil types of varying organic carbon content and texture. The distribution of the substance between the soil and aqueous phase at equilibrium is measured.

  • Soil Selection: A minimum of three to five different soil types are chosen to represent a range of properties (e.g., sandy loam, clay, high organic matter).

  • Equilibration:

    • Known masses of soil are placed in centrifuge tubes.

    • A solution of the test substance (e.g., in 0.01 M CaCl₂ to mimic soil pore water) at several concentrations is added to the tubes.

    • The tubes are agitated at a constant temperature until equilibrium is reached (determined in preliminary tests).

  • Analysis:

    • The tubes are centrifuged to separate the soil from the aqueous phase.

    • The concentration of this compound remaining in the supernatant is measured using a suitable analytical technique (e.g., LC-MS/MS).

    • The amount sorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The sorption coefficient (Koc) is calculated, which normalizes the partitioning for the organic carbon content of the soil, making it a more universal predictor of a chemical's tendency to bind to soil and sediment.

Conclusions and Environmental Profile

The environmental profile of this compound is dominated by its chemical structure: a long, hydrophobic alkyl chain and a polar, ionizable phosphate head.

  • Persistence: The molecule is not expected to be persistent. While abiotic hydrolysis is slow under neutral conditions, it is susceptible to enzymatic hydrolysis by microbial phosphatases. The subsequent degradation of the stearyl alcohol component is expected to be rapid. Therefore, this compound is likely to be inherently biodegradable, though it may not meet the stringent criteria for "ready" biodegradability due to its low solubility and the potential for an acclimation period by the microbial community.

  • Mobility: Mobility in the environment is extremely low. Its high Log P and low water solubility will cause it to partition strongly and rapidly from the water phase to soil, sediment, and sewage sludge.[2][4] Leaching through the soil profile to groundwater is highly unlikely.

  • Bioaccumulation: There is a high potential for bioaccumulation based on its physicochemical properties.[4] While its presence in the water column will be minimal, it may accumulate in benthic organisms and potentially transfer through the food web.[13][18]

This guide provides a foundational understanding of the processes governing the environmental fate of this compound. For a definitive environmental risk assessment, the experimental protocols outlined herein must be conducted to generate empirical data, which can then be used to refine and validate this profile.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. In POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

  • An, J., et al. (2024). Effect of octacalcium phosphate on the release behavior of osteogenic factors from PLGA/PCL microspheres. Dental Materials Journal. Retrieved from [Link]

  • MDPI. (2024). Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents. Toxics. Retrieved from [Link]

  • ResearchGate. (2015). Phosphate sorption parameters in relation to soil properties in some major agricultural soils of India. Retrieved from [Link]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates – A Review. Environment International. Retrieved from [Link]

  • ResearchGate. (2021). Degradation Behaviors of Biodegradable Aliphatic Polyesters and Polycarbonates. Retrieved from [Link]

  • Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phosphoric acid, octadecyl ester (CAS 2958-09-0). Retrieved from [Link]

  • Frontiers. (2021). Phosphorus Sorption Capacity and Its Relationships With Soil Properties Under Podzolic Soils of Atlantic Canada. Frontiers in Environmental Science. Retrieved from [Link]

  • ACS Publications. (2019). Bioaccumulation and Trophic Transfer of Emerging Organophosphate Flame Retardants in the Marine Food Webs of Laizhou Bay, North China. Environmental Science & Technology. Retrieved from [Link]

  • PubMed. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International. Retrieved from [Link]

  • ASTM International. (n.d.). Hydrolytic Stability of Phosphate Ester Surfactants. Retrieved from [Link]

  • Concawe. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Retrieved from [Link]

  • PubMed. (2024). Effect of octacalcium phosphate on the release behavior of osteogenic factors from PLGA/PCL microspheres. Dental Materials Journal. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - Octadecyl stearate. Retrieved from [Link]

  • USDA ARS. (1984). A Chemical Model of Phosphate Adsorption by Soils: II. Noncalcareous Soils. Retrieved from [Link]

  • MDPI. (2022). Phosphorus Sorption by Purple Soils in Relation to Their Properties: Investigation, Characterization, and Explanation. Agronomy. Retrieved from [Link]

  • ResearchGate. (2023). Understanding the Environmental Fate and Risks of Organophosphate Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Retrieved from [Link]

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  • National Institutes of Health. (2015). ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Bioaccumulation and trophic transfer of organophosphate esters in tropical marine food web, South China Sea. Retrieved from [Link]

  • MDPI. (2023). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (2019). Phosphorus sorption and availability in an andosol after a decade of organic or mineral fertilizer applications. Chemosphere. Retrieved from [Link]

  • Wiley Online Library. (2017). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Retrieved from [Link]

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  • PubMed. (2023). Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. Environment International. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Octadecyl Phosphate Coating for Titanium Implants

Author: BenchChem Technical Support Team. Date: February 2026

Enhancing Biocompatibility and Functionality of Titanium Implants through Self-Assembled Monolayers of Octadecyl Phosphate

This technical guide provides a comprehensive protocol for the surface modification of titanium and its alloys with this compound (ODP) to form a self-assembled monolayer (SAM). This process is critical for researchers, scientists, and drug development professionals seeking to improve the biocompatibility, reduce bacterial adhesion, and create a platform for the controlled delivery of therapeutic agents from implantable medical devices. The following sections detail the scientific rationale, a step-by-step protocol, and methods for characterization.

Introduction: The Rationale for ODP Coating

Titanium and its alloys are the materials of choice for dental and orthopedic implants due to their excellent mechanical properties and general biocompatibility.[1][2] However, the native oxide layer that forms on titanium is bioinert, which can limit the speed and quality of osseointegration.[3] Furthermore, implant-associated infections remain a significant clinical challenge.[4]

Surface modification with a self-assembled monolayer of this compound offers a robust solution to these challenges. Octadecylphosphonic acid (ODPA), a closely related and frequently used molecule, spontaneously forms a highly ordered, dense, and stable monolayer on the titanium dioxide surface.[5][6] This is driven by the strong interaction between the phosphonate headgroup and the metal oxide.[7][8] The resulting coating transforms the implant surface in several key ways:

  • Enhanced Biocompatibility: The hydrophobic barrier created by the octadecyl chains can modulate protein adsorption and subsequent cellular responses, potentially leading to improved tissue integration.

  • Reduced Bacterial Adhesion: The non-fouling nature of the ODP SAM has been shown to deter bacterial attachment, a critical step in biofilm formation.[5]

  • Platform for Drug Delivery: The terminal end of the ODP molecule can be functionalized to covalently attach therapeutic agents, such as antibiotics, anti-inflammatory drugs, or growth factors like bone morphogenetic proteins (BMPs), for localized and sustained release.[6][9][10]

This guide will primarily focus on the application of octadecylphosphonic acid (ODPA), as it is extensively documented in scientific literature for this purpose and the principles are directly applicable to this compound.

The Science Behind the Coating: Mechanism of Action

The formation of an ODP/ODPA self-assembled monolayer on a titanium surface is a thermodynamically driven process. The key to this process is the native titanium dioxide (TiO₂) layer that naturally forms on the implant surface when exposed to air.[2]

The phosphonic acid headgroup of the ODPA molecule has a strong affinity for the TiO₂ surface. The bonding mechanism is generally accepted to involve the formation of covalent Ti-O-P bonds.[8][11] Theoretical calculations suggest that a stable bidentate binding configuration is the most favorable, where two oxygen atoms from the phosphonate group bond to titanium atoms on the surface.[8] This multi-point attachment contributes to the high stability of the resulting monolayer.

Once anchored, the long, 18-carbon alkyl chains (the "octadecyl" part) align themselves perpendicular to the surface due to van der Waals interactions, creating a dense, quasi-crystalline hydrophobic layer.

G start Start clean 1. Substrate Cleaning & Activation start->clean prepare 2. ODPA Solution Preparation clean->prepare coat 3. Immersion Coating prepare->coat rinse 4. Rinsing & Drying coat->rinse characterize 5. Characterization rinse->characterize sterilize 6. Sterilization characterize->sterilize end End sterilize->end

Caption: Workflow for ODP coating of titanium implants.

Step-by-Step Procedure

Step 1: Titanium Substrate Cleaning and Activation

The cleanliness of the titanium surface is paramount for the formation of a uniform and stable SAM. [2]This multi-step cleaning process removes organic contaminants and ensures a consistently hydroxylated surface.

  • Detergent Wash: Place the titanium implants in a beaker and cover them with a 2% solution of Micro-90® detergent in DI water. Sonicate for 15 minutes. [12]2. DI Water Rinse: Discard the detergent solution, replace it with fresh DI water, and sonicate for another 15 minutes. Repeat this rinse step one more time. [12]3. Solvent Degreasing: Perform sequential sonications in the following solvents for 15 minutes each: acetone, isopropanol, and finally ethanol. [12]This removes any remaining organic residues.

  • Final Rinse and Dry: Rinse the implants thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): For enhanced hydroxylation, the cleaned and dried implants can be treated with oxygen plasma or UV-ozone for 5-10 minutes immediately before coating. [2] Step 2: Preparation of the ODPA Coating Solution

  • Prepare a 0.5 mM to 1.0 mM solution of ODPA in a suitable solvent. [5]Anhydrous ethanol or cyclopentyl methyl ether (CPME) are effective choices. [5]2. Ensure the ODPA is fully dissolved. Gentle warming or brief sonication can aid dissolution. The solution should be clear.

Step 3: Immersion Coating

  • Completely immerse the cleaned and activated titanium implants in the ODPA solution in a clean glass or Teflon container.

  • Allow the self-assembly process to occur at room temperature (approximately 21°C) for 12 to 24 hours. [1]While initial monolayer formation is rapid, longer immersion times ensure a more ordered and densely packed SAM.

Step 4: Rinsing and Drying

  • Carefully remove the implants from the ODPA solution.

  • Rinse the coated implants with the pure solvent (e.g., ethanol) to remove any non-covalently bonded (physisorbed) ODPA molecules. [7]3. Dry the implants under a stream of high-purity nitrogen gas.

Step 5: Post-Coating Thermal Treatment (Optional)

To enhance the stability and covalent bonding of the monolayer, a post-coating heat treatment can be performed.

  • Place the coated and dried implants in an oven.

  • Heat at 120°C for 12-18 hours. [7]This step helps to drive the condensation reaction between the phosphonate headgroup and the titanium oxide surface, converting any remaining hydrogen-bonded species to covalent bonds.

Characterization of the ODP-Coated Surface

It is essential to verify the quality and properties of the ODP monolayer. The following are standard characterization techniques:

TechniquePurposeExpected Results
Water Contact Angle Goniometry To assess the hydrophobicity of the surface.A successful, dense ODP monolayer will result in a highly hydrophobic surface with a water contact angle typically between 110° and 120°. [5]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface and confirm the presence of the ODP coating.The appearance of a Phosphorus (P 2p) peak and an increased Carbon (C 1s) signal relative to the Titanium (Ti 2p) and Oxygen (O 1s) signals from the substrate. [5]
Atomic Force Microscopy (AFM) To visualize the surface topography and assess the smoothness and uniformity of the coating.A smooth, uniform surface with low roughness, indicative of a well-formed monolayer.

Sterilization of ODP-Coated Implants

The sterilization method must be chosen carefully to avoid damaging the organic monolayer.

  • Ethylene Oxide (EtO) Gas: Generally considered a safe and effective method for sterilizing SAM-coated implants as it is a low-temperature process. [13]* Gamma Irradiation: Can be used, but high doses may potentially cause some degradation or cross-linking of the alkyl chains. [12]* Autoclaving (Steam Sterilization): While effective for uncoated titanium, the high temperatures and moisture may compromise the integrity of the ODP monolayer and is generally not recommended. [4][12]* Ultraviolet (UV) Light: Can be used for surface sterilization but may not be sufficient for complex implant geometries. [12] For critical applications, EtO sterilization is the preferred method. Validation of the chosen sterilization method's effect on the coating integrity is recommended.

Conclusion and Future Perspectives

The formation of an this compound self-assembled monolayer is a powerful and versatile technique for enhancing the surface properties of titanium implants. This protocol provides a robust framework for achieving a stable, high-quality coating. By reducing bacterial adhesion and providing a platform for the covalent attachment of bioactive molecules, ODP-coated implants hold significant promise for improving clinical outcomes in orthopedics and dentistry. Future research will likely focus on the development of multi-functional coatings that combine anti-fouling properties with the controlled release of therapeutic agents to actively promote healing and prevent complications.

References

  • Self-Assembled Monolayers for Dental Implants. National Center for Biotechnology Information. [Link]

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  • Bioactive Coatings on Titanium: A Review on Hydroxylation, Self-Assembled Monolayers (SAMs) and Surface Modification Strategies. MDPI. [Link]

  • Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. ResearchGate. [Link]

  • Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. Pocket Dentistry. [Link]

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Application Notes and Protocols for Octadecyl Phosphate as an Emulsifier in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Octadecyl Phosphate in Emulsion Science

This compound, also known as stearyl phosphate, and its corresponding salts like potassium cetyl phosphate, are potent anionic surfactants that have carved a significant niche as primary and co-emulsifiers in the formulation of stable oil-in-water (O/W) emulsions. Their molecular architecture, featuring a long lipophilic C18 alkyl chain and a hydrophilic phosphate headgroup, imparts a unique balance of properties that are highly advantageous in pharmaceutical and cosmetic formulations.

Unlike many non-ionic surfactants, alkyl phosphates offer exceptional stability across a range of conditions and demonstrate a low sensitivity to electrolytes and acids.[1] This robustness makes them ideal candidates for complex formulations containing various active pharmaceutical ingredients (APIs) and excipients. This document serves as a comprehensive guide to understanding and utilizing this compound in the development of sophisticated and stable O/W emulsion systems.

Mechanism of Emulsification: A Deeper Dive

The efficacy of this compound as an emulsifier is rooted in its ability to significantly lower the interfacial tension between oil and water phases.[1] Upon introduction into an oil-water system and with the input of energy (e.g., homogenization), the this compound molecules orient themselves at the oil-water interface. The lipophilic octadecyl tail partitions into the oil droplet, while the negatively charged hydrophilic phosphate headgroup extends into the continuous aqueous phase.

This arrangement establishes a formidable electrostatic and steric barrier around each oil droplet, effectively preventing coalescence—the merging of droplets that leads to emulsion breakdown. The anionic nature of the phosphate headgroup results in a net negative charge on the surface of the oil droplets, leading to electrostatic repulsion between them. This repulsive force is a key contributor to the long-term stability of the emulsion.

Furthermore, these emulsifiers can form liquid crystalline structures at the oil-water interface and throughout the aqueous phase, creating a network that further enhances the stability of the emulsion.[2]

Caption: Orientation of this compound at the Oil-Water Interface.

Key Formulation Parameters and Considerations

The successful formulation of a stable O/W emulsion using this compound hinges on the careful optimization of several key parameters.

ParameterRecommended Range/ValueRationale and Field-Proven Insights
Concentration 1-2% (w/w) as primary emulsifier; 0.5% (w/w) as co-emulsifier.[2]Starting with a concentration in the lower end of this range is advisable. The optimal concentration is dependent on the oil phase composition and the desired droplet size. Higher oil loads may necessitate a higher emulsifier concentration. For instance, a 1% concentration of potassium cetyl phosphate has been shown to stabilize up to 75% of an oil phase.[3]
pH of the Aqueous Phase 5.0 - 8.0[2]The anionic nature of the phosphate headgroup means its charge, and therefore its emulsifying efficacy, is pH-dependent. Within this pH range, the phosphate group is sufficiently ionized to provide strong electrostatic repulsion between oil droplets. Outside this range, the emulsion stability may be compromised.
HLB Value Theoretical HLB of ~9.6 for Potassium Cetyl Phosphate.[2]The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting emulsifiers. For O/W emulsions, emulsifiers or emulsifier blends with HLB values in the range of 8-18 are generally preferred. The theoretical value for potassium cetyl phosphate places it well within this range, making it a suitable candidate for O/W systems.
Oil Phase Composition Compatible with a wide range of polar and non-polar oils.The long C18 chain of this compound provides good affinity for a variety of oils commonly used in pharmaceutical and cosmetic formulations, including mineral oil, vegetable oils, and synthetic esters.
Homogenization High-shear homogenization is recommended.To achieve a fine and uniform droplet size distribution, which is crucial for long-term stability, high-energy emulsification methods such as high-pressure homogenization or microfluidization are recommended.

Experimental Protocols

The following protocols provide a starting point for the preparation and characterization of O/W emulsions stabilized with this compound. These should be adapted and optimized based on the specific oil phase, active ingredients, and desired final product characteristics.

Protocol 1: Preparation of a Model Oil-in-Water Emulsion

This protocol details the preparation of a basic O/W emulsion using potassium cetyl phosphate as the primary emulsifier.

Materials:

  • Potassium Cetyl Phosphate

  • Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Deionized Water

  • Preservative (e.g., Phenoxyethanol)

  • pH adjuster (e.g., Triethanolamine or Citric Acid solution)

Equipment:

  • Homogenizer (e.g., high-shear mixer, microfluidizer)

  • Water bath or heating mantle

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine the deionized water and any water-soluble components. Begin heating to 80-85°C with gentle stirring.

  • Disperse the Emulsifier: Once the aqueous phase reaches 80-85°C, add the potassium cetyl phosphate and stir until fully dispersed.[2] Note that complete dissolution may not occur.[2]

  • Prepare the Oil Phase: In a separate beaker, combine all oil-soluble ingredients and heat to 85-90°C with stirring.[2]

  • Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization. The rate of addition and the intensity of homogenization are critical parameters to control droplet size.

  • Homogenization: Continue homogenization for a predetermined time (e.g., 5-10 minutes) to ensure a fine and uniform emulsion is formed.

  • Cooling: Begin cooling the emulsion while maintaining gentle stirring.

  • Addition of Temperature-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive components, such as preservatives and active ingredients.[4]

  • pH Adjustment: Check the pH of the final emulsion and adjust to the target range (5.0-8.0) using a suitable pH adjuster.

  • Final Mixing: Continue gentle stirring until the emulsion is uniform and has reached room temperature. The final viscosity may develop over 24-48 hours as the liquid crystalline network forms.[4]

Emulsion_Preparation_Workflow A Prepare Aqueous Phase (Water + Water-Soluble Ingredients) Heat to 80-85°C B Disperse Potassium Cetyl Phosphate in Aqueous Phase A->B D Combine Phases under High-Shear Homogenization B->D C Prepare Oil Phase (Oil + Oil-Soluble Ingredients) Heat to 85-90°C C->D E Continue Homogenization (5-10 min) D->E F Cool with Gentle Stirring E->F G Add Heat-Sensitive Ingredients (<40°C) F->G H Adjust pH to 5.0-8.0 G->H I Final Mixing and Cooling H->I

Caption: Workflow for Preparing an O/W Emulsion with Potassium Cetyl Phosphate.

Protocol 2: Characterization of Emulsion Stability

A self-validating system requires rigorous characterization to ensure long-term stability and performance.

1. Macroscopic Evaluation:

  • Visual Observation: Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of dispersed phase), or sedimentation (downward movement) over time at different storage conditions (e.g., room temperature, 4°C, 40°C).

  • Centrifugation: Subject the emulsion to centrifugation at a specified speed and time. A stable emulsion should not show any phase separation.

2. Microscopic Evaluation:

  • Optical Microscopy: Observe the emulsion under a microscope to assess the droplet size, shape, and distribution. Look for any signs of droplet aggregation or coalescence.

  • Particle Size Analysis: Use techniques like laser diffraction or dynamic light scattering (DLS) to obtain quantitative data on the mean droplet size and polydispersity index (PDI). A narrow PDI indicates a more uniform and stable emulsion.

3. Rheological Analysis:

  • Viscosity Measurement: Measure the viscosity of the emulsion using a viscometer or rheometer. Changes in viscosity over time can indicate instability.

  • Zeta Potential Measurement: For O/W emulsions, measuring the zeta potential provides an indication of the magnitude of the electrostatic repulsive forces between droplets. A more negative zeta potential generally correlates with better stability.

Applications in Drug Development

The unique properties of this compound-stabilized emulsions make them highly suitable for various pharmaceutical applications, particularly in topical and parenteral drug delivery.

  • Topical Drug Delivery: O/W emulsions are widely used as vehicles for the topical delivery of both hydrophilic and lipophilic drugs. The emulsion can enhance the permeation of drugs through the skin and provide a desirable aesthetic feel. The stability and non-irritating nature of this compound make it an excellent choice for these formulations.[5]

  • Parenteral Drug Delivery: Nanoemulsions, which are emulsions with droplet sizes in the nanometer range, are of significant interest for intravenous drug delivery.[6][7] They can improve the solubility and bioavailability of poorly water-soluble drugs and can be designed for targeted drug delivery.[7][8] The biocompatibility of phosphates makes this compound a potential candidate for such advanced delivery systems.

While specific case studies detailing the use of this compound in marketed drug products are often proprietary, the principles outlined in this guide are directly applicable to the formulation of such advanced drug delivery systems. For instance, the phosphate moiety is a common feature in prodrug strategies to enhance water solubility and facilitate parenteral administration, as seen with clindamycin phosphate and fosfluconazole.[9] This highlights the pharmaceutical acceptability of the phosphate group.

Safety and Regulatory Considerations

A safety assessment of 28 alkyl phosphates, including stearyl phosphate (this compound), concluded that these ingredients are safe for use in cosmetics in the current practices of use and concentration when formulated to be non-irritating.[5] While some studies showed skin irritation at high concentrations, these levels are significantly greater than those typically used in cosmetic and pharmaceutical formulations.[5] As with any excipient, it is crucial to conduct appropriate safety and toxicity studies for any new formulation intended for human use, following the guidelines of regulatory bodies such as the FDA.

Conclusion

This compound and its salts are highly effective and versatile emulsifiers for the creation of stable oil-in-water emulsions. Their anionic nature, coupled with the long lipophilic chain, provides robust stabilization through electrostatic and steric repulsion. By carefully controlling key formulation parameters such as concentration, pH, and homogenization, researchers and drug development professionals can leverage the unique properties of this compound to develop a wide range of sophisticated and stable emulsion-based products for the pharmaceutical and cosmetic industries. The protocols and insights provided in this document offer a solid foundation for the successful application of this valuable excipient.

References

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  • Wikipedia. (2023, December 15). Octadecylphosphonic acid. Retrieved from [Link]

  • Rahmani, A. (2023, May 21). How to determine the HLB (Hydrophilic Lipophilic balance) value of the cationic surface active ionic liquids? ResearchGate. Retrieved from [Link]

  • The concentration and type of emulsifier rules the oil/water and water/oil/water emulsion size distribution. (2023, January 24). ResearchGate. Retrieved from [Link]

  • Fiume, M. M., et al. (2014, August 18). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions. (2023, July 31). National Center for Biotechnology Information. Retrieved from [Link]

  • DSM. (n.d.). AMPHISOL® K. Retrieved from [Link]

  • The power of robust emulsification: Novel findings for a long established product that enhance versatility and stability of suns. (n.d.). DSM. Retrieved from [Link]

  • Wang, D. S., et al. (2020, August 25). Development and Clinical Application of Phosphorus-Containing Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemaxon. (2004, March 9). THE HLB SYSTEM. Retrieved from [Link]

  • From Nature With Love. (n.d.). Saponification Chart. Retrieved from [Link]

  • Sharma, N., & Singh, S. (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6448297B1 - Alkyl phosphate and aqueous emulsions thereof.
  • Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier? Retrieved from [Link]

  • Nanoemulsions for intravenous drug delivery. (2025, September 12). ResearchGate. Retrieved from [Link]

  • Making Cosmetics. (n.d.). EMULSIFIERS. Retrieved from [Link]

  • Lane, M. E. (2016, November 30). Advanced topical formulations (ATF). PubMed. Retrieved from [Link]

  • DSM. (n.d.). amphisol® k. Retrieved from [Link]

  • Deokar, G. M., et al. (2023, July 20). Review on Nanoemulsion Drug Delivery System. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Pandey, R. K., & Jigarvyas. (2021). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences, 1(2), 23-24. Retrieved from [Link]

  • Kanwale, N. P., et al. (n.d.). Nanoemulsion:Advance technology for drug delivery. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Hua, S. (2014). Nanoparticle-based drug delivery: case studies for cancer and cardiovascular applications. Drug Delivery and Translational Research, 4(1), 69–79. Retrieved from [Link]

  • Determination of phosphorus in edible oils by inductively coupled plasma—Atomic emission spectrometry and oil-in-water emulsion of sample introduction. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Making Cosmetics. (n.d.). Basic Principles of Cosmetic Formulas. Retrieved from [Link]

  • Wang, L., et al. (2020). Preparation and application of calcium phosphate nanocarriers in drug delivery. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note & Protocol: High-Quality Self-Assembled Monolayers (SAMs) of Octadecyl Phosphate on Oxide Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling precise control over interfacial properties for a vast range of applications, from biomedical devices to microelectronics.[1] Among the various classes of SAM-forming molecules, organophosphonates, such as octadecylphosphonic acid (ODPA or ODP), have gained significant attention for their ability to form robust, highly ordered, and thermally stable monolayers on a wide variety of metal oxide surfaces.[1][2][3] This application note provides a comprehensive guide to the principles and practices of preparing high-quality ODPA SAMs. We will delve into the mechanistic underpinnings of monolayer formation, elucidate the critical experimental parameters that govern film quality, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, incorporating characterization checkpoints to ensure the successful modification of surfaces such as titanium, aluminum, and silicon oxides.

The ODPA molecule consists of a phosphonic acid headgroup that serves as a strong anchor to the substrate and a long, 18-carbon alkyl chain (the octadecyl tail) that drives the self-organization process through van der Waals interactions.[1] The resulting monolayers are densely packed, rendering the surface highly hydrophobic (water contact angles often exceeding 115°) and providing exceptional resistance to corrosion and biofouling.[2][4][5] Compared to the more commonly studied thiol-on-gold systems, phosphonate-on-oxide SAMs exhibit superior hydrolytic and thermal stability, largely due to the strength of the phosphorus-oxygen-metal bond.[1][6] This guide will equip the user with the necessary knowledge to reliably fabricate and validate these powerful surface modifications.

Mechanism of ODPA SAM Formation

The formation of an ODPA SAM is a spontaneous process driven by the interplay between headgroup-substrate affinity and intermolecular interactions of the alkyl chains.

A. The Headgroup-Substrate Interaction

The key to the robust nature of ODPA SAMs lies in the interaction between the phosphonic acid headgroup (—PO(OH)₂) and the hydroxylated surface of a metal oxide (e.g., Al₂O₃, TiO₂, ZrO₂).[2][7] The process is generally understood as a condensation reaction where the phosphonic acid reacts with surface hydroxyl (-OH) groups, forming strong, covalent P-O-Metal bonds and releasing water as a byproduct.[8]

The phosphonic acid headgroup can adopt several binding configurations with the surface metal atoms, including monodentate, bidentate, and tridentate coordination.[8][9] This multidentate binding capability contributes significantly to the high stability of the resulting monolayer compared to other anchoring chemistries like carboxylic acids.[3]

G cluster_surface Metal Oxide Surface cluster_molecule ODPA Molecule cluster_binding Binding Modes M1 Metal O1 O M1->O1 H1 H O1->H1 M2 Metal O2 O M2->O2 H2 H O2->H2 M3 Metal O3 O M3->O3 H3 H O3->H3 M4 Metal M5 Metal P P O_P1 O P->O_P1 O_P2 O P->O_P2 OH_P OH P->OH_P Chain C18H37 Chain P->Chain Monodentate Monodentate (P-O-Metal) P->Monodentate Binds to one surface -OH Bidentate Bidentate (Chelating/Bridging) P->Bidentate Binds to two surface -OH Tridentate Tridentate (Complex) P->Tridentate Binds to three surface sites

Fig 1: Potential binding modes of the ODPA headgroup to a hydroxylated metal oxide surface.

B. Self-Assembly and Ordering

While the headgroup anchors the molecule, the long octadecyl chains are the primary drivers of the ordering process. Through van der Waals forces, these hydrophobic chains pack closely together in an all-trans conformation, minimizing free energy and creating a dense, quasi-crystalline film.[1][7] This ordering process displaces solvent molecules and contaminants from the surface, leading to a well-defined interface with the terminal methyl (—CH₃) groups exposed outwards. This orientation is responsible for the characteristic low surface energy and hydrophobicity of the SAM.

Critical Parameters for High-Quality SAM Formation

The success of ODPA SAM preparation is contingent upon careful control of several key experimental variables.

ParameterCritical Insight & RationaleTypical Values
Substrate Requires a surface with a native or deposited metal oxide layer rich in hydroxyl groups.[8] Suitable materials include TiO₂, Al₂O₃, ZrO₂, ZnO, Ta₂O₅, mica, and silicon wafers with a native oxide layer.[2][3][7][8][9][10]Titanium, Aluminum, Silicon, Mica, ITO
Substrate Preparation This is the single most critical factor. An atomically clean, hydrophilic surface is paramount. Organic contaminants will inhibit uniform monolayer formation, leading to defects. The surface should be activated to ensure a high density of hydroxyl groups.Sonication in solvents (acetone, ethanol), UV/Ozone treatment, or Piranha etch (use with extreme caution).
Solvent Choice Solvent polarity significantly impacts SAM quality. Non-polar solvents with low dielectric constants (e.g., toluene, THF, CPME) often yield more stable, higher-density monolayers.[4][11] This is because the hydrophilic phosphonic headgroup is energetically unfavorable in the non-polar bulk solvent, driving it to the hydrophilic substrate surface.[8] Polar solvents can interfere with intermolecular chain interactions.[12]Toluene, Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME), Ethanol.
ODPA Concentration The concentration must be sufficient to provide a constant flux of molecules to the surface without promoting the formation of bulk aggregates or multilayers.[4]0.1 mM - 1.0 mM
Immersion Time While initial adsorption can be rapid (minutes), achieving a highly ordered, low-defect monolayer often requires longer immersion times to allow for molecular rearrangement and optimization of packing density.[13]2 minutes (for rapid protocols) to 24-48 hours (for optimal ordering).[13]
Temperature Most ODPA SAMs are formed at room temperature. Elevated temperatures can increase the rate of formation but may also lead to disordered or multilayered films.[3][4] A post-assembly annealing step can sometimes be used to drive the condensation reaction and improve bonding.[3]20°C - 60°C.[4]
Rinsing A thorough rinsing step is essential to remove any physisorbed (loosely bound) molecules or multilayers, ensuring that only the chemisorbed monolayer remains.Sonication in fresh solvent is highly effective.

Experimental Workflow & Protocols

The overall process for preparing and validating an ODPA SAM follows a logical sequence from preparation to characterization.

workflow sub_prep Substrate Preparation immersion Substrate Immersion sub_prep->immersion Cleaned Substrate sol_prep ODPA Solution Preparation sol_prep->immersion ~0.5 mM ODPA rinsing Rinsing & Drying immersion->rinsing Coated Substrate characterization Characterization & Validation rinsing->characterization Final SAM

Fig 2: General experimental workflow for the preparation of ODPA SAMs.
Protocol 1: Standard Method for Highly Ordered ODPA SAMs

This protocol is designed to produce well-ordered, high-density monolayers and is suitable for most metal oxide substrates.

A. Materials & Reagents

  • Octadecylphosphonic acid (ODPA, C₁₈H₃₉O₃P)

  • Substrates (e.g., silicon wafer with native oxide, titanium, or aluminum-coated slides)

  • Anhydrous Ethanol or Toluene (spectroscopic grade or higher)

  • Acetone and Isopropanol (ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity) for drying

  • Glass scintillation vials or polypropylene tubes with caps

  • Ultrasonic bath

B. Substrate Cleaning & Activation (Critical Step)

  • Place substrates in a beaker or substrate rack.

  • Sequentially sonicate in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Activate the surface to generate hydroxyl groups. A common method is UV/Ozone treatment for 15-20 minutes.

    • Alternative for robust oxides: Piranha solution (3:1 H₂SO₄:H₂O₂) can be used for 10-15 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a certified fume hood. Add the H₂O₂ to the H₂SO₄ slowly.

  • Rinse the activated substrates copiously with DI water and dry again with nitrogen. The surface should be hydrophilic (a water droplet should spread out). Use immediately.

C. ODPA Solution Preparation

  • Prepare a 0.5 mM solution of ODPA in anhydrous ethanol or toluene. For example, to make 20 mL of a 0.5 mM solution (MW of ODPA ≈ 334.47 g/mol ), dissolve 3.34 mg of ODPA in 20 mL of solvent.

  • Briefly sonicate the solution (2-5 minutes) to ensure the ODPA is fully dissolved.

D. Self-Assembly Process

  • Place the clean, activated substrates into individual glass vials.

  • Completely immerse the substrates in the 0.5 mM ODPA solution.

  • To minimize oxidation and water contamination, the headspace of the vial can be purged with nitrogen before sealing.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment. Longer immersion times tend to result in better monolayer packing.

E. Post-Assembly Rinsing and Drying

  • Remove the substrates from the ODPA solution with clean tweezers.

  • Rinse the substrates by sonicating them in a vial of fresh, pure solvent (the same used for deposition) for 2-3 minutes to remove physisorbed molecules.

  • Perform a final rinse with the pure solvent to remove any residual ODPA from the sonication bath.

  • Dry the substrates under a gentle stream of nitrogen.

  • Store the modified substrates in a clean, dry environment (e.g., a desiccator or petri dish).

Protocol 2: Rapid Formation of ODPA SAMs

Recent studies have shown that using specific non-polar solvents can dramatically decrease the time required for SAM formation.[4][8] This protocol is ideal for applications where high throughput is required.

A. Materials

  • Use materials as described in Protocol 1, but substitute the solvent with Cyclopentyl methyl ether (CPME) or Anisole.[4]

B. Procedure

  • Follow the Substrate Cleaning & Activation steps exactly as in Protocol 1.

  • Prepare a 0.5 mM solution of ODPA in CPME.

  • Immerse the clean, activated substrates in the ODPA/CPME solution.

  • Allow the self-assembly to proceed for 15-30 minutes at room temperature (21°C).[4]

  • Follow the Post-Assembly Rinsing and Drying steps exactly as in Protocol 1, using fresh CPME as the rinsing solvent.

Validation & Characterization

Confirming the presence and quality of the SAM is a crucial final step.

TechniquePurposeExpected Result for a High-Quality ODPA SAM
Static Water Contact Angle Measures surface hydrophobicity. A high contact angle indicates a well-packed, low-energy surface formed by the terminal methyl groups.>110-117°.[4][5]
X-ray Photoelectron Spectroscopy (XPS) Confirms elemental composition and chemical bonding at the surface.Presence of a Phosphorus (P 2p) peak. High-resolution scans can show evidence of P-O-Metal bonding.[4][14]
Atomic Force Microscopy (AFM) Visualizes surface topography and roughness.A smooth surface, similar to the bare substrate, with no signs of aggregation or multilayer formation.
FTIR Spectroscopy (e.g., PM-IRRAS) Assesses the conformational order of the C₁₈ alkyl chains.The position of the asymmetric CH₂ stretching vibration (νₐ(CH₂)) should be near 2918 cm⁻¹, indicative of a highly ordered, all-trans chain configuration.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Water Contact Angle (<100°) 1. Incomplete monolayer coverage.2. Contaminated substrate.3. Disordered monolayer.1. Increase immersion time.2. Improve substrate cleaning protocol; use UV/Ozone or Piranha etch.3. Switch to a non-polar solvent (e.g., Toluene, CPME).
Hazy or Opaque Film (Visible) 1. Multilayer formation.2. ODPA precipitation on the surface.1. Decrease ODPA concentration.2. Thoroughly sonicate the substrate in fresh solvent after immersion.3. Ensure ODPA is fully dissolved before use.
High Variability Between Samples 1. Inconsistent substrate cleaning.2. Contamination during handling.3. Degradation of ODPA solution.1. Standardize the cleaning procedure precisely.2. Use clean, dedicated tweezers and glassware.3. Prepare fresh ODPA solution for each experiment.
No Evidence of SAM (XPS) 1. Inactive substrate surface.2. Degraded ODPA reagent.1. Ensure the substrate surface is properly activated to be rich in hydroxyls.2. Use a fresh bottle of ODPA.

References

  • Nie, H. Y., Miller, D. J., Francis, J. T., Walzak, M. J., & McIntyre, N. S. (2005). Robust self-assembled octadecylphosphonic acid monolayers on a mica substrate. Langmuir, 21(7), 2773-8. ([Link])

  • Grokipedia. (n.d.). Octadecylphosphonic acid. Grokipedia.
  • Jenkins, T. A., et al. (2022). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. Applied Surface Science. ([Link])

  • American Chemical Society. (2025). Rapid Octadecylphosphonic Acid Self-Assembled Monolayer Formation on Cu for Etch Inhibition.
  • Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir, 28(25), 9487-95. ([Link])

  • Mid-Century Molecular Science. (n.d.). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). Mid-Century Molecular Science.
  • ResearchGate. (2025). Assembly of octadecyl phosphonic acid on the α-Al2O3 (0001) surface of air annealed alumina: Evidence for termination dependent adsorption.
  • ResearchGate. (2025). Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces.
  • Lee, J., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. National Institutes of Health. ([Link])

  • ResearchGate. (2025). Delivering Octadecylphosphonic Acid Self-Assembled Monolayers on a Si Wafer and Other Oxide Surfaces.
  • ResearchGate. (2025). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution.
  • Hanson, E. L., Schwartz, J., Nickel, B., Koch, N., & Danisman, M. F. (2003). Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir.
  • ResearchGate. (2025). Self‐assembled Monolayers of Alkylphosphonic Acids on Aluminum Oxide Surfaces – A Theoretical Study.
  • RWTH Publications. (n.d.). n-Octadecylphosphonic acid functionalized tool surfaces for metal forming applications.
  • ResearchGate. (2025). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications.
  • Mani, G., et al. (n.d.). Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions.
  • ResearchGate. (2025). Oxidizing octadecylphosphonic acid molecules without disrupting their self-assembled monolayers.
  • ResearchGate. (2025). Alkylphosphonate Modified Aluminum Oxide Surfaces.
  • Weidner, T., et al. (2020). Thermal Stability of Phosphonic Acid Self-Assembled Monolayers on Alumina Substrates.
  • ResearchGate. (2025). Modification of Titanium Surface with Octadecyl-Trichlorosilane and Its Effects on Electrochemical Deposition of Calcium Phosphate.
  • Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembled Monolayers Supported on TiO2: Comparison of C18H37SiX3 (X = H, Cl, OCH3), C18H37Si(CH3)2Cl, and C18H37PO(OH)2. Langmuir.
  • ResearchGate. (2025). Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001).
  • Wang, W., Ma, X., Yuan, Z., & Huang, Y. (2010). n-Octadecylphosphonic acid grafted mesoporous magnetic nanoparticle: Preparation, characterization, and application in magnetic solid-phase extraction. Journal of Chromatography A, 1217(47), 7338-44. ([Link])

  • Lvov, Y., et al. (n.d.). Selective Modification of Halloysite Lumen with Octadecyl Phosphonic Acid: New Inorganic Tubular Micelle. Amazon Web Services.
  • Djafer, L., Ayral, A., Boury, B., & Laine, R. M. (2013). Surface modification of titania powder P25 with phosphate and phosphonic acids--effect on thermal stability and photocatalytic activity. Journal of Colloid and Interface Science, 393, 335-9. ([Link])

  • Chen, X., Luais, E., Darwish, N., Ciampi, S., Thordarson, P., & Gooding, J. J. (2012). Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide. Langmuir, 28(25), 9487-95. ([Link])

  • Cheméo. (n.d.). Chemical Properties of Phosphoric acid, octadecyl ester (CAS 2958-09-0). Cheméo. ([Link])

  • Dakenchem. (2026).

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Application Notes & Protocols: The Multifunctional Role of Octadecyl Phosphate in Advanced Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, cosmetic scientists, and formulation chemists with an in-depth understanding of octadecyl phosphate's application in cosmetic and personal care products. We will explore its fundamental physicochemical properties and delve into its primary functions as a high-performance emulsifier, formulation stabilizer, and a potential vehicle for active ingredient delivery. The causality behind its efficacy is examined, supported by detailed, field-proven protocols and characterization methodologies.

Introduction: Understanding this compound

This compound, also known as stearyl phosphate, is a long-chain alkyl phosphate ester. Its molecular architecture, featuring a lipophilic 18-carbon (octadecyl) tail and a hydrophilic phosphate headgroup, makes it a highly versatile anionic surfactant.[1][2] This amphiphilic nature allows it to adsorb at oil-water interfaces, reducing interfacial tension and enabling the formation of stable emulsions.[3] Unlike many common surfactants, the phosphate functional group imparts unique properties, including strong surface adsorption, excellent thermal and chemical stability, and a high affinity for mineral surfaces, which is particularly relevant for formulations containing inorganic pigments or sunscreens.[1]

Its functions in cosmetics are primarily as a cleansing and emulsifying surfactant.[4] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl phosphates, including this compound, and concluded they are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Octadecyl dihydrogen phosphate[4][6]
Synonyms Stearyl phosphate, Monostearyl acid phosphate[4][6]
CAS Number 2958-09-0[4]
Molecular Formula C18H39O4P[4][6]
Molecular Weight 350.47 g/mol [4]
Appearance White waxy solid[4][6]
Solubility Insoluble in water[4][6]
Primary Functions Surfactant (Cleansing, Emulsifying)[4]

Core Function 1: High-Performance Emulsification

The primary application of this compound in cosmetics is the stabilization of oil-in-water (O/W) emulsions, such as creams and lotions. Emulsifiers are critical for preventing the separation of immiscible liquids by forming a protective barrier around the dispersed droplets.[3]

Mechanism of Action

This compound functions by migrating to the oil-water interface. Its long, hydrophobic octadecyl chain anchors within the oil droplet, while the polar, hydrophilic phosphate head projects into the continuous water phase. This arrangement creates a steric and electrostatic barrier that prevents oil droplets from coalescing, a primary cause of emulsion instability.[7] The presence of a multilayer lamellar structure in emulsions stabilized by phosphate emulsifiers is key to their rheology and stability.[8]

Caption: Interfacial action of this compound in an O/W emulsion.

Protocol: Formulation of a Stable O/W Moisturizing Cream

This protocol outlines the development of a basic moisturizing cream. The causality for adding this compound to the heated oil phase is its oil solubility and the need for it to be fully melted and dispersed to effectively migrate to the interface upon emulsification.

Table 2: Model O/W Cream Formulation

PhaseIngredient (INCI Name)Function% (w/w)
A Deionized WaterSolventq.s. to 100
A GlycerinHumectant3.00
A Xanthan GumThickener0.20
B Caprylic/Capric TriglycerideEmollient10.00
B Cetyl AlcoholThickener/Co-emulsifier3.00
B This compound Primary Emulsifier 2.50
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
C Tocopherol (Vitamin E)Antioxidant0.50

Step-by-Step Methodology:

  • Phase A Preparation: In a primary vessel, combine Deionized Water and Glycerin. Begin propeller mixing and slowly sprinkle in Xanthan Gum to create a vortex, avoiding clumping. Heat to 75-80°C.

  • Phase B Preparation: In a separate vessel, combine Caprylic/Capric Triglyceride, Cetyl Alcohol, and this compound. Heat to 75-80°C while mixing until all components are fully melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A under continuous high-shear homogenization. The elevated temperature ensures both phases are in a low-viscosity liquid state, facilitating the formation of small, uniform droplets. Homogenize for 3-5 minutes.

  • Cooling: Switch to sweep or propeller mixing and begin cooling the emulsion. A controlled cooling rate is crucial to allow for the proper formation of the emulsion's stabilizing lamellar structure.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative system and any heat-sensitive active ingredients (Phase C). This prevents the degradation of these components.

  • Finalization: Continue mixing until the cream is uniform. Adjust pH if necessary (typically to 5.5-6.5).

Advanced Application 1: Enhancing Sunscreen Performance

Phosphate esters are particularly effective in sunscreen formulations, where they contribute to stability, aesthetics, and water resistance.[9] Their ability to form a stable film on the skin enhances the deposition of UV filters, improving SPF and providing water-wash resistance.[8]

Mechanism of Enhanced Water Resistance

When a sunscreen formulation containing this compound is applied to the skin, the emulsion breaks, and the water evaporates. The phosphate emulsifier helps to form a cohesive, substantive film that adheres to the skin. This film entraps the UV-absorbing agents (sunscreens), making them less likely to be washed off by water or perspiration.[9] This is especially effective in combination with film-forming polymers like sulfopolyesters.[9]

Protocol: High-SPF, Water-Resistant Sunscreen Lotion

This protocol provides a framework for a broad-spectrum sunscreen. This compound is used as the primary emulsifier to create a stable base that can carry a high load of organic and inorganic UV filters.

Methodology:

  • Phase A (Aqueous Phase): Disperse thickeners (e.g., Carbomer) in water. Add humectants (e.g., Glycerin) and heat to 80°C.

  • Phase B (Oil Phase): Combine and heat all oil-soluble ingredients, including organic UV filters (e.g., Octyl Methoxycinnamate, Avobenzone), emollients, and This compound to 80°C.[10] Mix until fully dissolved and uniform. If using inorganic filters like Titanium Dioxide, they can be pre-dispersed in a portion of the emollient before adding to the main oil phase.

  • Emulsification: Add Phase B to Phase A with high-shear homogenization.

  • Neutralization: If using a pH-sensitive polymer like Carbomer, neutralize the formulation with a suitable base (e.g., Triethanolamine) after the emulsion has formed.

  • Cool Down & Final Additions: Cool the lotion while stirring. Add preservatives and other temperature-sensitive additives below 40°C.

Advanced Application 2: Systems for Active Ingredient Delivery

The structural similarity of this compound to natural phospholipids, a key component of cell membranes, suggests its potential for use in advanced delivery systems.[11][12] Phospholipids are known to form vesicles like liposomes, which can encapsulate cosmetic active ingredients, potentially enhancing their stability and penetration into the skin.[13][14]

Theoretical Framework

In an aqueous environment, amphiphilic molecules like this compound can self-assemble into bilayer sheets, which may close to form vesicles or liposomes. These structures can entrap hydrophilic active ingredients in their aqueous core or lipophilic actives within the lipid bilayer. This encapsulation can protect the active from degradation and facilitate its transport into the upper layers of the epidermis.[13][14]

Active_Delivery_Workflow cluster_prep Preparation cluster_process Processing cluster_result Outcome A Disperse this compound in Aqueous Phase B Add Hydrophilic Active Ingredient A->B C Apply High-Shear Energy (Homogenization/Sonication) B->C D Formation of Encapsulating Vesicles C->D E Incorporate into Final Formulation D->E

Caption: Conceptual workflow for active ingredient encapsulation.

Quality Control and Formulation Analysis

Ensuring the stability and performance of a cosmetic formulation is paramount. A self-validating protocol requires robust analytical testing at various stages of development.

Emulsion Characterization

Stability testing is integral to the development of emulsions.[15] Accelerated stability testing, involving exposure to elevated temperatures, is often used to predict long-term shelf-life.[16]

Table 3: Key Analytical Techniques for Emulsion Characterization

TechniqueParameter MeasuredCausality & Interpretation
Light Microscopy Droplet morphology and size distributionVisual confirmation of emulsion type (O/W vs. W/O). Large or aggregated droplets indicate potential instability.
Laser Diffraction Particle size distribution (quantitative)A narrow, consistent particle size distribution is indicative of a stable emulsion. A shift towards larger sizes over time signals coalescence.
Rheology Viscosity, flow behavior (e.g., pseudoplastic), viscoelastic propertiesThe rheological profile is critical for product texture, application feel, and stability against creaming or sedimentation.[17]
Centrifugation Physical stability under stressAccelerated test to predict gravitational separation (creaming/sedimentation). No phase separation after centrifugation indicates high stability.[18]
pH Measurement Acidity/AlkalinityThe pH must remain within a specified range for product stability, skin compatibility, and preservative efficacy.
Analytical Methods for this compound

While direct quantification in a final formulation is complex, characterizing the raw material is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) or titration can be used to determine the purity and acid value of the this compound raw material.[19] Spectrophotometric methods can be used to determine phosphorus content after appropriate sample preparation.[20][21]

Conclusion

This compound is a robust and multifunctional ingredient that offers significant advantages in the formulation of cosmetic and personal care products. Its efficacy as a primary emulsifier allows for the creation of stable and aesthetically pleasing creams, lotions, and sunscreens. Its contribution to film formation enhances the water resistance of sun protection products, a key consumer benefit. While its role in sophisticated active delivery systems is an area for further exploration, the underlying principles based on its physicochemical similarity to natural lipids are sound. By understanding the mechanisms behind its functionality and employing rigorous analytical protocols, formulators can leverage this compound to develop high-performance, stable, and reliable cosmetic products.

References

  • The use of octadecyl acrylate - Knowledge. (2023, December 1). Vertex AI Search.
  • Octadecylphosphonic acid - preparation and applic
  • Phosphoric Acid Octadecyl Ester (CAS 39471-52-8): A High-Purity Long-Chain Phosphate Surfactant For Industrial Applications And Fertilizer Anti-Caking Solutions - BLIT Chemical. (2025, December 12). BLi-T Chemical.
  • 19.6: Cosmetics - Personal Care Chemicals - Chemistry LibreTexts. (2021, February 13). Chemistry LibreTexts.
  • Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applic
  • Water resistant sunscreen formulas with sulfopolyesters and phosphate ester surfactants. (2007, November 15).
  • Phosphates: the power suppliers for skin and hair. Dermaviduals.
  • CAS 2958-09-0 Octadecyl phosph
  • OCTADECYL PHOSPH
  • Formulation of sunscreens with enhancement sun protection factor response based on solid lipid nanoparticles. (2010). PubMed.
  • Emulsions Stabilization for Topical Application. (2017).
  • Determination of phosphorous oxoanions in pharmaceuticals using non-suppressed ion chromatography.
  • Delivery Systems. Lipoid Kosmetik.
  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics. (2014). Cosmetic Ingredient Review.
  • The mechanism of skin lipids influencing skin status. (2021).
  • Nanocarriers as Active Ingredients Enhancers in the Cosmetic Industry—The European and North America Regulation Challenges. (2022, March 3). PMC - NIH.
  • Development and Validation of Analytical Methods for Pharmaceuticals. Various.
  • Stability and Application Properties of Surfactant-Free Cosmetic Emulsions: An Instrumental Approach to Evalu
  • Analytical Methods for Determination of Phytic Acid and Other Inositol Phosph
  • Stability-Criteria for Emulsions. (2000).
  • High SPF sunscreen formulations. (2000, April 11).
  • Factors affecting the measurement of stability and safety of cosmetic products. University of Sunderland.
  • Mechanism and Application of Emulsifiers for Stabilizing Emulsions: A Review. (2020, November 23). MDPI.
  • Sunscreen Formulas with Multilayer Lamella Structure. Parameter1.

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The Strategic Use of Octadecyl Phosphate in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: Beyond Conventional Reversed-Phase Extraction

In the landscape of sample preparation, solid-phase extraction (SPE) stands as a cornerstone technology for the purification and concentration of analytes from complex matrices.[1] While traditional octadecyl (C18) bonded silica sorbents have long been the workhorse for reversed-phase SPE, relying solely on hydrophobic interactions, the demand for higher selectivity and cleaner extracts in fields like pharmaceutical and clinical analysis has spurred the development of advanced, multi-modal sorbents.[2]

This guide delves into the chemistry, mechanism, and practical application of octadecyl phosphate, a mixed-mode sorbent that offers a powerful solution for selectively extracting specific compound classes. By integrating both hydrophobic and ion-exchange retention mechanisms, this compound-based SPE provides a level of specificity that is often unattainable with single-mode sorbents, proving particularly advantageous for the analysis of basic and cationic drugs in biological fluids.[3]

This compound is an amphiphilic molecule characterized by a long, nonpolar C18 alkyl chain and a polar, ionizable phosphate head group.[4][5] When bonded to a solid support (e.g., silica or a polymer), it creates a unique stationary phase capable of dual interactions. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to leverage the distinct advantages of this compound in their analytical workflows.

Part 1: The Dual-Retention Mechanism of this compound

The efficacy of this compound as an SPE sorbent lies in its ability to engage analytes through two distinct, yet complementary, interaction modes: reversed-phase and cation exchange. The interplay between these two mechanisms is governed by the mobile phase conditions (pH and organic solvent content), granting the analyst precise control over selectivity.

  • Reversed-Phase (Hydrophobic) Interaction: The long C18 alkyl chain provides a nonpolar surface that retains analytes through van der Waals forces. This is the primary mechanism for retaining nonpolar and moderately polar compounds from an aqueous matrix, similar to traditional C18 sorbents.[2]

  • Cation-Exchange Interaction: The phosphate group is the key to the sorbent's enhanced selectivity. At a pH above its pKa (~2), the phosphate moiety is deprotonated and carries a negative charge.[5] This allows it to strongly retain positively charged analytes, such as protonated basic compounds (e.g., primary, secondary, or tertiary amines), through robust electrostatic interactions.[3][6]

This dual-retention capability allows for a "catch and release" strategy that is highly selective for basic analytes. Under acidic to neutral pH conditions, basic analytes are protonated (positively charged) and are strongly retained by both hydrophobic and cation-exchange mechanisms. In contrast, neutral interferences are only weakly retained by hydrophobic forces, and acidic interferences are electrostatically repelled, allowing both to be washed away efficiently.

Visualizing the Interaction

The following diagram illustrates how a target basic analyte is retained by the this compound sorbent while matrix interferences are removed.

Caption: Dual retention of a basic analyte by this compound.

Part 2: Strategic Protocol Development

A successful SPE method hinges on a systematic approach to each step of the process.[7][8] The unique properties of this compound require careful consideration of pH and solvent strength to maximize recovery of the target analyte while ensuring stringent removal of interferences.

The Five Pillars of this compound SPE

The general workflow for SPE involves five key stages.[9][10] The causality behind the choice of reagents at each stage is critical for developing a robust and reproducible method.

SPE_Workflow cluster_prep cluster_extraction cluster_elution Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Acidic Buffer) Condition->Equilibrate Wets sorbent Load 3. Sample Loading (pH-adjusted sample) Equilibrate->Load Primes for analyte binding Wash 4. Wash Step (Removes Interferences) Load->Wash Binds target analyte Elute 5. Elution (High % Organic + Base) Wash->Elute Removes impurities Analysis Analysis Elute->Analysis

Caption: The five-stage workflow for mixed-mode SPE.

Detailed Protocol: Extraction of a Basic Drug from Human Plasma

This protocol provides a validated starting point for the extraction of a hypothetical basic drug (e.g., a beta-blocker or antidepressant) from a biological matrix.

Objective: To isolate a basic drug from plasma, removing proteins, salts, and endogenous lipids.

Materials:

  • This compound SPE Cartridge (e.g., 100 mg, 3 mL)

  • SPE Vacuum Manifold

  • Human Plasma Sample

  • Internal Standard (IS)

  • Reagents: HPLC-grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide, Zinc Sulfate, Potassium Phosphate buffer.[11][12]

Step 1: Sample Pre-treatment

  • Causality: Protein precipitation is essential to prevent cartridge clogging and release protein-bound drugs. pH adjustment ensures the target analyte is in its protonated, cationic state for optimal retention.

  • Procedure:

    • To 500 µL of human plasma in a microcentrifuge tube, add 500 µL of an internal standard solution.

    • Add 1.0 mL of 0.1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube. Dilute with 2.0 mL of 25 mM potassium phosphate buffer (pH 3.0).

Step 2: Cartridge Conditioning

  • Causality: Conditioning with a water-miscible organic solvent wets the C18 chains and activates the sorbent for consistent interaction with the aqueous sample.[8]

  • Procedure:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 2 mL of methanol through the cartridge. Do not let the sorbent go dry.

Step 3: Cartridge Equilibration

  • Causality: Equilibration with a low pH buffer primes the sorbent surface, ensuring the phosphate groups are ready for cation exchange and the environment is compatible with the sample matrix.[8]

  • Procedure:

    • Pass 2 mL of 25 mM potassium phosphate buffer (pH 3.0) through the cartridge. Do not let the sorbent go dry.

Step 4: Sample Loading

  • Causality: At pH 3.0, the basic analyte is positively charged and is strongly retained by both cation exchange and hydrophobic interactions.

  • Procedure:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

Step 5: Wash Step

  • Causality: This is the critical cleanup step. An acidic wash maintains the analyte's charge, keeping it bound to the sorbent. A low percentage of organic solvent is used to wash away weakly-bound neutral interferences without prematurely eluting the target analyte.[7]

  • Procedure:

    • Wash the cartridge with 2 mL of 25 mM potassium phosphate buffer (pH 3.0).

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Dry the cartridge under full vacuum for 5-10 minutes to remove all aqueous solvent, which can interfere with the final elution.[13]

Step 6: Elution

  • Causality: Elution is achieved by simultaneously disrupting both retention mechanisms. A high concentration of organic solvent disrupts the hydrophobic interaction, while a basic modifier (ammonium hydroxide) neutralizes the charge on the analyte, releasing it from the cation-exchange sites.

  • Procedure:

    • Place collection tubes in the manifold.

    • Elute the analyte with 2 x 1 mL aliquots of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Part 3: Data, Optimization, and Troubleshooting

Method development rarely yields perfect results on the first attempt. The following tables provide guidance on optimizing the protocol and troubleshooting common issues.

Table 1: Solvent Selection and Optimization Parameters
StepParameterLow StrengthMedium StrengthHigh StrengthRationale
Wash % Organic in Wash5% Methanol20% Methanol>40% MethanolIncrease to remove more hydrophobic interferences. Risk of analyte loss if too high.
Wash pH of Wash BufferpH 2-4pH 5-6pH > 7Keep pH at least 2 units below analyte pKa to ensure it remains charged and retained.
Elution % Organic in Eluent60% Methanol80% Methanol95% AcetonitrileMust be strong enough to disrupt hydrophobic binding. Acetonitrile is a stronger eluent than methanol.[7]
Elution % Base in Eluent1-2% NH₄OH5% NH₄OH>5% NH₄OHMust be sufficient to neutralize the analyte (pH > pKa + 2). Excess base may not be necessary.
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete elution.- Increase organic strength or base concentration in the elution solvent. - Use a stronger elution solvent (e.g., switch from methanol to acetonitrile-based). - Ensure sorbent bed is not dry before sample loading.
2. Analyte breakthrough during loading/washing.- Decrease the flow rate during sample loading. - Decrease the organic content in the wash solvent. - Ensure sample pH is properly adjusted for full ionization of the analyte.
Poor Sample Purity 1. Insufficient washing.- Increase the volume or organic strength of the wash solvent. - Add a second, stronger wash step. - Optimize wash pH to remove specific interferences.
2. Co-elution of interferences.- Use a weaker elution solvent (just strong enough to elute the analyte). - Perform a step-wise elution with increasing solvent strength to fractionate the sample.
High Variability (RSD) 1. Inconsistent flow rates.- Use a vacuum manifold with flow control or an automated SPE system.
2. Cartridge drying out.- Do not let the sorbent dry between conditioning, equilibration, and loading steps.
3. Incomplete protein precipitation.- Ensure proper ratio of organic solvent to plasma; optimize precipitation agent.

Conclusion

This compound-based sorbents represent a significant advancement in solid-phase extraction technology. By providing a dual-mode retention mechanism, they offer superior selectivity and cleanup efficiency for basic and cationic compounds compared to traditional reversed-phase or ion-exchange sorbents alone. The ability to independently manipulate hydrophobic and ionic interactions by adjusting solvent strength and pH gives the analytical scientist a powerful tool to develop highly specific, robust, and reproducible sample preparation methods. Understanding the fundamental principles outlined in this guide will enable researchers to effectively implement this technology to solve complex analytical challenges in drug development and beyond.

References

  • Barceló, D., & Petrovic, M. (2022). Materials for Solid-Phase Extraction of Organic Compounds. MDPI. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. YouTube. Retrieved from [Link]

  • Franke, J. P., & de Zeeuw, R. A. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of Analytical Toxicology, 24(2), 97-104. Retrieved from [Link]

  • Georganics. (n.d.). Octadecylphosphonic acid - preparation and application. Retrieved from [Link]

  • Wang, M., & Han, X. (2017). Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation. In Lipidomics (pp. 1-15). Humana Press, New York, NY. Retrieved from [Link]

  • Tyszczuk-Rotko, K., et al. (2018). Solid-phase extraction using octadecyl-bonded silica modified with photosynthetic pigments from Spinacia oleracea L. for the preconcentration of lead(II) ions from aqueous samples. Journal of Separation Science, 41(14), 2963-2971. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Tillmann, W., & Hagen, L. (2015). n-Octadecylphosphonic acid functionalized tool surfaces for metal forming applications. RWTH Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 27.3: Phospholipids. Retrieved from [Link]

  • Keunchil, P., et al. (2000). High-performance liquid chromatography of some basic drugs on a n-octadecylphosphonic acid modified magnesia-zirconia stationary phase. Journal of Chromatography A, 868(1), 13-24. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants. ResearchGate. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Phospholipids (PL) and lysophospholipids (LPL). Retrieved from [Link]

  • Science Simplified. (2024, August 30). Lipids: Glycerophospholipids, Sphingolipids, Steroids, Lipoproteins, Cholesterol, Bile Salt, etc. [Video]. YouTube. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monostearyl phosphate. PubChem Compound Database. Retrieved from [Link]

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Introduction: The Untapped Potential of Amphiphilic Molecules in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the applications of octadecyl phosphate in proteomics research.

Modern proteomics, the large-scale study of proteins, continually faces challenges in sample preparation and analysis. Two significant hurdles are the efficient solubilization of complex protein mixtures, especially membrane proteins, and the enrichment of low-abundance post-translationally modified (PTM) peptides, such as phosphopeptides, from a vast background of unmodified peptides.[1][2] Overcoming these obstacles is critical for a deep and comprehensive understanding of cellular signaling, disease mechanisms, and drug action.[3][4]

The solution to many of these challenges lies in the strategic use of specialized chemical reagents. Surfactants, for instance, are indispensable for cell lysis and protein solubilization but can interfere with downstream mass spectrometry (MS) analysis.[5][6] Similarly, enrichment techniques often rely on highly specific affinity interactions, which can be difficult to control and reverse. This guide explores the theoretical and potential applications of this compound, a molecule whose unique bifunctional nature—a long C18 hydrophobic tail combined with a negatively charged phosphate headgroup—positions it as a versatile tool in the proteomics workflow.

While direct, extensive literature on this compound in proteomics is sparse, its chemical properties allow us to extrapolate its potential uses from well-established principles. We will explore its hypothetical applications as an MS-compatible surfactant, a novel agent for phosphopeptide enrichment, and a component in advanced chromatographic separations. This document serves as a guide for researchers and drug development professionals, providing both the theoretical framework and practical (though theoretical) protocols to spur innovation in proteomics methodologies.

Part 1: A New Class of Surfactant for Deep Proteome Solubilization

The Causality Behind Experimental Choices: The Surfactant Dilemma

In bottom-up proteomics, the initial step of cell lysis and protein denaturation is crucial for efficient enzymatic digestion.[7][8] Strong ionic surfactants like sodium dodecyl sulfate (SDS) are highly effective at solubilizing even the most stubborn membrane proteins. However, SDS is notoriously difficult to remove and severely suppresses the ionization of peptides in the mass spectrometer.[5] This has led to the development of MS-compatible surfactants, such as the acid-cleavable RapiGest™ and the photo-cleavable Azo, which can be degraded into non-interfering byproducts before MS analysis.[6][9][10]

This compound, as an anionic surfactant, could theoretically offer a unique balance of solubilization strength and MS compatibility. Its long C18 tail provides strong hydrophobic interactions for disrupting membranes and denaturing proteins, while the phosphate headgroup offers a handle for selective removal. It is plausible that this compound could be removed from the peptide mixture using strong anion exchange (SAX) solid-phase extraction (SPE) or by precipitation with specific cations, leaving the peptides clean for MS analysis.

Experimental Workflow: Surfactant-Assisted Protein Solubilization and Digestion

The following workflow outlines a hypothetical protocol for using this compound in a "one-pot" sample preparation method, designed to minimize sample loss.[11][12]

Surfactant_Workflow cluster_prep Sample Preparation cluster_cleanup Surfactant Removal & Peptide Cleanup CellLysis Cell Pellet Lysis (0.1% this compound, 50mM TEAB) Reduction Reduction (10mM TCEP) CellLysis->Reduction Heat 95°C, 10 min Alkylation Alkylation (20mM IAA) Reduction->Alkylation Room Temp, 30 min, dark Digestion Proteolytic Digestion (Trypsin/Lys-C) Alkylation->Digestion 37°C, Overnight Acidification Acidification (Formic Acid to pH < 3) Digestion->Acidification SPE Solid-Phase Extraction (SPE) (C18 Desalting) Acidification->SPE Binding peptides, removing surfactant MS LC-MS/MS Analysis SPE->MS Elution

Caption: Hypothetical workflow for surfactant-assisted sample preparation using this compound.

Detailed Protocol: One-Pot Digestion with this compound

Objective: To efficiently lyse cells, solubilize proteins, and perform enzymatic digestion in a single tube to maximize protein recovery for shotgun proteomics analysis.

Materials:

  • Cell pellet (e.g., 1x10^6 HeLa cells)

  • Lysis Buffer: 0.1% (w/v) this compound, 50 mM Triethylammonium Bicarbonate (TEAB), pH 8.5

  • Reducing Agent: 200 mM TCEP in water (prepare fresh)

  • Alkylating Agent: 400 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)

  • Trypsin/Lys-C Mix (mass spectrometry grade)

  • Quenching Solution: 200 mM DTT in water

  • Acidification Solution: 10% Formic Acid (FA) in water

  • C18 Solid-Phase Extraction (SPE) tips or cartridges

Procedure:

  • Lysis and Denaturation: Add 100 µL of Lysis Buffer to the cell pellet. Vortex thoroughly and heat at 95°C for 10 minutes to ensure complete lysis and protein denaturation. Sonicate if necessary to shear DNA and reduce viscosity.

  • Reduction: Cool the sample to room temperature. Add 5 µL of 200 mM TCEP (final concentration 10 mM). Vortex and incubate at 60°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add 5 µL of 400 mM IAA (final concentration 20 mM). Vortex and incubate for 30 minutes in the dark at room temperature.

  • Quench Alkylation: Add 5 µL of 200 mM DTT to quench any excess IAA.

  • Digestion: Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C with shaking.

  • Surfactant Removal & Sample Cleanup:

    • Acidify the sample by adding 10 µL of 10% FA (final concentration ~1%). This helps in precipitating the long-chain this compound and prepares the sample for C18 cleanup.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated surfactant.

    • Carefully transfer the supernatant containing the peptides to a new tube.

    • Perform peptide desalting and final surfactant removal using a C18 SPE tip according to the manufacturer's protocol.

  • Analysis: Dry the eluted peptides in a vacuum concentrator and resuspend in a suitable buffer (e.g., 0.1% FA in water) for LC-MS/MS analysis.

Part 2: A Novel Approach to Phosphopeptide Enrichment

The Causality Behind Experimental Choices: Selectivity in Phosphoproteomics

Protein phosphorylation is a key post-translational modification that regulates a vast number of cellular processes.[3][13] However, phosphopeptides are often present in very low stoichiometry, making their detection without an enrichment step nearly impossible.[1][2] The most common enrichment strategies are Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), which exploit the high affinity of the negatively charged phosphate group for positively charged metal ions (like Fe³⁺, Ga³⁺) or metal oxides (like TiO₂, ZrO₂).[1][14]

A significant challenge in these methods is achieving specific elution of bound phosphopeptides without co-eluting non-specifically bound acidic (aspartic and glutamic acid-rich) peptides.[1] Elution is typically achieved with a high pH buffer or a phosphate-containing solution. This compound, with its phosphate headgroup, could theoretically act as a highly effective competitive eluting agent. Its strong binding affinity for the enrichment media could displace captured phosphopeptides with high efficiency and specificity.

Mechanism: Competitive Elution from MOAC Resins

Elution_Mechanism cluster_binding Binding Phase cluster_elution Elution Phase Resin1 TiO₂ Bead Peptide Phosphopeptide Peptide->Resin1 Affinity Binding (Phosphate to TiO₂) ODP Octadecyl Phosphate (ODP) Peptide->ODP Resin2 TiO₂ Bead ElutedPeptide Eluted Phosphopeptide ODP->Resin2 Competitive Binding ODP->ElutedPeptide start start->Peptide

Caption: Competitive elution of a phosphopeptide from a TiO₂ bead using this compound.

Detailed Protocol: Phosphopeptide Enrichment and Competitive Elution

Objective: To enrich phosphopeptides from a complex peptide digest using TiO₂ beads and elute them with high specificity using an this compound-based elution buffer.

Materials:

  • Tryptically digested peptide mixture (from Part 1)

  • TiO₂ spin tips or bulk resin

  • Loading/Wash Buffer: 80% Acetonitrile (ACN), 6% Trifluoroacetic Acid (TFA)

  • Wash Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 0.5% (w/v) this compound in 50% ACN, 5% Ammonia solution

  • C18 SPE tips for post-elution cleanup

Procedure:

  • Sample Preparation: Start with the dried peptide digest. Reconstitute in 200 µL of Loading/Wash Buffer.

  • Resin Equilibration: Equilibrate the TiO₂ spin tip by washing twice with 100 µL of Loading/Wash Buffer.

  • Binding: Load the peptide sample onto the TiO₂ spin tip. Pass the sample through the resin slowly by centrifugation. Reload the flow-through once to maximize binding.

  • Washing:

    • Wash the resin twice with 200 µL of Loading/Wash Buffer to remove non-specifically bound peptides.

    • Wash twice with 200 µL of Wash Buffer 2 to remove TFA.

  • Competitive Elution:

    • Add 100 µL of the this compound Elution Buffer to the resin.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Centrifuge to collect the eluted phosphopeptides.

    • Repeat the elution step once and pool the eluates.

  • Post-Elution Cleanup:

    • The eluted fraction now contains phosphopeptides and this compound. Acidify the eluate with 10% FA.

    • Perform a C18 SPE cleanup to desalt the phosphopeptides and remove the this compound surfactant. The long C18 tail of the surfactant will bind very strongly to the C18 resin, allowing for efficient separation from the more hydrophilic phosphopeptides.

  • Analysis: Dry the final eluate and reconstitute for LC-MS/MS analysis.

Data Presentation: Expected Outcome Comparison

The following table summarizes the hypothetical advantages of using an this compound-based workflow compared to standard methods.

ParameterStandard Protocol (e.g., Phosphate Buffer Elution)Hypothetical this compound ProtocolRationale for Improvement
Phosphopeptide IDs Baseline~10-20% IncreaseHigher elution efficiency due to strong competitive binding of this compound.
Enrichment Specificity ~85-90%>95%The high affinity of the phosphate headgroup specifically displaces other phosphate-containing molecules, reducing co-elution of non-specific acidic peptides.
Sample Loss ModerateLowOne-pot digestion minimizes transfer steps; however, post-elution cleanup is still required.
MS Compatibility Requires desaltingRequires robust C18 cleanupThe amphipathic nature of this compound necessitates a dedicated cleanup step before MS analysis.

Conclusion and Future Perspectives

This compound represents a class of molecules with significant, albeit largely unexplored, potential in the field of proteomics. Its unique amphipathic structure makes it a prime candidate for development into a novel, high-performance surfactant for solubilizing complex proteomes. Furthermore, its phosphate moiety suggests a compelling role as a specific and efficient competitive eluting agent in phosphopeptide enrichment workflows.

The protocols and workflows detailed in this guide are founded on established principles of protein chemistry and mass spectrometry.[15][16] They are presented to serve as a starting point for researchers to validate and optimize the use of this compound and similar long-chain alkyl phosphates. Experimental validation is the critical next step to translate this theoretical potential into tangible improvements in proteomics research. Future studies should focus on systematically evaluating its performance against current gold-standard reagents, optimizing its removal prior to MS analysis, and exploring its utility in creating novel mixed-mode chromatographic materials. The development of such versatile tools is essential for pushing the boundaries of proteome coverage and unlocking new insights into biology and disease.

References

  • ResearchGate. (2025). A photocleavable surfactant for top-down proteomics | Request PDF. Available from: [Link]

  • PMC. (n.d.). Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes. Available from: [Link]

  • PMC. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Available from: [Link]

  • NIH. (2023). Exploring the Formation Kinetics of Octacalcium Phosphate from Alpha-Tricalcium Phosphate: Synthesis Scale-Up, Determination of Transient Phases, Their Morphology and Biocompatibility. Available from: [Link]

  • PubMed Central. (n.d.). Advances in targeted proteomics and applications to biomedical research. Available from: [Link]

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  • PubMed Central. (n.d.). Novel Strategies to Address the Challenges in Top-Down Proteomics. Available from: [Link]

  • NIH. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Available from: [Link]

  • PubMed. (n.d.). Mass spectrometry-based phosphoproteomics in clinical applications. Available from: [Link]

  • PMC. (n.d.). Surfactant-Induced Artifacts during Proteomic Sample Preparation. Available from: [Link]

  • PMC. (2025). Easy Proteomics Sample Preparation: Technical Repeatability and Workflow Optimization Across 8 Biological Matrices in a New Core Facility Setting. Available from: [Link]

  • MDPI. (n.d.). Selecting Sample Preparation Workflows for Mass Spectrometry-Based Proteomic and Phosphoproteomic Analysis of Patient Samples with Acute Myeloid Leukemia. Available from: [Link]

  • ACS Publications. (2021). Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities. Available from: [Link]

  • Lund University Publications. (n.d.). Exploring alternative surfactants to replace PEG within lipid nanoparticles. Available from: [Link]

  • YouTube. (2017). Bottom-up proteomics and top-down proteomics. Available from: [Link]

  • ResearchGate. (2025). Hydrophilic Interaction Liquid Chromatography (HILIC) in Proteomics | Request PDF. Available from: [Link]

  • ACS Publications. (2012). Overcoming Challenges of Shotgun Proteomics. Available from: [Link]

  • Takara Bio. (2005). Phosphopeptide Enrichment Spin Columns User Manual. Available from: [Link]

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  • Unknown Source. (n.d.). Applications of Mass Spectrometry to Proteomics.
  • ResearchGate. (2025). (PDF) Bottom‐up and top‐down proteomic approaches for the identification, characterization, and quantification of the low molecular weight proteome with focus on short open reading frame‐encoded peptides. Available from: [Link]

  • ResearchGate. (2025). (PDF) Enrichment techniques employed in phosphoproteomics. Available from: [Link]

  • Nature. (n.d.). Surfactant-assisted one-pot sample preparation for label-free single-cell proteomics. Available from: [Link]

  • PMC. (n.d.). Mass spectrometry-based phosphoproteomics in clinical applications. Available from: [Link]

  • MDPI. (n.d.). The Role of Proteomics in Bacterial Response to Antibiotics. Available from: [Link]

  • FAO AGRIS. (n.d.). Shotgun proteomics analysis reveals new unsuspected molecular effectors of nitrogen-containing bisphosphonates in osteocytes. Available from: [Link]

  • Molecular Omics (RSC Publishing). (n.d.). Comprehensive comparison of sample preparation workflows for proteomics. Available from: [Link]

  • MDPI. (2021). Mass-Spectrometry-Based Functional Proteomic and Phosphoproteomic Technologies and Their Application for Analyzing Ex Vivo and In Vitro Models of Hypertrophic Cardiomyopathy. Available from: [Link]

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  • Université de Fribourg. (2017). Hydrophobic Interaction Chromatography for Bottom-Up Proteomics Analysis of Single Proteins and Protein Complexes. Available from: [Link]

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  • PubMed. (2018). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Stability of Octadecyl Phosphate-Based Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for octadecyl phosphate-based emulsions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome common stability challenges. This resource moves beyond simple protocols to explain the 'why' behind experimental choices, ensuring your formulations are robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its role in emulsion science.

Q1: What is this compound and how does it function as an emulsifier?

A: this compound (also known as stearyl phosphate) is an anionic, long-chain alkyl phosphate surfactant.[1] It is typically a white, waxy solid that is insoluble in water.[1][2] Its structure consists of two key parts:

  • A long, hydrophobic C18 alkyl chain (octadecyl group): This "tail" is lipophilic, meaning it preferentially associates with the oil phase of an emulsion.

  • A polar, hydrophilic phosphate group: This "head" is hydrophilic and orients towards the aqueous phase.

This amphipathic nature allows this compound to adsorb at the oil-water interface, reducing the interfacial tension that drives droplet coalescence.[3] It forms a protective film around the dispersed droplets. Furthermore, the phosphate headgroup can become negatively charged, imparting an electrostatic repulsion between droplets that prevents them from aggregating—a key mechanism for long-term stability.[3]

Q2: What are the primary mechanisms of emulsion instability I should be aware of?

A: Emulsions are thermodynamically unstable systems that will eventually break down.[4] The primary destabilization pathways you will encounter are:

  • Creaming/Sedimentation: The migration of droplets under the influence of gravity due to density differences between the dispersed and continuous phases. This is a reversible process.[5]

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is often a precursor to more severe instability.

  • Coalescence: The irreversible fusion of two or more droplets to form a larger droplet. This leads to a coarsening of the emulsion and eventual phase separation.[6]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by the diffusion of the dispersed phase through the continuous phase. This is particularly relevant for emulsions with a broad particle size distribution or a slightly soluble dispersed phase.

Q3: Why is the pH of the aqueous phase so critical for the stability of this compound emulsions?

A: The pH of the continuous phase is arguably the most critical factor because it directly controls the surface charge of the emulsion droplets. This compound has a predicted pKa of approximately 1.95.[1][7]

  • Below the pKa: The phosphate headgroup is predominantly protonated (in its acidic, uncharged form). This minimizes electrostatic repulsion between droplets, making them highly susceptible to flocculation and coalescence.

  • Above the pKa: The phosphate headgroup deprotonates, becoming negatively charged. This creates a strong negative surface charge on the oil droplets, leading to powerful electrostatic repulsion that prevents aggregation and significantly enhances emulsion stability.[8]

Therefore, maintaining the pH well above the pKa is essential. Minor shifts in pH can dramatically alter the emulsion's stability profile.[9][10]

Q4: What is Zeta Potential and how does it relate to the stability of my emulsion?

A: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. For emulsions, it quantifies the surface charge of the dispersed droplets. A higher absolute zeta potential value (e.g., > |30| mV) is generally indicative of greater electrostatic repulsion and, consequently, a more stable emulsion. Conversely, a zeta potential close to zero suggests that the droplets have little to no charge and are likely to aggregate. Monitoring the zeta potential is a reliable method for assessing the stability imparted by an ionic emulsifier like this compound.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: My emulsion shows rapid creaming and phase separation within hours of preparation.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Homogenization Energy The initial droplet size is too large. According to Stokes' Law, the creaming velocity is proportional to the square of the droplet radius. Larger droplets will cream much faster.[3]1. Increase Homogenization Time/Intensity: If using a high-shear homogenizer or sonicator, increase the processing time or power setting.[11] 2. Utilize a High-Pressure Homogenizer: For smaller, more uniform droplets (typically < 200 nm), a high-pressure homogenizer or microfluidizer is more effective.[11]
Incorrect pH of the Aqueous Phase The pH may be too low (close to or below the pKa of ~1.95), resulting in an uncharged phosphate headgroup and a lack of electrostatic repulsion.[7][8]1. Measure and Adjust pH: Ensure the pH of the final emulsion's aqueous phase is in the range of 6.0-8.0. Use a suitable buffer system (e.g., phosphate-buffered saline) for the aqueous phase.[12] 2. Verify Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH shifts caused by the addition of other components.
Inadequate Emulsifier Concentration There may not be enough this compound to fully coat the surface of all the oil droplets created during homogenization. This leaves unprotected areas on the droplet surface, leading to rapid coalescence.1. Increase Emulsifier Concentration: Systematically increase the concentration of this compound in your formulation (e.g., in 0.25% w/w increments) and re-evaluate stability. 2. Consider a Co-emulsifier: The addition of a non-ionic co-emulsifier (e.g., Polysorbate 80) can improve the packing at the interface and enhance stability.[12][13]

Problem 2: The mean particle size of my emulsion increases significantly during storage (e.g., from 150 nm to 500 nm over one week).

Potential Cause Scientific Rationale Recommended Solution
Coalescence due to Weak Interfacial Film The repulsive forces between droplets are insufficient to prevent them from merging upon collision. This can be due to suboptimal pH or the presence of destabilizing agents.1. Re-optimize pH and Measure Zeta Potential: Confirm the pH is in the optimal range (6.0-8.0) and measure the zeta potential. Aim for a value more negative than -30 mV. 2. Increase Ionic Strength (Carefully): The addition of a low concentration of electrolytes (e.g., 10-50 mM NaCl) can sometimes enhance stability by compressing the electrical double layer and allowing for more efficient packing of the emulsifier at the interface.[14] However, proceed with caution as high concentrations can be detrimental.
Ostwald Ripening If the oil phase has some solubility in the aqueous phase, smaller droplets will dissolve and redeposit onto larger ones over time. This is common in nanoemulsions.[6]1. Narrow the Initial Particle Size Distribution: Improve your homogenization process to achieve a lower Polydispersity Index (PDI), ideally < 0.2. A more uniform population of droplets reduces the driving force for ripening.[15] 2. Add an Ostwald Ripening Inhibitor: Incorporate a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride like corn oil) into your oil phase. This creates an osmotic pressure that counteracts the diffusion of the primary oil.
Temperature Fluctuations Changes in temperature can affect emulsifier solubility, interfacial tension, and the kinetic energy of the droplets, leading to increased collision frequency and coalescence.1. Store at a Controlled, Constant Temperature: Avoid temperature cycling (e.g., moving from a cold room to the benchtop repeatedly). Store samples at the intended long-term storage condition. 2. Perform Accelerated Stability Studies: Subject the emulsion to elevated temperatures (e.g., 40°C) for a shorter period to predict long-term stability at room temperature, as per pharmaceutical guidelines.[16]

Problem 3: My emulsion is stable in water but destabilizes when I add salts or buffer solutions.

Potential Cause Scientific Rationale Recommended Solution
Excessive Electrolyte Concentration High concentrations of electrolytes, especially multivalent cations (e.g., Ca²⁺, Mg²⁺), can screen the negative charge of the phosphate headgroups. This "charge screening" effect neutralizes the electrostatic repulsion between droplets, leading to rapid aggregation.[17][18]1. Reduce Electrolyte Concentration: Determine the critical coagulation concentration (CCC) for your system. Use the minimum concentration of buffer or salt required for your application. 2. Choose Monovalent Ions: If possible, use buffers and salts based on monovalent ions (e.g., Na⁺, K⁺) instead of divalent or trivalent ions.
Specific Ion Interactions Divalent cations like Ca²⁺ can form insoluble bridges between the phosphate headgroups of adjacent droplets, effectively "gluing" them together and causing irreversible aggregation.1. Incorporate a Chelating Agent: If the presence of divalent cations is unavoidable, consider adding a small amount of a chelating agent like EDTA to sequester the ions. 2. Add a Steric Stabilizer: Incorporate a non-ionic, sterically hindering co-emulsifier (e.g., a poloxamer or PEGylated lipid) into your formulation. This provides a physical barrier that prevents droplets from getting close enough to coalesce, even if electrostatic repulsion is weakened.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol provides a baseline method for creating a 10% O/W emulsion stabilized with this compound.

Materials:

  • Oil Phase: Medium-chain triglycerides (MCT) or other oil of choice.

  • Aqueous Phase: 10 mM Phosphate Buffer, pH 7.4.

  • Emulsifier: this compound.

  • Co-emulsifier (Optional): Polysorbate 80.

Procedure:

  • Prepare the Aqueous Phase: Dissolve this compound (e.g., 1.0% w/v) and any optional co-emulsifiers in the phosphate buffer. Gently heat to ~60-70°C to ensure complete dissolution of the this compound, which is a waxy solid at room temperature.[2]

  • Prepare the Oil Phase: Heat the oil phase (10% v/v) to the same temperature as the aqueous phase.

  • Create the Coarse Emulsion: While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse, milky-white emulsion.

  • High-Energy Homogenization:

    • Immediately process the coarse emulsion using a high-shear homogenizer (e.g., at 10,000-20,000 rpm for 5-10 minutes) or a probe sonicator.

    • For nanoemulsions (<200 nm), further process the emulsion using a high-pressure homogenizer for 3-5 passes at >15,000 PSI.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

  • Characterization: Measure the particle size, PDI, and zeta potential immediately after preparation (T=0).

Visualization: Mechanism of Stabilization

The following diagram illustrates how this compound molecules orient themselves at the oil-water interface to stabilize a droplet.

G cluster_oil Oil Droplet cluster_water Aqueous Phase (pH > pKa) c w1 w2 w3 w4 w5 w6 p1 - p1->c  C18 Tail p2 - p2->c p3 - p3->c p4 - p4->c p5 - p5->c p6 - p6->c p7 - p7->c p8 - p8->c

Caption: Stabilization of an oil droplet by anionic this compound.

Protocol 2: Long-Term Stability Assessment

This protocol outlines a standard procedure for evaluating the physical stability of your emulsion over time.

Procedure:

  • Sample Preparation: Dispense the freshly prepared emulsion into multiple sealed, inert glass vials.

  • Storage Conditions: Store the vials at a minimum of two conditions:

    • Recommended Storage: e.g., Refrigerated (2-8°C) or Room Temperature (25°C).

    • Accelerated Condition: e.g., Elevated Temperature (40°C).[16]

  • Testing Schedule: Analyze the samples at predetermined time points. A typical schedule is T=0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.[16]

  • Analysis: At each time point, perform the following tests:

    • Visual Inspection: Check for any signs of phase separation, creaming, or sedimentation.

    • Particle Size and PDI Measurement: Use Dynamic Light Scattering (DLS) to monitor changes in the droplet size distribution.[] An increase in the mean diameter or PDI indicates instability.

    • Zeta Potential Measurement: Monitor for any significant changes in surface charge.

    • Microscopy: (Optional) Use light microscopy to visually confirm the presence of large droplets or aggregates.

  • Data Evaluation: Plot the mean particle size, PDI, and zeta potential as a function of time for each storage condition. The emulsion is considered stable if these parameters remain within predefined specifications.

Visualization: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing emulsion instability.

G Start Emulsion Instability Observed (e.g., Phase Separation, Size Increase) Q_Visual Is there visible phase separation (creaming/coalescence)? Start->Q_Visual A_Homogenization Cause: Insufficient Homogenization or Low Emulsifier Conc. Action: Increase energy input. Increase [ODP]. Q_Visual->A_Homogenization Yes Q_Size Is mean particle size increasing over time? Q_Visual->Q_Size No A_Ripening Cause: Coalescence or Ostwald Ripening Action: Check Zeta Potential. Improve PDI. Q_Size->A_Ripening Yes Q_Salt Did instability occur after adding buffer/salt? Q_Size->Q_Salt No A_pH Cause: Incorrect pH Action: Measure and adjust pH to 6.0-8.0. Use buffer. Q_Salt->A_pH No A_Salt Cause: Charge Screening by Electrolytes Action: Reduce salt conc. Use monovalent ions. Add steric stabilizer. Q_Salt->A_Salt Yes

Caption: A logical workflow for troubleshooting common emulsion stability issues.

References

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions. (2023). Semantic Scholar. Available at: [Link]

  • Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2024). National Institutes of Health (NIH). Available at: [Link]

  • This compound | 2958-09-0. (n.d.). LookChem. Available at: [Link]

  • Particle size analysis of nanoemulsion. (n.d.). ResearchGate. Available at: [Link]

  • The Effect of pH on Emulsifier Performance. (2024). Chemsino. Available at: [Link]

  • Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals. Available at: [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions. (2023). MDPI. Available at: [Link]

  • List of Oils and Emulsifiers with HLB Values. (n.d.). HLB Calculator. Available at: [Link]

  • Effect of inorganic electrolytes on the formation and the stability of water-in-oil (W/O) emulsions. (2021). ResearchGate. Available at: [Link]

  • Stability-Criteria for Emulsions. (2002). ResearchGate. Available at: [Link]

  • Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Tool for Troubleshooting Emulsion Problems in Producing Oilfields. (2016). ResearchGate. Available at: [Link]

  • Phospholipids as Emulsion Stabilizers. (1998). PubMed. Available at: [Link]

  • Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. (2022). Semantic Scholar. Available at: [Link]

  • The Importance of Particle Size Analysis in Nanoparticle Formulations. (n.d.). Dyhydromatics. Available at: [Link]

  • Emulsion Formation, Stability, and Rheology. (2006). Wiley-VCH. Available at: [Link]

  • Emulsions Stabilized with an Electrostatic Complex of Quaternized Cellulose Nanofiber and Octanoyl Gelatin and the Effect of pH Value on Their Stability. (2022). MDPI. Available at: [Link]

  • Preparation of drug-carrier emulsions stabilized with phosphatidylcholine-surfactant mixtures. (1994). PubMed. Available at: [Link]

  • Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Available at: [Link]

  • Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. (2022). MDPI. Available at: [Link]

  • C36H78O6P2. (n.d.). PubChem. Available at: [Link]

  • Phosphate emulsifier and preparation method thereof. (2017). Google Patents.
  • Mechanism and Application of Emulsifiers for Stabilizing Emulsions: A Review. (2020). MDPI. Available at: [Link]

  • HBL-values. (n.d.). Magis Pharma. Available at: [Link]

  • Review: emulsion techniques for producing polymer based drug delivery systems. (2021). ResearchGate. Available at: [Link]

  • Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20. (2018). ResearchGate. Available at: [Link]

  • Octadecylphosphonic acid. (n.d.). Wikipedia. Available at: [Link]

  • TURBISCAN APPLICATION NOTE PARENTERAL EMULSION STABILITY IMPACT OF ELECTROLYTES. (n.d.). Microtrac. Available at: [Link]

  • The Role of Added Electrolyte in the Stabilization of Inverse Emulsions. (2003). ResearchGate. Available at: [Link]

  • Hydrophilic-Lipophilic Balance (HLB). (n.d.). SlideShare. Available at: [Link]

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20. (2018). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Type of Cosurfactant Effects on Particle Size in Nanoemulsion Drug Delivery Systems. (2023). Formosa Publisher. Available at: [Link]

  • The Emulsification Process. (2011). YouTube. Available at: [Link]

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Technical Support Center: Synthesis and Purification of Octadecyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of octadecyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this long-chain alkyl phosphate. Here, we provide in-depth, experience-based troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Synthesis of this compound: Troubleshooting Guide

The synthesis of this compound, while conceptually straightforward, is often plagued by issues related to reaction control, side product formation, and reagent sensitivity. This section addresses the most common problems encountered during the synthesis process.

Frequently Asked Question 1: My this compound synthesis reaction is yielding a complex mixture of products, including significant amounts of di- and tri-octadecyl phosphate. How can I improve the selectivity for the mono-ester?

Root Cause Analysis: The formation of di- and tri-substituted phosphate esters is a common challenge and is primarily influenced by the stoichiometry of the reactants and the reaction conditions.[1] The hydroxyl group of the initially formed mono-octadecyl phosphate can react further with the phosphorylating agent, leading to the formation of di- and tri-esters. This is particularly prevalent when using highly reactive phosphorylating agents like phosphorus oxychloride (POCl₃).

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar ratio of octadecanol to the phosphorylating agent. An excess of the phosphorylating agent will drive the reaction towards the formation of di- and tri-esters. A slight excess of octadecanol can favor the formation of the mono-ester, but this will necessitate a more rigorous purification to remove the unreacted alcohol.

  • Slow Addition of Reagents: Add the phosphorylating agent, such as phosphorus oxychloride, dropwise to a cooled solution of octadecanol in a suitable solvent (e.g., toluene) with vigorous stirring.[2] This helps to maintain a low localized concentration of the reactive phosphorylating agent, minimizing over-reaction.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the phosphorylating agent. Exothermic reactions can lead to a loss of selectivity.

  • Choice of Phosphorylating Agent: Consider using less reactive phosphorylating agents. While phosphorus pentoxide (P₂O₅) is a common choice, it can also lead to a mixture of products.[3] Polyphosphoric acid can be an alternative, but reaction conditions need to be carefully optimized.[4]

Visualizing the Reaction Pathway:

Synthesis_Pathway Octadecanol Octadecanol Monoester Mono-octadecyl phosphate Octadecanol->Monoester + POCl₃ (Controlled) POCl3 POCl₃ Diester Di-octadecyl phosphate Monoester->Diester + Octadecanol (Excess POCl₃) Triester Tri-octadecyl phosphate Diester->Triester + Octadecanol (Excess POCl₃)

Caption: Control of stoichiometry is key to maximizing mono-ester yield.

Frequently Asked Question 2: The hydrolysis step of my reaction using phosphorus oxychloride is incomplete, leaving behind chlorinated intermediates. How can I ensure complete hydrolysis?

Root Cause Analysis: Incomplete hydrolysis of the intermediate phosphorodichloridate is a frequent issue when using phosphorus oxychloride.[2] This results in the presence of residual chlorine in the final product, which can be detrimental to downstream applications. The hydrolysis of the P-Cl bond can be sluggish, especially if the reaction mixture is not homogenous or if insufficient water is present.

Troubleshooting Protocol:

  • Sufficient Water: Ensure an adequate amount of water is used for the hydrolysis step. The water should be added slowly to control the exothermic reaction.

  • Vigorous Stirring: Maintain vigorous stirring during hydrolysis to ensure proper mixing of the organic and aqueous phases.

  • Extended Reaction Time: Allow sufficient time for the hydrolysis to go to completion. Monitoring the reaction by ³¹P NMR can be helpful to track the disappearance of the chlorinated intermediates.

  • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine, during the initial reaction with phosphorus oxychloride can neutralize the HCl generated and drive the reaction forward.[2] This can also facilitate a more controlled subsequent hydrolysis.

  • Alternative Hydrolysis Method: A steam treatment method has been reported to effectively hydrolyze the intermediate and yield dialkyl phosphates with minimal trialkyl phosphate impurities.[2]

Frequently Asked Question 3: My reaction with phosphorus pentoxide (P₂O₅) is difficult to control and results in a dark, viscous product. What are the best practices for this method?

Root Cause Analysis: Phosphorus pentoxide is a powerful dehydrating and phosphorylating agent. Its reaction with alcohols is highly exothermic and can lead to charring and the formation of complex polyphosphates if not properly controlled.[3] The presence of trace amounts of water can also lead to the formation of phosphoric acid, further complicating the reaction.[3]

Troubleshooting Protocol:

  • Anhydrous Conditions: Strictly anhydrous conditions are crucial. Azeotropically distill the octadecanol to remove any traces of water before the reaction.[3]

  • Controlled Addition: Add the phosphorus pentoxide portion-wise to the molten or dissolved octadecanol at a controlled temperature.[3]

  • Temperature Management: Maintain the reaction temperature within a narrow range (e.g., 70-95 °C during addition, followed by a higher temperature hold).[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Solvent Use: While solventless reactions are common, using a high-boiling inert solvent can help to moderate the reaction temperature.

Data Summary: Typical Reaction Conditions

Phosphorylating AgentTemperature (°C)Key Considerations
Phosphorus Oxychloride (POCl₃)0 - 5 (addition), then RTStoichiometry control is critical. Requires careful hydrolysis.
Phosphorus Pentoxide (P₂O₅)70 - 130Requires strictly anhydrous conditions. Highly exothermic.
Polyphosphoric Acid (PPA)VariesCan favor mono-ester formation but requires optimization.

II. Purification of this compound: Troubleshooting Guide

The purification of this compound is challenging due to its amphiphilic nature, which can lead to the formation of emulsions and make separation from byproducts and unreacted starting materials difficult.[5]

Frequently Asked Question 4: My crude this compound is a sticky, waxy solid that is difficult to handle and purify. How can I obtain a crystalline product?

Root Cause Analysis: The sticky nature of long-chain alkyl phosphates is a common issue, often due to the presence of impurities such as unreacted octadecanol, di- and tri-esters, and residual solvents.[6] The amphiphilic character of the molecule also contributes to its physical properties.[5]

Troubleshooting Protocol:

  • Recrystallization: Recrystallization is a primary method for purification.[7] However, finding a suitable solvent system can be challenging.

    • Solvent Screening: Experiment with various solvent systems. A mixture of a polar solvent (e.g., acetone, acetonitrile) and a non-polar solvent (e.g., hexane) can be effective.[6] Dissolve the crude product in the polar solvent and then slowly add the non-polar solvent until turbidity is observed, followed by cooling.

    • Cooling Crystallization: Dissolving the product in a minimal amount of a suitable solvent like n-hexane at an elevated temperature and then cooling to a low temperature (e.g., 0-5 °C) can induce crystallization.[4]

  • Salt Formation: Converting the acidic phosphate to a salt can often facilitate crystallization and handling.[6]

    • Amine Salts: Formation of the dicyclohexylammonium salt is a known method for the purification of phosphonic acids.[6]

    • Sodium Salt: Conversion to the sodium salt using aqueous NaOH can also improve crystallinity.[6]

  • Lyophilization: Freeze-drying from a suitable solvent like tert-butanol can sometimes yield a more manageable, fluffy solid instead of a sticky residue.[6]

Frequently Asked Question 5: I am struggling to remove unreacted octadecanol from my product. What is an effective purification strategy?

Root Cause Analysis: The long alkyl chain of octadecanol gives it similar solubility properties to this compound, making separation by simple extraction or crystallization difficult.

Troubleshooting Protocol:

  • Liquid-Liquid Extraction with pH Adjustment: This is a powerful technique that leverages the acidic nature of the phosphate ester.

    • Step 1: Dissolution: Dissolve the crude product in a non-polar organic solvent like n-hexane.

    • Step 2: Basification and Extraction: Add an aqueous solution of a base (e.g., triethanolamine or NaOH) to deprotonate the this compound, making it water-soluble.[7] The unreacted, non-ionic octadecanol will remain in the organic layer.

    • Step 3: Separation: Separate the aqueous and organic layers.

    • Step 4: Re-acidification and Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the this compound, making it insoluble in water. Then, extract the purified this compound back into an organic solvent.

  • Chromatography: While potentially costly for large-scale purification, column chromatography can be effective.

    • Anion-Exchange Chromatography: Using a strong anion-exchange resin (e.g., Dowex) and eluting with a gradient of an acidic solution (e.g., aqueous formic acid) can separate the acidic phosphate from the neutral alcohol.[6]

Visualizing the Purification Workflow:

Purification_Workflow cluster_synthesis Crude Product cluster_extraction Liquid-Liquid Extraction cluster_final Purified Product Crude Crude this compound (contains octadecanol) Dissolve Dissolve in Hexane Crude->Dissolve Add_Base Add Aqueous Base (e.g., NaOH) Dissolve->Add_Base Separate Separate Layers Add_Base->Separate Aqueous Aqueous Layer (Sodium this compound) Separate->Aqueous Organic Organic Layer (Octadecanol) Separate->Organic Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous->Acidify Extract Extract with Hexane Acidify->Extract Pure Purified this compound Extract->Pure

Caption: A typical liquid-liquid extraction workflow for purification.

Frequently Asked Question 6: How can I accurately assess the purity of my final this compound product?

Root Cause Analysis: Assessing the purity of this compound requires analytical techniques that can distinguish between the mono-, di-, and tri-esters, as well as unreacted starting materials and other impurities.

Analytical Techniques for Purity Assessment:

Analytical TechniqueInformation Provided
³¹P NMR Spectroscopy This is the most powerful technique for determining the relative amounts of mono-, di-, and tri-alkyl phosphates, as well as any phosphorus-containing impurities.[1] The different phosphate species will have distinct chemical shifts.
¹H NMR Spectroscopy Useful for confirming the presence of the octadecyl chain and for identifying impurities like residual solvents or unreacted octadecanol. Quantitative ¹H NMR (qNMR) can be used for purity determination with an internal standard.[8]
Gas Chromatography (GC) Can be used to detect and quantify volatile impurities, such as residual solvents. Derivatization may be necessary to analyze the non-volatile phosphate esters.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) A highly sensitive technique for identifying the desired product and any non-volatile impurities. It can confirm the molecular weight of the synthesized compound.[11]
Titration Acid-base titration can be used to determine the acid value of the product, which can provide an indication of the amount of acidic phosphate present.

III. References

  • Aitken, R. A., Colett, C. J., & Mesher, S. T. E. (2012). Reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene, followed by filtration and treatment with steam, gives dialkyl phosphates in good yield and essentially free from trialkyl phosphate impurities. Synthesis, 44, 2515-2518. [Link]

  • Georganics. (n.d.). Octadecylphosphonic acid - preparation and application. Retrieved from [Link]

  • Kao Corporation. (1987). U.S. Patent No. 4,739,092A. U.S. Patent and Trademark Office.

  • Various Authors. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Kao Corporation. (1987). U.S. Patent No. 4,670,575A. U.S. Patent and Trademark Office.

  • General Aniline & Film Corporation. (1967). U.S. Patent No. 3,346,670A. U.S. Patent and Trademark Office.

  • Li, X., et al. (2017). Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length. Journal of Surfactants and Detergents, 20(4), 835-844. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Bayer CropScience SA. (2014). Method of analyzing phosphorous acid, fosetyl-al or both simultaneously. Google Patents.

Sources

Technical Support Center: Overcoming Aggregation of Nanoparticles Functionalized with Octadecyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticles functionalized with octadecyl phosphate (ODP). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome aggregation challenges in your experiments.

Understanding the Challenge: Why Do ODP-Functionalized Nanoparticles Aggregate?

This compound (ODP) is an amphiphilic molecule with a long hydrophobic octadecyl chain and a hydrophilic phosphate head group. This structure is intended to provide steric and electrostatic stabilization to nanoparticles. However, aggregation can still occur due to a variety of factors that disrupt this delicate balance.

The primary stabilization mechanisms afforded by ODP are:

  • Steric Hindrance: The long octadecyl chains create a physical barrier that prevents nanoparticles from getting too close to each other.

  • Electrostatic Repulsion: The negatively charged phosphate head groups create repulsive forces between nanoparticles.

Aggregation is often a result of the interplay between van der Waals attractive forces, which are always present between nanoparticles, and the repulsive forces provided by the ODP coating. When the repulsive forces are weakened, aggregation can occur.

Troubleshooting Guide: A-Q&A Approach

This section addresses common aggregation issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My ODP-functionalized nanoparticles are aggregating immediately after synthesis. What could be the cause?

Answer: Immediate aggregation often points to issues with the functionalization process itself.

  • Incomplete Ligand Exchange/Coating: If the nanoparticle surface is not sufficiently covered with ODP, the exposed surfaces can lead to aggregation.

  • Poor Ligand Binding: The bond between the ODP and the nanoparticle surface may be weak, leading to desorption of the ligand.

  • Suboptimal Reaction Conditions: The pH, temperature, or solvent used during functionalization can significantly impact the efficiency of the ODP coating.

Troubleshooting Steps:

  • Verify Functionalization: Use characterization techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of ODP on the nanoparticle surface.

  • Optimize ODP Concentration: Titrate the concentration of ODP used during functionalization to ensure complete surface coverage.

  • Control pH: The charge of the phosphate head group is pH-dependent. Ensure the pH of the reaction medium is appropriate to maintain a negative charge on the phosphate group, which is crucial for electrostatic repulsion.[1] For phosphate groups, a pH above its second pKa (around 7.2) will ensure a significant negative charge.

  • Solvent Selection: Ensure the solvent used can adequately dissolve the ODP and facilitate its interaction with the nanoparticle surface.

Question 2: My nanoparticles are stable in the synthesis solvent but aggregate when transferred to an aqueous buffer like PBS. Why is this happening?

Answer: This is a common issue related to changes in the chemical environment of the nanoparticles.

  • High Ionic Strength of Buffers: Buffers like phosphate-buffered saline (PBS) have a high salt concentration. These ions can screen the electrostatic repulsion between the negatively charged phosphate head groups, reducing the energy barrier to aggregation.[2][3]

  • pH Shift: The pH of the buffer may be different from the optimal pH for nanoparticle stability, affecting the surface charge.

  • Hydrophobic Interactions: In aqueous environments, the hydrophobic octadecyl chains of ODP on different nanoparticles can be attracted to each other, leading to aggregation.

Troubleshooting Steps:

  • Gradual Solvent Exchange: Instead of a sudden transfer, gradually introduce the aqueous buffer to the nanoparticle dispersion. This can be done through dialysis or diafiltration.

  • Optimize Buffer Composition: If possible, use a buffer with a lower ionic strength. You can also test different buffer systems to find one that is more compatible with your nanoparticles.

  • Incorporate a Co-stabilizer: The addition of a hydrophilic polymer like polyethylene glycol (PEG) can provide an additional steric barrier, improving stability in high ionic strength media.[3]

Question 3: I'm observing aggregation after purifying my ODP-functionalized nanoparticles via centrifugation. What's going wrong?

Answer: Centrifugation can induce aggregation, especially if not performed carefully.

  • Irreversible Agglomeration: The high centrifugal forces can overcome the repulsive forces between nanoparticles, forcing them into close contact and leading to the formation of hard, irreversible aggregates.

  • Pellet Resuspension Difficulty: After centrifugation, resuspending the nanoparticle pellet can be challenging, and incomplete resuspension will appear as aggregation.

Troubleshooting Steps:

  • Optimize Centrifugation Parameters: Use the lowest possible speed and shortest time necessary to pellet your nanoparticles.

  • Use a Cushion: Layer a dense, inert solution (like a sucrose solution) at the bottom of the centrifuge tube before adding your nanoparticle suspension. This will create a cushion for the nanoparticles to land on, reducing the formation of a hard-packed pellet.

  • Gentle Resuspension: After centrifugation, resuspend the pellet using gentle methods like pipetting or vortexing at a low speed. Sonication can also be used, but it should be optimized to avoid damaging the nanoparticles.[4]

Question 4: My nanoparticles aggregate during storage. How can I improve their long-term stability?

Answer: Long-term stability is influenced by storage conditions.

  • Temperature Effects: Freezing and thawing cycles can induce aggregation. High temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive barrier.

  • Changes in pH or Ionic Strength: Over time, the composition of the storage medium can change, affecting stability.

  • Microbial Contamination: In aqueous solutions, microbial growth can alter the chemical environment and lead to aggregation.

Troubleshooting Steps:

  • Optimize Storage Temperature: Store nanoparticles at a constant, cool temperature (e.g., 4°C). Avoid freezing unless a suitable cryoprotectant is used.

  • Control the Storage Medium: Use a buffered solution with a pH known to be optimal for your nanoparticles. For long-term storage, consider sterile filtering the suspension and storing it in a sterile container.

  • Lyophilization (Freeze-drying): For very long-term storage, lyophilization can be an effective method. However, it's crucial to use a cryoprotectant (e.g., trehalose or sucrose) to prevent aggregation during the freezing and drying process.[5]

FAQs: Quick Reference

What is the ideal zeta potential for stable ODP-functionalized nanoparticles?

A zeta potential of ±30 mV or greater is generally considered to indicate good colloidal stability. For ODP-functionalized nanoparticles, you would expect a negative zeta potential due to the phosphate head groups.

How does the chain length of the alkyl phosphate affect stability?

Longer alkyl chains, like the octadecyl chain of ODP, generally provide better steric hindrance than shorter chains, leading to improved stability.

Can sonication be used to redisperse aggregated nanoparticles?

Yes, sonication can be effective in breaking up soft aggregates.[6] However, it's important to use a bath sonicator or a probe sonicator at low power to avoid damaging the nanoparticles or their surface coating. Over-sonication can sometimes induce aggregation.

What characterization techniques are essential for assessing aggregation?

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in size or the appearance of multiple peaks can indicate aggregation.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticles, allowing you to see if they are aggregated.

  • UV-Vis Spectroscopy: For plasmonic nanoparticles (e.g., gold or silver), aggregation can cause a shift or broadening of the surface plasmon resonance peak.

Experimental Protocols
Protocol 1: ODP Functionalization of Iron Oxide Nanoparticles

This protocol is a general guideline and may need to be optimized for your specific nanoparticles.

  • Synthesize Nanoparticles: Synthesize iron oxide nanoparticles using a co-precipitation method.

  • Prepare ODP Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol or a mixture of ethanol and water).

  • Functionalization:

    • Disperse the iron oxide nanoparticles in the ODP solution.

    • Adjust the pH of the mixture to be slightly basic (e.g., pH 8-9) to deprotonate the phosphate groups.

    • Stir the mixture at a slightly elevated temperature (e.g., 40-60°C) for several hours to facilitate the binding of ODP to the nanoparticle surface.

  • Purification:

    • Centrifuge the functionalized nanoparticles to remove excess ODP.

    • Wash the nanoparticles several times with the solvent to remove any unbound ligand.

  • Resuspension: Resuspend the purified nanoparticles in a suitable solvent or buffer for storage and characterization.

Protocol 2: Characterization of Nanoparticle Stability
  • DLS Measurement:

    • Dilute a small aliquot of your nanoparticle suspension in the desired medium (e.g., water, PBS).

    • Measure the hydrodynamic diameter and polydispersity index (PDI). A low PDI (e.g., <0.2) indicates a monodisperse sample.

  • Zeta Potential Measurement:

    • Use a DLS instrument with a zeta potential measurement capability.

    • Measure the zeta potential of the nanoparticles in the desired medium.

  • Stability in High Salt Conditions:

    • Prepare a series of solutions with increasing salt concentrations (e.g., NaCl or PBS).

    • Add your nanoparticle suspension to each solution and monitor the hydrodynamic diameter over time using DLS.

    • The salt concentration at which significant aggregation occurs is the critical coagulation concentration (CCC).

Data Presentation
ParameterIdeal Range for StabilityTroubleshooting Action if Out of Range
Zeta Potential > ±30 mVAdjust pH, increase ligand density
PDI (DLS) < 0.2Optimize synthesis/purification, sonicate
pH Dependent on pKa of phosphateBuffer the solution to the optimal pH
Ionic Strength As low as feasibleUse lower concentration buffers, add co-stabilizers
Visualization
Mechanism of ODP Stabilization

G cluster_0 ODP-Functionalized Nanoparticle 1 cluster_1 ODP-Functionalized Nanoparticle 2 NP1 Nanoparticle Core ODP1 ODP NP1->ODP1 Steric & Electrostatic Repulsion ODP2 ODP NP2 Nanoparticle Core NP2->ODP2 Steric & Electrostatic Repulsion

Caption: ODP provides both steric and electrostatic repulsion to prevent aggregation.

Troubleshooting Workflow

G A Aggregation Observed B Immediate Aggregation? A->B C Check Functionalization - FTIR, XPS - Optimize ODP conc. - Control pH B->C Yes D Aggregation in Buffer? B->D No J Stable Nanoparticles C->J E High Ionic Strength - Gradual solvent exchange - Lower salt buffer - Add co-stabilizer (PEG) D->E Yes F Aggregation after Centrifugation? D->F No E->J G Optimize Centrifugation - Lower speed/time - Use cushion - Gentle resuspension F->G Yes H Aggregation during Storage? F->H No G->J I Optimize Storage - 4°C, no freezing - Buffered, sterile medium - Consider lyophilization H->I Yes I->J

Caption: A decision tree for troubleshooting nanoparticle aggregation.

References
  • Surface Functionalization of Calcium Phosphate Nanoparticles via Click Chemistry: Covalent Attachment of Proteins and Ultrasmall Gold Nanoparticles. (2023). MDPI. [Link]

  • Synthesis and Performance of Functionalized α -Zirconium Phosphate Modified with Octadecyl Isocyanate. (2018). ResearchGate. [Link]

  • Aggregation and adhesion of gold nanoparticles in phosphate buffered saline. (2012). Springer. [Link]

  • Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2019). MDPI. [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions. (2023). PMC. [Link]

  • Functionalized Nanoparticles with Long-Term Stability in Biological Media. (2012). PMC. [Link]

  • The two predominant stabilization types of nanoparticles, the most important properties, and the relevant forms, influencing factors and applications. (2017). ResearchGate. [Link]

  • The Colloidal Stability of Apolar Nanoparticles in Solvent Mixtures. (2020). ResearchGate. [Link]

  • Aggregation kinetics and colloidal stability of functionalized nanoparticles. (2014). PubMed. [Link]

  • Aggregation of chitosan nanoparticles in cell culture: Reasons and resolutions. (2020). PubMed. [Link]

  • Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. (2022). ACS Publications. [Link]

  • Effect of solvent on silicon nanoparticle formation and size: a mechanistic study. (2020). RSC Publishing. [Link]

  • n-Octadecylphosphonic acid grafted mesoporous magnetic nanoparticle: Preparation, characterization, and application in magnetic solid-phase extraction. (2010). PubMed. [Link]

  • Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors. (2018). ACS Publications. [Link]

  • How to stabilize phospholipid liposomes (using nanoparticles). (2006). PubMed. [Link]

  • Stability and activity studies. Effect of pH and temperature on the... (2024). ResearchGate. [Link]

  • The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. (2023). MDPI. [Link]

  • Effect of solvents quality on determination of particle size and polydispersity of nanoparticles. (2010). ResearchGate. [Link]

  • Influencing Factors and Characterization Methods of Nanoparticles Regulating Amyloid Aggregation. (2022). ResearchGate. [Link]

  • Silver Nanoparticles Functionalized with Polymeric Substances to Reduce the Growth of Planktonic and Biofilm Opportunistic Pathogens. (2024). MDPI. [Link]

  • Functionalization of Nanomaterials: Synthesis and Characterization. (2022). ACS Publications. [Link]

  • Preventing AuNP aggregation on functionalized surfaces. (2013). ResearchGate. [Link]

  • Mechanisms that control the adsorption–desorption behavior of phosphate on magnetite nanoparticles: the role of particle size and surface chemistry characteristics. (2020). RSC Publishing. [Link]

  • When Like Destabilizes Like: Inverted Solvent Effects in Apolar Nanoparticle Dispersions. (2019). OPUS. [Link]

  • Functionalisation of nanoparticles for biomedical applications. (2014). UCL. [Link]

  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (2017). PMC. [Link]

  • Characterization of Functionalized Nanoparticles for Nanocomposite Applications. (2007). APS. [Link]

  • Dispersion and Functionalization of Nanoparticles Synthesized by Gas Aggregation Source: Opening New Routes Toward the Fabrication of Nanoparticles for Biomedicine. (2015). PubMed. [Link]

  • Understanding the interplay between pH and charges for theranostic nanomaterials. (2024). RSC Publishing. [Link]

  • Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids. (2022). Frontiers. [Link]

  • Aggregation Behavior of Sodium Mono-n-Dodecyl Phosphate Surfactant in Aqueous Media, and Function in Catalytic Activity. I. Multi-Step Aggregates Formation and Catalytic Activity for Hydrolysis of p-Nitrophenyl Acetate in Aqueous Solution. (2014). ResearchGate. [Link]

  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. (2022). MDPI. [Link]

  • The Impact of Surface Functionalization on the Biophysical Properties of Silver Nanoparticles. (2021). MDPI. [Link]

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Technical Support Center: Controlling Octadecyl Phosphate Layer Thickness

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the thickness of octadecyl phosphate (ODP) and octadecylphosphonic acid (ODPA) layers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound (ODP) and its acid form, octadecylphosphonic acid (ODPA), are widely used to form highly ordered, self-assembled monolayers (SAMs) and thin films on a variety of oxide-containing substrates. These layers are critical in applications ranging from improving the biocompatibility of medical implants to acting as anti-corrosion barriers and enabling novel sensor technologies.[1][2][3] Precise control over the thickness and uniformity of these layers is paramount for achieving desired surface properties and device performance.

This guide provides practical, field-proven insights into the most common techniques for depositing ODP/ODPA layers, focusing on troubleshooting common issues to ensure reproducible and high-quality outcomes.

Part 1: Troubleshooting Guides

This section addresses specific problems that users may encounter during the deposition of ODP/ODPA layers using various techniques.

Self-Assembled Monolayers (SAMs)

Problem 1: Inconsistent or incomplete monolayer formation.

  • Question: I am trying to form an ODPA SAM on my substrate, but characterization (e.g., contact angle, AFM) suggests incomplete or patchy coverage. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Substrate Cleanliness is Paramount: The formation of a well-ordered SAM is critically dependent on the cleanliness and reactivity of the substrate surface. Any organic or particulate contamination will inhibit the self-assembly process.

      • Recommended Action: Implement a rigorous cleaning protocol for your substrate. For titanium-based materials, a common procedure involves sequential sonication in a series of solvents (e.g., ultrapure water, propan-2-ol), followed by drying with a stream of nitrogen gas. A final UV/ozone cleaning step for about 15 minutes immediately before immersion is highly effective at removing residual organic contaminants and ensuring a reactive oxide layer.[4]

    • Solvent Choice and Purity: The solvent plays a crucial role in the dissolution of ODPA and its interaction with the substrate. The quality and type of solvent can significantly impact the final film.

      • Insight: Non-polar solvents with dielectric constants between 3 and 5 have been shown to promote the formation of well-ordered SAMs and can reduce deposition times from hours to minutes.[4] Polar solvents, on the other hand, can sometimes lead to lower quality films.

      • Recommended Action: Ensure your solvent is of high purity and anhydrous. If you are observing poor film quality with a polar solvent, consider switching to a non-polar alternative like anisole or cyclopentyl methyl ether (CPME).[4]

    • ODPA Concentration and Deposition Time: The concentration of the ODPA solution and the immersion time are key kinetic factors.

      • Insight: While a higher concentration can lead to faster surface coverage, it can also increase the likelihood of forming disordered multilayers or aggregates.[5] Conversely, a concentration that is too low may require impractically long deposition times to achieve full coverage.[6]

      • Recommended Action: Start with a concentration in the range of 0.5 mM to 1 mM.[4] Monitor the formation of the monolayer over time. For example, on titania surfaces, a significant increase in water contact angle can be observed within seconds of immersion in a 2 x 10⁻⁴ M ODPA solution in THF, with a plateau reached after several hours.[6]

Problem 2: Poor stability of the deposited ODPA layer in aqueous environments.

  • Question: My ODPA monolayer appears to be desorbing or degrading when exposed to aqueous solutions. How can I improve its stability?

  • Answer & Troubleshooting Steps:

    • Thermal Treatment for Enhanced Bonding: As-deposited ODPA molecules are often physisorbed to the surface through weaker hydrogen bonds.[1][2] Thermal treatment can drive off water molecules and facilitate the formation of stronger, more stable chemisorbed bonds (monodentate or bidentate P-O-metal bonds).[1][2]

      • Recommended Action: After deposition and rinsing, anneal your sample. The optimal temperature and time will depend on the substrate, but a common starting point is heating at an elevated temperature (e.g., 60°C) for a period of time.[4] This process has been shown to significantly enhance the stability of ODPA films on stainless steel and titanium dioxide.[1][2][4]

    • Substrate Surface Chemistry: The stability of the ODPA layer is also dependent on the specific chemistry and crystal structure of the substrate's oxide layer.

      • Insight: For instance, ODPA monolayers show high stability on amorphous Al₂O₃ surfaces but are less stable on single-crystalline Al₂O₃(0001) surfaces in aqueous environments.[7] This is attributed to differences in the interfacial binding states.

      • Recommended Action: If you are experiencing stability issues, ensure your substrate has a stable, native oxide layer. If necessary, consider pre-treating the substrate to create a more favorable surface for strong phosphonate binding.

Langmuir-Blodgett (LB) Deposition

Problem 3: Inability to form a stable Langmuir film at the air-water interface.

  • Question: When I spread my ODPA solution on the water subphase in the LB trough, the surface pressure does not increase upon compression, or the film collapses at a very low pressure. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Purity of Subphase and Spreading Solvent: The Langmuir-Blodgett technique is extremely sensitive to impurities.

      • Recommended Action: Use ultrapure water (typically 18.2 MΩ·cm) for the subphase. Ensure the spreading solvent is volatile and does not leave a residue. Chloroform or a chloroform/methanol mixture is commonly used. All glassware and the LB trough must be meticulously cleaned.

    • Spreading Technique: The way the solution is applied to the subphase is critical.

      • Recommended Action: Use a microliter syringe to carefully deposit small droplets of the ODPA solution onto the water surface. Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely before starting compression.

    • Compression Speed: Compressing the barriers too quickly can cause the monolayer to collapse prematurely.

      • Recommended Action: A slow and steady compression speed (e.g., 2 cm/min) allows the molecules to organize into a stable monolayer.[8]

Problem 4: Poor transfer of the monolayer to the solid substrate.

  • Question: The transfer ratio for my LB deposition is very low, and the resulting film on my substrate is non-uniform. How can I improve the deposition?

  • Answer & Troubleshooting Steps:

    • Substrate Wettability: The surface of the substrate must be appropriate for the headgroup of the ODPA molecules to attach. For the first layer, a hydrophilic surface is required for the phosphonic acid headgroups to bind.

      • Recommended Action: Ensure your substrate is hydrophilic. For silicon wafers, a native oxide layer (SiO₂) is typically sufficient.[8] If necessary, treat the substrate with a piranha solution or UV/ozone to increase its hydrophilicity.

    • Dipping Speed and Surface Pressure: The speed at which the substrate is passed through the monolayer and the surface pressure at which the transfer is performed are critical parameters.

      • Recommended Action: Maintain a constant surface pressure during deposition. This value is determined from the pressure-area isotherm and is typically in the condensed phase of the monolayer (e.g., around 60 mN/m for ODPA).[8] Use a slow and controlled dipping speed (e.g., 1 cm/min) to allow for uniform transfer.[8]

Spin Coating

Problem 5: The resulting ODP film is too thick or too thin.

  • Question: I am using spin coating to deposit an ODP layer, but I am not achieving my target thickness. How can I adjust the thickness?

  • Answer & Troubleshooting Steps:

    • Spin Speed: This is one of the most influential parameters.

      • Insight: Film thickness is inversely proportional to the square root of the spin speed.[9]

      • Recommended Action: To decrease film thickness, increase the spin speed. To increase film thickness, decrease the spin speed.

    • Solution Concentration and Viscosity: The concentration of the ODP in the solvent directly affects the viscosity of the solution.

      • Insight: Higher concentration/viscosity leads to thicker films.[10]

      • Recommended Action: To decrease film thickness, lower the concentration of your ODP solution. To increase thickness, increase the concentration.

    • Solvent Volatility: The rate of solvent evaporation during the spin process impacts the final film thickness.

      • Insight: A more volatile solvent will evaporate faster, leading to a thicker film as the viscosity increases rapidly during the spin process.

      • Recommended Action: If you need thinner, more uniform films, consider a less volatile solvent.

Problem 6: The spin-coated film has defects like "comets," "striations," or a central hole.

  • Question: My spin-coated ODP films are not uniform and show various defects. What are the causes and solutions?

  • Answer & Troubleshooting Steps:

    • Particulate Contamination: "Comets" and other surface imperfections are often caused by dust or undissolved particles in the solution or on the substrate.

      • Recommended Action: Filter your ODP solution through a syringe filter (e.g., 0.2 µm) before application. Work in a clean environment (e.g., a fume hood or cleanroom) and ensure your substrates are impeccably clean.

    • Incomplete Wetting: Striations can occur if the solution does not wet the substrate surface evenly.

      • Recommended Action: Ensure the entire substrate surface is covered with the solution before starting the spin process. A static dispense, where the solution is applied to a stationary substrate which is then accelerated, can help ensure complete coverage.[9]

    • Dispensing Issues: A hole in the center of the film can be caused by the way the solution is dispensed.

      • Recommended Action: Avoid dispensing the solution directly into the center while the substrate is spinning at high speed. Instead, use a static dispense or a dynamic dispense where the solution is applied at a low spin speed before ramping up to the final speed.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected thickness of a single ODP/ODPA monolayer?

  • A well-ordered, close-packed monolayer of ODPA is expected to have a thickness of approximately 2.2 to 2.4 nm.[11][12] However, the effective thickness can be slightly lower (e.g., 1.8 nm) depending on the tilt angle of the alkyl chains with respect to the surface normal.[13]

Q2: How can I create an ODP layer that is thicker than a monolayer?

  • You have several options for creating multilayers:

    • Langmuir-Blodgett Deposition: This is the most precise method. By repeatedly dipping the substrate through the Langmuir film, you can build up multilayers one monolayer at a time.[8][14]

    • Self-Assembly from Solution: Increasing the immersion time in the ODPA solution can lead to the formation of multilayers, which can be several tens of nanometers thick after an hour.[5] Heat treatment can also promote the formation of bilayers or trilayers.[12]

    • Spin Coating/Spray Coating: By adjusting the solution concentration and spin speed, you can deposit films with thicknesses ranging from nanometers to micrometers.[9][15]

Q3: What techniques can I use to measure the thickness of my ODP/ODPA layers?

  • Several techniques are commonly used:

    • Atomic Force Microscopy (AFM): By creating a scratch in the layer down to the substrate, you can use AFM in contact or tapping mode to measure the height difference, which corresponds to the film thickness.[12]

    • X-ray Photoelectron Spectroscopy (XPS): The attenuation of the substrate signal by the overlying ODP/ODPA layer can be used to calculate the film thickness.[11]

    • Ellipsometry: This is a non-destructive optical technique that is very sensitive to the thickness of thin films.

    • X-ray Reflectivity (XRR): This technique can provide very precise thickness and density information for thin films.

Q4: Does the type of substrate matter for controlling ODP layer thickness?

  • Yes, absolutely. The formation of the initial layer, especially for SAMs, is highly dependent on the presence of a surface oxide layer with which the phosphonic acid headgroups can react. The nature of this oxide layer can influence the packing density and stability of the film.[7][16] For techniques like spin coating, the surface energy of the substrate will affect the wetting of the solution, which can influence film uniformity.

Q5: How does temperature affect the formation of ODPA SAMs?

  • Temperature can influence both the kinetics and the thermodynamics of SAM formation. Higher temperatures can increase the rate of self-assembly.[4] It can also affect the growth mechanism; at low temperatures, film formation may proceed via the growth of solid-like molecular islands, while at higher temperatures, it may involve a transition from a liquid-like to a solid-like two-dimensional phase on the surface.[6] Furthermore, post-deposition thermal treatment is a key method for improving the stability and bonding of the film.[1][2][4]

Part 3: Experimental Protocols & Data

Protocol 1: Formation of a Stable ODPA SAM on a Titanium Surface
  • Substrate Cleaning:

    • Sequentially sonicate the titanium substrate in ultrapure water, acetone, and propan-2-ol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Place the substrate in a UV/ozone cleaner for 15 minutes to remove any remaining organic contaminants.[4]

  • Solution Preparation:

    • Prepare a 1 mM solution of ODPA in a suitable solvent (e.g., anisole).[4]

  • Self-Assembly:

    • Immediately after cleaning, immerse the substrate in the ODPA solution. The immersion can be carried out at room temperature or slightly elevated temperatures (e.g., 60°C) to potentially speed up the process.[4] An immersion time of several hours is typically sufficient to ensure full monolayer coverage.

  • Rinsing:

    • After immersion, remove the substrate and rinse it thoroughly with the pure solvent to remove any non-adsorbed molecules.

    • Dry the substrate again with a stream of nitrogen gas.

  • Thermal Annealing (Optional but Recommended for Stability):

    • Heat the coated substrate in an oven at a temperature that is appropriate for the substrate material (e.g., 60-120°C) for at least one hour to promote chemisorption.[1][2][4]

Data Summary: Factors Influencing Spin-Coated Film Thickness
ParameterEffect on ThicknessRationale
Spin Speed Increasing speed decreases thicknessHigher centrifugal force leads to greater fluid ejection.[9]
Solution Concentration Increasing concentration increases thicknessHigher viscosity results in less fluid being thrown off.[10]
Solvent Volatility Increasing volatility can increase thicknessFaster evaporation leads to a rapid increase in viscosity during spinning.

Part 4: Visualizations

Workflow for Troubleshooting Incomplete SAM Formation

SAM_Troubleshooting start Problem: Incomplete SAM Formation sub_clean Step 1: Verify Substrate Cleanliness start->sub_clean solvent Step 2: Evaluate Solvent Choice & Purity sub_clean->solvent If problem persists clean_protocol Action: Implement rigorous cleaning protocol (e.g., Sonication, UV/Ozone) sub_clean->clean_protocol params Step 3: Optimize Deposition Parameters solvent->params If problem persists solvent_choice Action: Use high-purity, anhydrous solvent. Consider non-polar solvents. solvent->solvent_choice param_adjust Action: Adjust concentration (0.5-1 mM) and immersion time. params->param_adjust result Result: Complete & Uniform Monolayer params->result Successful Optimization

Caption: Troubleshooting workflow for incomplete SAM formation.

Mechanism of ODPA Film Stabilization via Thermal Treatment

Thermal_Stabilization cluster_0 Before Thermal Treatment cluster_1 After Thermal Treatment sub Substrate (e.g., TiO2) physisorbed ODPA Molecule (Physisorbed) physisorbed->sub H-Bond h_bond Weak Hydrogen Bond heat Heat (Δ) physisorbed->heat chemisorbed ODPA Molecule (Chemisorbed) chemisorbed->sub Covalent Bond c_bond Strong Covalent P-O-Ti Bond heat->chemisorbed Drives off H2O, forms covalent bond

Caption: Stabilization of ODPA film by thermal treatment.

References

  • H. Y. Nie, M. J. Walzak, N. S. McIntyre, Thermally Driven Stability of Octadecylphosphonic Acid Thin Films Grown on SS316L, National Institutes of Health. [Link]

  • H. Y. Nie, M. J. Walzak, N. S. McIntyre, Thermally driven stability of octadecylphosphonic acid thin films grown on SS316L. [Link]

  • M. Textor, L. Ruiz, R. Hofer, L. Rossi, K. Feldman, G. Hähner, N. D. Spencer, Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces, Langmuir, ACS Publications. [Link]

  • M. Textor, L. Ruiz-Taylor, N. D. Spencer, (PDF) Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution, ResearchGate. [Link]

  • Application of Industrial XRF Coating Thickness Analyzer for Phosphate Coating Thickness on Steel, MDPI. [Link]

  • I. Milošev, A. Kokalj, Protective films of stearic and octadecylphosphonic acid formed by spray coating, SciSpace. [Link]

  • D. K. Schwartz, S. L. Wunder, J. A. Zasadzinski, Growth Mechanisms of Octadecylphosphonic Acid Self-Assembled Monolayers on Sapphire (Corundum): Evidence for a Quasi-equilibrium Triple Point, ResearchGate. [Link]

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  • Five Challenges in Thin Film Deposition and How to Solve Them, Sputter Targets. [Link]

  • H. Y. Nie, M. J. Walzak, N. S. McIntyre, Increased crystallinity of octadecylphosphonic acid Langmuir–Blodgett films with an increasing number of layers, Surface Science Western. [Link]

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  • The Effect of Acyl Chain Position on the 2D Monolayer Formation of Monoacyl-sn-Glycerol at the Air/Water Interface: Quantum Chemical Modeling, MDPI. [Link]

  • Optimization of Flow Rate for Uniform Zinc Phosphate Coating on Steel Cylinders, National Institutes of Health. [Link]

  • Highly Controlled Nanoparticle Deposition using the Langmuir-Blodgett Method, Biolin Scientific. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Octadecyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octadecyl phosphate, a long-chain alkyl phosphate ester, is a critical component in a variety of advanced applications, including as a surfactant, emulsifier, and a key excipient in the formulation of lipid nanoparticles for drug and vaccine delivery.[1] Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a hydrophilic phosphate headgroup, allows it to self-assemble and interface with both aqueous and lipid phases. The synthesis of high-purity this compound, however, presents several challenges, including controlling the degree of phosphorylation, minimizing byproduct formation, and implementing effective purification strategies.[2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. It is structured in a question-and-answer format to directly address common issues encountered during experimentation, offering explanations for the underlying chemistry and providing actionable protocols.

Core Synthesis Pathways: An Overview

The synthesis of this compound from octadecanol typically involves the use of a pentavalent phosphoryl donor.[3] Key reagents include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅). The choice of reagent and reaction conditions significantly impacts the ratio of monoester to diester byproducts and the overall yield.

  • Phosphorus Oxychloride (POCl₃): This is a highly reactive agent often used in the presence of a base like pyridine or triethylamine. The base acts as a scavenger for the HCl byproduct and catalyzes the reaction.[4][5] This method allows for good control over stoichiometry but requires careful handling due to the corrosive and moisture-sensitive nature of POCl₃.

  • Phosphorus Pentoxide (P₂O₅): This reagent is a powerful dehydrating agent that can also act as a phosphorylating agent, often producing a mixture of mono- and dialkyl phosphates.[6] Reactions with P₂O₅ can be vigorous and may require higher temperatures to proceed to completion.[7]

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the potential causes and how can I improve it?

Low or no yield is a frequent issue that can often be traced back to several key factors. A systematic approach to diagnosing the problem is essential.

Potential Causes & Solutions:

  • Moisture Contamination: Phosphorylating agents like POCl₃ and P₂O₅ are extremely sensitive to moisture. Water will rapidly hydrolyze these reagents, rendering them inactive for the desired reaction.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

      • Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

      • Ensure the octadecanol starting material is dry. If necessary, melt it under a vacuum to remove residual water.

  • Suboptimal Reaction Temperature: Phosphorylation of long-chain, sterically hindered alcohols like octadecanol may require specific temperature ranges to proceed at a reasonable rate.

    • Troubleshooting Steps:

      • For POCl₃ reactions, a common starting point is 0 °C for the initial addition, followed by slowly warming to room temperature or gentle heating (e.g., 40-50 °C) to drive the reaction to completion.

      • Reactions with P₂O₅ often require higher temperatures, sometimes in the range of 70-95 °C or even higher, to ensure the reagent is fully consumed.[7]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent with little to no product formation after several hours, a gradual increase in temperature may be necessary.

  • Inefficient Mixing: Octadecanol is a waxy solid at room temperature, and P₂O₅ is a powder. Poor mixing can lead to a heterogeneous reaction mixture where reagents are not in sufficient contact.

    • Troubleshooting Steps:

      • Ensure vigorous mechanical or magnetic stirring throughout the reaction.

      • Consider using a solvent in which both the octadecanol and the phosphorylating agent intermediate are soluble. For long-chain alcohols, non-polar solvents like toluene or dichloromethane can be effective.[8]

  • Incorrect Stoichiometry: An insufficient amount of the phosphorylating agent will naturally lead to incomplete conversion of the starting alcohol.

    • Troubleshooting Steps:

      • Carefully calculate and weigh your reagents.

      • For mono-phosphorylation, a slight excess of the alcohol (e.g., 1.1 equivalents) relative to the phosphorylating agent can sometimes help minimize diester formation. Conversely, if the reaction is stalled, a small, careful addition of the phosphorylating agent might be warranted.

Q2: My analytical data (TLC, NMR) shows a mixture of mono-, di-, and sometimes tri-octadecyl phosphates. How can I improve the selectivity for the desired monoester?

Controlling the degree of esterification is the primary challenge in this synthesis. The formation of dioctadecyl and trithis compound occurs when the initially formed monophosphate or dichlorophosphate intermediate reacts with additional molecules of octadecanol.

Strategies to Enhance Monoester Selectivity:

  • Control Stoichiometry and Order of Addition: This is the most critical parameter.

    • Direct Method (Alcohol + POCl₃): Use a precise 1:1 molar ratio of octadecanol to POCl₃. A slight excess of POCl₃ can favor the formation of the dichlorophosphate intermediate, which upon hydrolysis yields the monoester.

    • Reverse Addition: A highly effective technique is the slow addition of octadecanol (dissolved in an anhydrous solvent) to a solution of the phosphorylating agent (e.g., POCl₃ in pyridine or another solvent) at a controlled low temperature (e.g., 0 °C). This ensures that the phosphorylating agent is always in excess relative to the alcohol, minimizing the chance of a second alcohol molecule reacting.

  • Use of a Pyridine as a Base and Solvent: Pyridine plays a dual role. It neutralizes the HCl generated, preventing side reactions, and it forms an activated complex with POCl₃.[4][5] This complex is highly reactive and can improve the selectivity of the initial phosphorylation step. Using pyridine as the solvent can further enhance this effect.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) slows down the rate of the second and third phosphorylation steps more than the first, thereby favoring mono-substitution. Higher temperatures tend to produce more of the over-alkylated byproducts.

Q3: I believe my product is degrading during the aqueous workup. How can I prevent this?

Phosphate esters can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, and at elevated temperatures.[9][10] The workup procedure must be carefully designed to quench the reaction and isolate the product without causing degradation.

Best Practices for Workup:

  • Quench at Low Temperature: After the reaction is complete, cool the reaction vessel in an ice bath. Quench the reaction by slowly and carefully adding the reaction mixture to a beaker of crushed ice or ice-cold water with vigorous stirring. This rapidly hydrolyzes any remaining phosphorylating agent and dissipates the heat from this exothermic process.

  • Control pH: The stability of phosphate monoesters is pH-dependent.[9]

    • Avoid strongly acidic or basic conditions during extraction. After the initial quench, adjust the pH of the aqueous solution. For isolation of the acidic form of this compound, it's often extracted from a mildly acidic aqueous phase (e.g., pH 2-3) into an organic solvent like diethyl ether or ethyl acetate.

    • If isolating as a salt (e.g., sodium or potassium salt), a careful neutralization with a base like NaOH or KOH can be performed, but avoid strongly basic conditions for extended periods.

  • Use Solvent Extraction for Purification: A common purification method involves converting the crude phosphoric ester into its salt form and using a multi-solvent system to separate it from unreacted nonionic compounds and byproducts.[11] For example, the product can be partitioned between an aqueous/lower alcohol phase and an aliphatic hydrocarbon phase (like hexane) to remove unreacted octadecanol.[11][12]

Frequently Asked Questions (FAQs)

  • What is the best phosphorylating agent to use? There is no single "best" agent, as the choice depends on the desired scale, purity requirements, and available equipment. POCl₃ generally offers better control for selective mono-phosphorylation when reaction conditions are carefully managed. P₂O₅ is a potent, solvent-free option but often leads to a mixture of mono- and di-esters that requires more rigorous purification.[6]

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is an excellent technique. Use a polar solvent system (e.g., dichloromethane/methanol mixtures) for the mobile phase. The starting material, octadecanol, will have a high Rf value (less polar), while the this compound product will have a much lower Rf value (more polar) and may streak. Staining with a potassium permanganate or phosphomolybdic acid solution will help visualize the spots. ³¹P NMR spectroscopy is also a definitive method to track the conversion of the phosphorylating agent to the desired product.

  • What are the recommended storage conditions for this compound? this compound is a stable, waxy solid. It should be stored in a well-sealed container in a cool, dry place, away from strong bases or acids to prevent potential long-term hydrolysis.

Visualization and Data

Decision Tree for Troubleshooting Synthesis

This diagram provides a logical workflow for diagnosing and solving common issues during this compound synthesis.

G start Reaction Complete? (Check via TLC/NMR) low_yield Low or No Product Yield start->low_yield No byproducts Mixture of Products (Mono-, Di-, Tri-esters) start->byproducts Yes, but impure success High Yield of Target Product start->success Yes, pure cause_moisture Moisture Contamination? low_yield->cause_moisture Possible Cause cause_temp Suboptimal Temperature? low_yield->cause_temp Possible Cause cause_reagents Reagent Quality/Stoichiometry? low_yield->cause_reagents Possible Cause cause_stoich Incorrect Stoichiometry? byproducts->cause_stoich Possible Cause cause_add Improper Reagent Addition? byproducts->cause_add Possible Cause cause_temp_high Reaction Temp Too High? byproducts->cause_temp_high Possible Cause sol_dry Action: Use Anhydrous Conditions (Dry glassware, solvents, inert atm.) cause_moisture->sol_dry sol_temp Action: Optimize Temperature (Monitor with TLC, adjust heat) cause_temp->sol_temp sol_reagents Action: Verify Reagent Purity & Recalculate Stoichiometry cause_reagents->sol_reagents sol_stoich Action: Use 1:1 Ratio (Alcohol:POCl3) cause_stoich->sol_stoich sol_add Action: Use Reverse Addition (Add alcohol to POCl3 solution) cause_add->sol_add sol_temp_low Action: Reduce Temperature (e.g., 0°C to RT) cause_temp_high->sol_temp_low

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Table 1: Comparison of Common Phosphorylating Agents
FeaturePhosphorus Oxychloride (POCl₃)Phosphorus Pentoxide (P₂O₅)
Reactivity High, requires careful controlVery high, can be difficult to control
Typical Conditions 0 °C to 50 °C, often with a base (e.g., pyridine)70 °C to 130 °C, often solvent-free[7]
Selectivity Good for monoester with controlled stoichiometry and reverse additionOften produces a mixture of mono- and di-esters
Byproducts HCl (scavenged by base), pyrophosphatesPolyphosphoric acids, di- and tri-esters
Workup Quench with ice water, acid/base extractionQuench with ice water, often requires hydrolysis of polyphosphates
Advantages Better selectivity controlHigh reactivity, solvent-free option
Disadvantages Highly corrosive, moisture-sensitive, toxicVigorous reaction, difficult to handle, lower selectivity

Detailed Experimental Protocol: Synthesis via POCl₃

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • Octadecanol (high purity, dry)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • All glassware must be oven-dried and cooled under an inert atmosphere.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve octadecanol (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, add phosphorus oxychloride (1.05 eq) dissolved in a small amount of anhydrous DCM. Add the POCl₃ solution dropwise to the stirred octadecanol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing crushed ice, with vigorous stirring.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM if needed. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a white waxy solid, will likely be a mixture. It can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Kao Corporation. (1988). Process for producing phosphoric ester salt of high purity. U.S. Patent No. 4,739,092.
  • Georganics. (n.d.). Octadecylphosphonic acid - preparation and application. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.5: Phosphorylation of Alcohols. Retrieved from [Link]

  • Merck Patent GmbH. (2006). Method for the synthesis of long-chain phosphonic acid derivatives and thiol derivatives. German Patent No. DE102004057760A1.
  • Tret'yakov, S. Y., et al. (2021). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing. Retrieved from [Link]

  • Lopez, X., et al. (2002). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. ACS Publications. Retrieved from [Link]

  • Kao Corporation. (1987). Process for purification of phosphoric mono esters. U.S. Patent No. 4,670,575.
  • Ashenhurst, J. (2015). Elimination Of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Retrieved from [Link]

  • Xu, D., et al. (2018). Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Tret'yakov, S. Y., et al. (2021). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Elpub. Retrieved from [Link]

  • Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. Retrieved from [Link]

  • Papalos, J. G. (1967). Method for the preparation of phosphate esters. U.S. Patent No. 3,346,670.
  • Lledós, A., & Maréchal, J. D. (2014). Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Octadecyl Phosphate in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for octadecyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this compound in aqueous solutions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of your formulations.

Understanding the Challenge: The Hydrolysis of this compound

This compound, a long-chain alkyl phosphate ester, is a valuable excipient in pharmaceutical formulations, acting as an emulsifier, stabilizer, and drug delivery vehicle. However, its utility can be compromised by hydrolysis in aqueous environments. The ester bond in this compound is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions. This degradation can lead to loss of function, altered formulation properties, and potential compatibility issues.

The hydrolysis of phosphate esters involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus atom.[1][2][3] This process can proceed through different mechanisms, but the outcome is the same: the breaking of the P-O-C bond, resulting in the formation of phosphoric acid and octadecanol. The rate of this reaction is highly dependent on factors such as pH, temperature, and the presence of certain ions.[4][5]

Troubleshooting Guide: Preventing this compound Hydrolysis

This section addresses common issues encountered during the use of this compound in aqueous solutions and provides actionable strategies to mitigate them.

Issue 1: Rapid degradation of this compound in my formulation.

Root Cause Analysis: The most likely cause of rapid degradation is an unsuitable pH environment. Phosphate ester hydrolysis is significantly accelerated at both low and high pH values.

Solution:

  • pH Control is Critical: The primary strategy to prevent hydrolysis is to maintain the pH of your aqueous solution within a stable range. For most phosphate esters, a pH range of 6.0 to 8.0 is recommended to minimize the rate of hydrolysis.

  • Buffer Selection: Employ a suitable buffering agent to maintain the desired pH. Phosphate-based buffers (e.g., sodium phosphate monobasic and dibasic) are often a good choice as they are biocompatible and effective in the neutral pH range. Citrate buffers can also be used, but compatibility with other formulation components should be verified.

Experimental Protocol: pH Adjustment and Buffering

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your desired buffer (e.g., 0.1 M sodium phosphate buffer).

    • Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions for pH adjustment.

  • Initial pH Measurement:

    • Disperse the this compound in the aqueous phase of your formulation.

    • Use a calibrated pH meter to measure the initial pH of the solution.

  • pH Adjustment:

    • Slowly add the acidic or basic solution dropwise while continuously monitoring the pH until the target pH (e.g., 7.4) is reached.

  • Buffering:

    • Add the appropriate volume of the buffer stock solution to achieve the desired final buffer concentration in your formulation.

  • Final pH Verification:

    • Re-measure the pH to ensure it is within the target range.

Issue 2: My formulation shows signs of instability even at a neutral pH.

Root Cause Analysis: If pH is well-controlled, other factors such as elevated temperature or the presence of catalytic metal ions could be accelerating hydrolysis.

Solution:

  • Temperature Management: Store and handle your this compound-containing solutions at controlled room temperature or under refrigeration, as elevated temperatures can increase the rate of hydrolysis. Avoid autoclaving formulations containing this compound if possible, or validate its stability under such conditions.

  • Chelating Agents: The presence of divalent or trivalent metal ions can catalyze phosphate ester hydrolysis.[6] Incorporating a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and prevent them from participating in the degradation of this compound. A typical concentration for EDTA is in the range of 0.01% to 0.1%.

Data Summary: Impact of pH and Temperature on Hydrolysis Rate

pH RangeTemperatureRelative Hydrolysis RateStability Recommendation
< 4High (>40°C)Very HighAvoid
< 4Room Temp (25°C)HighAvoid
4 - 6High (>40°C)ModerateUse with caution, monitor stability
4 - 6Room Temp (25°C)LowGenerally acceptable for short-term use
6 - 8 High (>40°C) Low Optimal for processing, minimize exposure time
6 - 8 Room Temp (25°C) Very Low Optimal for storage and use
> 8High (>40°C)HighAvoid
> 8Room Temp (25°C)ModerateUse with caution, monitor stability

This table provides a qualitative summary based on general principles of phosphate ester hydrolysis.

Issue 3: this compound is difficult to disperse and appears to be degrading upon solubilization.

Root Cause Analysis: this compound is a waxy solid that is insoluble in water.[7] Improper dispersion techniques can lead to localized high concentrations and potential pH gradients at the solid-liquid interface, which may promote hydrolysis.

Solution:

  • Utilize its Amphiphilic Nature: this compound is an amphiphilic molecule.[8] This property can be leveraged to form stable micelles or other self-assembled structures in aqueous solutions, which can protect the ester linkage from hydrolysis.

  • Controlled Dispersion: Disperse this compound in the aqueous phase with gentle heating (e.g., to its melting point of approximately 99°C, though lower temperatures may suffice depending on the formulation) and consistent stirring to ensure uniform distribution and promote micelle formation.[9][10] The formation of a stable dispersion is crucial.

  • Co-solvents and Surfactants: In some cases, the use of a co-solvent (e.g., ethanol, propylene glycol) or a non-ionic surfactant (e.g., Polysorbate 80) can aid in the initial dispersion and stabilization of this compound.

Workflow for Stable Dispersion of this compound

G cluster_prep Preparation cluster_dispersion Dispersion cluster_stabilization Stabilization & Finalization start Weigh this compound heat Heat Aqueous Phase (e.g., 60-70°C) start->heat aq_phase Prepare Aqueous Phase (with buffer and chelator if needed) aq_phase->heat add_op Slowly add this compound with high shear mixing heat->add_op mix Continue mixing until a uniform dispersion is formed add_op->mix cool Cool to Room Temperature with gentle mixing mix->cool adjust_vol Adjust to final volume with buffered aqueous phase cool->adjust_vol final_ph Verify Final pH adjust_vol->final_ph end Stable this compound Dispersion final_ph->end

Caption: Workflow for creating a stable aqueous dispersion of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: The primary mechanism is nucleophilic substitution, where a water molecule (in neutral or acidic conditions) or a hydroxide ion (in basic conditions) attacks the electrophilic phosphorus atom.[1] This leads to the cleavage of the phosphate ester bond. The reaction is generally slowest in the neutral pH range.

Q2: Can I use a stock solution of this compound in an organic solvent to add to my aqueous formulation?

A2: Yes, this can be an effective method for introducing this compound into your formulation. A suitable water-miscible organic solvent, such as ethanol, can be used to dissolve the this compound first. This solution can then be added slowly to the aqueous phase with vigorous stirring. This technique can facilitate more uniform dispersion and micelle formation. However, ensure the chosen organic solvent is compatible with your final application and other formulation components.

Q3: How can I monitor the hydrolysis of this compound in my formulation over time?

A3: Several analytical techniques can be employed for a stability-indicating assay:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, often with a suitable detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD), can be developed to separate and quantify this compound from its degradation products (octadecanol and phosphoric acid).

  • Gas Chromatography (GC): GC can be used to measure the appearance of the hydrolysis product, octadecanol.[11]

  • Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the this compound signal and the appearance of the inorganic phosphate signal.

Q4: Does the self-assembly of this compound into micelles enhance its stability?

A4: Yes, the formation of micelles can significantly enhance the stability of this compound in aqueous solutions.[12][13] When this compound molecules assemble into micelles, the hydrophobic octadecyl chains form the core, and the hydrophilic phosphate head groups are oriented towards the aqueous environment. This arrangement can sterically hinder the access of water molecules to the hydrolytically sensitive ester linkage within the micellar core, thereby slowing down the degradation process.

Decision Tree for Stabilizing this compound Formulations

G start Instability Observed? ph_check Is pH between 6.0 and 8.0? start->ph_check temp_check Is temperature elevated (>40°C)? ph_check->temp_check Yes adjust_ph Adjust pH and add buffer ph_check->adjust_ph No dispersion_check Is the dispersion uniform? temp_check->dispersion_check No control_temp Store at lower temperature temp_check->control_temp Yes metal_check Are metal ions present? dispersion_check->metal_check Yes improve_dispersion Optimize dispersion method (heating, high shear) dispersion_check->improve_dispersion No add_chelator Add chelating agent (e.g., EDTA) metal_check->add_chelator Yes stable Formulation Stabilized metal_check->stable No adjust_ph->stable control_temp->stable improve_dispersion->stable add_chelator->stable unstable Further Investigation Needed

Caption: A troubleshooting decision tree for stabilizing this compound.

References

  • Tomazic, B. B., Tung, M. S., Gregory, T. M., & Brown, W. E. (1989). Mechanism of Hydrolysis of Octacalcium Phosphate. Scanning Microscopy, 3(1), 119-127. [Link]

  • Hassan, H. A., et al. (n.d.). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing. [Link]

  • Evans, M. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. [Link]

  • Wright, J. B., Lushington, G. H., Hurley, M., & White, W. E. (2005). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]

  • Méndez-Gálvez, C., et al. (2020). Hydrolysis of ester phosphates mediated by a copper complex. RSC Publishing. [Link]

  • Bertini, I., et al. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. [Link]

  • Clutch Prep. (2024). Hydrolysis of Phosphate Esters Explained. [Link]

  • Georganics. (n.d.). Octadecylphosphonic acid - preparation and application. [Link]

  • Wei, Z., et al. (2015). Strategies to improve micelle stability for drug delivery. Nano-Micro Letters, 7(3), 242-256. [Link]

  • Ozkok, D. F., & Taptik, Y. (2018). Preventing hydrolysis of AlN powders with organophosphate coating in aqueous media. Journal of the Australian Ceramic Society, 54(2), 247-254. [Link]

  • Lopez, X., et al. (2003). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Journal of the American Chemical Society, 125(51), 16034-16043. [Link]

  • Bigi, A., et al. (2002). Alpha-tricalcium phosphate hydrolysis to octacalcium phosphate: effect of sodium polyacrylate. Biomaterials, 23(7), 1845-1850. [Link]

  • Levchik, S. V., & Weil, E. D. (2004). Thermal Degradation of Organophosphorus Flame Retardants. Polymers for Advanced Technologies, 15(11), 691-700. [Link]

  • Klajn, R. (2014). Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors. Chemistry of Materials, 26(1), 86-97. [Link]

  • Fanti, M., et al. (2019). A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases). Journal of Visualized Experiments, (149), e59902. [Link]

  • Shoichet Lab, University of Toronto. (n.d.). Polymeric micelle stability. [Link]

  • SkyGeek. (2023). SkyGeek's Guide to the Industrial Uses of Phosphate Ester Fluids. [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • Khashab, N. M., et al. (2021). Micelle formation, structures, and metrology of functional metal nanoparticle compositions. AIMS Materials Science, 8(4), 546-563. [Link]

  • ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

  • Hülsey, M. J., et al. (2019). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Fuel, 257, 116035. [Link]

  • Zhang, Y., et al. (2020). Progress in the development of stabilization strategies for nanocrystal preparations. Drug Delivery, 27(1), 127-136. [Link]

  • ResearchGate. (2021). Micelle formation, structures, and metrology of functional metal nanoparticle compositions. [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Micelle Formation. [Link]

  • P2 InfoHouse. (n.d.). Phosphate Esters: Chemistry and Properties. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]

  • Kumar, A., et al. (2018). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 23(3), 569. [Link]

  • Ataman Kimya. (n.d.). PHOSPHATE ESTERS. [Link]

  • Chandru, K., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Nature Chemistry, 16(10), 1-8. [Link]

  • ResearchGate. (2020). Influence of temperature and pH on phosphate removal efficiency of different sorbents used in lake restoration. [Link]

  • Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References. [Link]

  • LookChem. (n.d.). This compound|2958-09-0. [Link]

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Technical Support Center: Refining the Deposition Process of Octadecyl Phosphate on Steel Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deposition of octadecyl phosphate (ODP) on steel surfaces. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming high-quality, self-assembled monolayers (SAMs) of ODP on various steel substrates. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the ODP deposition process, providing concise, scientifically-grounded answers.

Q1: What is the fundamental mechanism of this compound (ODP) binding to a steel surface?

A1: The deposition of ODP on steel is a self-assembly process driven by the interaction between the phosphate headgroup of the ODP molecule and the native oxide layer of the steel. This process typically involves the formation of covalent bonds between the phosphonic acid and the metal oxide surface, resulting in a densely packed monolayer.[1][2] The long alkyl chains of the ODP molecules then orient themselves away from the surface, creating a hydrophobic layer.

Q2: Is thermal treatment necessary for creating a stable ODP coating on steel?

A2: While room-temperature deposition can form ODP monolayers, thermal treatment significantly enhances the stability of the film.[3][4] Heating drives off water molecules from the steel surface, facilitating the chemisorption of ODP molecules and strengthening their bond to the native oxide layer.[4] Thermally treated films exhibit greater resistance to removal by solvents and maintain their hydrophobicity over extended periods.[3]

Q3: Can ODP form multilayers on a steel surface?

A3: Yes, under certain conditions, such as deposition from a concentrated solution with slow solvent evaporation, ODP can form bilayers and multilayers.[5] The presence of shorter-chain phosphonic acids can also promote the formation of mixed lipid-type bilayers.[5]

Q4: How does the type of steel alloy affect the ODP deposition process?

A4: The composition of the steel alloy influences the properties of the native oxide layer, which in turn affects the adhesion and stability of the ODP film. For instance, stainless steel 316L is a commonly used substrate that allows for the formation of stable ODP monolayers.[1][4] Different alloys may require adjustments to the deposition parameters to achieve optimal coating quality.

Q5: What is the expected water contact angle for a well-formed ODP monolayer on steel?

A5: A complete and well-ordered ODP monolayer on a steel surface should exhibit a high degree of hydrophobicity. While the exact contact angle can vary depending on the specific steel substrate and deposition conditions, a significant increase in the water contact angle compared to the bare steel surface is a key indicator of successful monolayer formation. Thermally treated films have been shown to maintain their hydrophobicity even after prolonged exposure to water.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the ODP deposition process.

Problem Potential Root Cause(s) Recommended Solution(s)
Incomplete or Patchy ODP Coating 1. Inadequate Surface Cleaning: Residual contaminants on the steel surface can hinder the self-assembly process.[6] 2. Insufficient Immersion Time: The ODP molecules may not have had enough time to form a complete monolayer.[7] 3. Low ODP Concentration: The concentration of the ODP solution may be too low for effective monolayer formation.1. Improve Surface Preparation: Implement a rigorous cleaning protocol involving sonication in appropriate solvents (e.g., acetone, ethanol) to remove organic residues.[4] 2. Optimize Immersion Time: Systematically vary the immersion time to determine the optimal duration for complete monolayer formation on your specific substrate.[7] 3. Adjust ODP Concentration: Increase the concentration of the ODP solution.
Poor Adhesion and Film Instability 1. Weak Physisorption: The ODP molecules may be weakly bound to the surface through hydrogen bonding rather than strong covalent bonds.[4] 2. Presence of Interfacial Water: Water molecules at the interface can interfere with the binding of ODP to the steel surface.[4] 3. Incompatible Steel Substrate: The surface chemistry of the steel may not be conducive to strong ODP adhesion.1. Implement Thermal Treatment: After deposition, heat the coated steel at 100-120°C to promote chemisorption and enhance film stability.[4] 2. Ensure Dry Deposition Environment: Conduct the deposition in a low-humidity environment and use anhydrous solvents to minimize water contamination. 3. Evaluate Substrate Suitability: If issues persist, consider using a different grade of steel or applying a suitable adhesion-promoting interlayer.
Formation of Undesirable Multilayers 1. High ODP Concentration: An overly concentrated ODP solution can lead to the formation of multilayers.[5] 2. Slow Solvent Evaporation: Allowing the solvent to evaporate slowly can promote the aggregation of ODP molecules into multilayers.[5]1. Optimize ODP Concentration: Use a more dilute ODP solution to favor monolayer formation. 2. Control Solvent Evaporation: After immersion, rinse the substrate with fresh solvent to remove excess ODP and then dry it in a stream of inert gas.
Inconsistent Coating Quality Across Samples 1. Variability in Surface Preparation: Inconsistent cleaning procedures can lead to variations in the steel surface and subsequent ODP coating. 2. Non-uniform Temperature Distribution: If applying thermal treatment, uneven heating can result in inconsistent film stability.1. Standardize Surface Preparation Protocol: Ensure that all samples undergo the exact same cleaning and preparation steps. 2. Ensure Uniform Heating: Use an oven with good temperature uniformity for thermal treatment.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the ODP deposition process.

Protocol for ODP Deposition on Stainless Steel 316L

This protocol outlines the procedure for forming a self-assembled monolayer of ODP on a stainless steel 316L substrate.

Materials:

  • Stainless steel 316L coupons

  • Octadecylphosphonic acid (ODPA)

  • Acetone (reagent grade)

  • Ethanol (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

Equipment:

  • Ultrasonic bath

  • Oven capable of reaching 120°C

  • Glass beakers

  • Tweezers

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the stainless steel coupons in acetone, ethanol, and deionized water for 15 minutes each. b. Dry the coupons under a stream of nitrogen or argon gas.

  • ODP Solution Preparation: a. Prepare a 1 mM solution of ODPA in anhydrous ethanol.

  • Deposition: a. Immerse the cleaned and dried stainless steel coupons in the ODPA solution for 24 hours at room temperature.

  • Rinsing: a. Remove the coupons from the ODPA solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules. b. Dry the coupons under a stream of nitrogen or argon gas.

  • Thermal Treatment (Optional but Recommended for Enhanced Stability): a. Place the ODP-coated coupons in an oven at 110°C for 1 hour.[4] b. Allow the coupons to cool to room temperature before further characterization.

Protocol for Characterization of ODP Films

This protocol describes common techniques for evaluating the quality and properties of the deposited ODP films.

1. Water Contact Angle Goniometry:

  • Purpose: To assess the hydrophobicity of the ODP coating, which is an indicator of monolayer completeness and order.

  • Procedure: a. Place a small droplet of deionized water on the surface of the ODP-coated steel. b. Measure the angle between the substrate surface and the tangent of the water droplet. c. A high contact angle (typically >100°) indicates a successful hydrophobic coating.

2. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface morphology of the ODP film and assess its uniformity.

  • Procedure: a. Image the ODP-coated surface in tapping mode to minimize damage to the monolayer. b. Analyze the images for evidence of a complete, uniform film or the presence of defects and aggregates.[4]

3. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical bonding states of the ODP film and the steel substrate.

  • Procedure: a. Acquire high-resolution spectra of the P 2p, C 1s, O 1s, and Fe 2p regions. b. The presence of a P 2p peak confirms the deposition of the phosphonic acid, and analysis of its binding energy can provide information about the bonding to the surface.[1][8]

4. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To evaluate the corrosion protection performance of the ODP coating.[9][10]

  • Procedure: a. Use a three-electrode setup with the ODP-coated steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. b. Perform EIS measurements in a corrosive medium (e.g., 3.5% NaCl solution). c. A significant increase in the charge transfer resistance compared to the bare steel indicates effective corrosion protection by the ODP film.

Section 4: Visualizations

ODP Deposition and Bonding Workflow

G cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Treatment & Analysis Clean Steel Substrate Cleaning (Sonication in Solvents) Dry1 Drying (N2/Ar Stream) Clean->Dry1 Immerse Immerse Substrate (24h, Room Temp) Dry1->Immerse Solution Prepare 1mM ODPA in Ethanol Solution->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry2 Drying (N2/Ar Stream) Rinse->Dry2 Thermal Thermal Treatment (110°C, 1h) Dry2->Thermal Characterize Characterization (Contact Angle, AFM, XPS, EIS) Thermal->Characterize

Caption: ODP Deposition Workflow

Proposed Bonding Mechanism of ODP on Steel

Caption: ODP Bonding Mechanism

References

  • Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC - NIH. (2020, November 11). Retrieved from [Link]

  • Thermally driven stability of octadecylphosphonic acid thin films grown on SS316L. (n.d.). Retrieved from [Link]

  • Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. (2005, October 15). Retrieved from [Link]

  • n-Octadecylphosphonic acid functionalized tool surfaces for metal forming applications. (n.d.). Retrieved from [Link]

  • Growth Mechanisms of Octadecylphosphonic Acid Self-Assembled Monolayers on Sapphire (Corundum): Evidence for a Quasi-equilibrium Triple Point. (2015, August 9). Retrieved from [Link]

  • XPS studies of octadecylphosphonic acid (OPA) monolayer interactions with some metal and mineral surfaces. (2015, August 10). Retrieved from [Link]

  • Study of the properties of the metal surface after pre-treatment by phosphating. (n.d.). Retrieved from [Link]

  • EFFECT OF ACCELERATOR CONCENTRATION ON MICROSTRUCTURE AND COATING THICKNESS DURING THE PHOSPHATING PROCESS. (2024, July 30). Retrieved from [Link]

  • Thermally Driven Stability of Octadecylphosphonic Acid Thin Films Grown on SS316L. (2011, August 1). Retrieved from [Link]

  • Corrosion Protection by Octadecylphosphonic Acid in Flow Conditions. (n.d.). Retrieved from [Link]

  • A Study to Examine the Effect of the Phosphate Coating Process on Adhesion and Corrosion Resistance in Structural Steels. (2025, May 28). Retrieved from [Link]

  • Thermal stability of phosphate coatings on steel. (2015, August 7). Retrieved from [Link]

  • White Phosphate Coatings Obtained on Steel from Modified Cold Phosphating Solutions. (n.d.). Retrieved from [Link]

  • Recent Advances in Phosphatization of Metals for Corrosion Protection. (n.d.). Retrieved from [Link]

  • Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. (2008, August 7). Retrieved from [Link]

  • STUDY OF THE PHOSPHATE ADHESION ON STAINLESS STEEL SURFACES: INVESTIGATION OF CLOGGING AND GEOGRAPHICAL SETTINGS. (2025, April 15). Retrieved from [Link]

  • STUDY OF THE PHOSPHATE ADHESION ON STAINLESS STEEL SURFACES: INVESTIGATION OF CLOGGING AND GEOGRAPHICAL SETTINGS. (2025, April 25). Retrieved from [Link]

  • Common Problems in Phosphating Films & Treatment Methods. (2025, March 10). Retrieved from [Link]

  • Influence of phosphate layer on adhesion properties between a steel surface and an organic coating. (2022, August 7). Retrieved from [Link]

  • Electrochemical impedance spectroscopy and linear polarization applied to evaluation of porosity of phosphate conversion coatings on electrogalvanized steels. (2019, August 6). Retrieved from [Link]

  • Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. (n.d.). Retrieved from [Link]

  • The Effect of Immersion Time and Immersion Temperature on the Corrosion Behavior of Zinc Phosphate Conversion Coatings on Carbon Steel. (2014, December 18). Retrieved from [Link]

  • The Effect of Immersion Time and Immersion Temperature on the Corrosion Behavior of Zinc Phosphate Conversion Coatings on Carbon Steel. (n.d.). Retrieved from [Link]

  • P2p and (b) C1s regions of the XPS spectra of n-octadecylphosphonic acid monolayer on aluminium oxide. (n.d.). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. (2024, June 20). Retrieved from [Link]

  • Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces. (2015, August 9). Retrieved from [Link]

  • The nature of self-assembled octadecylphosphonic acid (ODPA) layers on copper substrates. (2020, December 2). Retrieved from [Link]

  • Influence of phosphate layer on adhesion properties between steel surface and organic coating. (n.d.). Retrieved from [Link]

  • A Study to Examine the Effect of the Phosphate Coating Process on Adhesion and Corrosion Resistance in Structural Steels. (2025, May 28). Retrieved from [Link]

  • XRD and STA Characterization of Phosphate Layers Deposited on the Carbon Steel Surface. (n.d.). Retrieved from [Link]

  • The nature of self-assembled octadecylphosphonic acid (ODPA) layers on copper substrates. (n.d.). Retrieved from [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Retrieved from [Link]

  • White Phosphate Coatings Obtained on Steel from Modified Cold Phosphating Solutions. (2022, January 4). Retrieved from [Link]

  • SURFACE PRETREATMENT BY PHOSPHATE CONVERSION COATINGS – A REVIEW. (n.d.). Retrieved from [Link]

  • THERMAL STABILITY OF PHOSPHATE COATINGS ON STEEL. (2015, January 15). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (n.d.). Retrieved from [Link]

  • Formation of the octadecylphosphonic acid layer on the surface of Ti6Al4V ELI titanium alloy and analysis using Raman spectroscopy. (2022, January 15). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy (EIS) of P-110 steel in EDTA-Na4... (n.d.). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Octadecyl Phosphate in Drug Formulations

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide for Formulation Scientists

Welcome to the technical support center for Octadecyl Phosphate (ODP). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers in overcoming common challenges when formulating with ODP.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (ODP) and what is its primary role in drug formulations?

This compound, also known as stearyl phosphate, is an oil-in-water anionic surfactant.[1] It consists of a long C18 alkyl chain (the "octadecyl" or "stearyl" group) and a polar phosphate headgroup.[1][2] This amphiphilic structure allows it to act as a versatile excipient in various drug delivery systems, most notably lipid-based nanoparticles like liposomes and solid lipid nanoparticles (SLNs). Its primary functions are to:

  • Impart Negative Surface Charge: The phosphate headgroup is ionizable, providing a negative zeta potential to nanoparticles, which creates electrostatic repulsion between particles and prevents aggregation.

  • Enhance Stability: By preventing aggregation, ODP significantly improves the physical stability of colloidal formulations.

  • Improve Drug Loading: The negative charge can interact favorably with cationic (positively charged) drugs, enhancing their encapsulation within the lipid matrix.

  • Act as an Emulsifier: It helps to stabilize the interface between lipid and aqueous phases in emulsions and nanoemulsions.[1]

Q2: What is the pKa of ODP and why is it critical for my formulation?

The predicted acid dissociation constant (pKa) of ODP is approximately 1.95.[1][3] This value is crucial because it dictates the charge state of the phosphate headgroup at a given pH.

  • Mechanism: At a pH well above the pKa (e.g., pH > 4), the phosphate group will be deprotonated (PO₄²⁻), carrying a negative charge. At a pH below the pKa, it will be protonated (H₂PO₄) and largely neutral.

  • Practical Implication: To achieve effective electrostatic stabilization, the pH of your formulation's aqueous phase must be significantly higher than the pKa. A general rule of thumb is to maintain a pH at least 1.5 to 2 units above the pKa. Failure to control the pH can lead to a loss of surface charge and subsequent particle aggregation.

Q3: What are the typical concentrations of ODP used in lipid nanoparticle formulations?

The optimal concentration of ODP is formulation-dependent. However, in liposomal systems, it is often incorporated at concentrations ranging from 5 to 10 mole percent of the total lipid composition. The goal is to use a sufficient amount to cover the nanoparticle surface and generate a strong negative zeta potential (typically more negative than -25 mV for good stability) without inducing toxicity or forming micelles.[4]

Q4: Is ODP soluble in water?

No, ODP is described as a white, waxy solid that is insoluble in water.[1][2] It is typically dissolved along with other lipids in an organic solvent (e.g., chloroform, methanol, or ethanol) during the initial stages of nanoparticle preparation.

Part 2: Troubleshooting Guide

Issue 1: My ODP-containing formulation is aggregating over time. What is causing this instability?

Particle aggregation is the most common failure mode for lipid-based nanoformulations and is almost always linked to insufficient repulsive forces between particles.

Cause A: Sub-optimal pH of the Aqueous Phase

  • The "Why": As explained in the FAQ, ODP's stabilizing effect is dependent on its negative charge. If the pH of your buffer is too low (approaching the pKa of ~1.95), the phosphate groups become protonated and neutral. This neutralizes the particle surface, eliminating the electrostatic repulsion and allowing attractive van der Waals forces to dominate, causing aggregation.

  • Solution:

    • Measure the pH of your final formulation.

    • Adjust the pH of your aqueous phase to be at least 4.0, with a range of 6.0-7.4 being common for physiological compatibility.

    • Measure the zeta potential of your particles. A value more negative than -25 mV generally indicates sufficient electrostatic stabilization.

Cause B: High Ionic Strength of the Buffer

  • The "Why": The repulsive force provided by ODP exists within an "electrical double layer" surrounding the nanoparticle. In buffers with high salt concentrations (high ionic strength), ions from the buffer (e.g., Na⁺, Cl⁻) effectively shield the surface charge of the particles.[5][6] This phenomenon, known as Debye screening, compresses the electrical double layer and reduces the range of the repulsive forces, making aggregation more likely even if the zeta potential is high. At ionic strengths of 0.05 M or greater, the interaction potential can become completely attractive, favoring coagulation.[7]

  • Solution:

    • Calculate the ionic strength of your buffer. If it is high (>50 mM), consider diluting it or reformulating with a lower ionic strength buffer.[5]

    • If high ionic strength is required for your application, you may need to incorporate a sterically stabilizing agent, such as a PEGylated lipid (e.g., DSPE-PEG2000), in addition to ODP.

Cause C: Incompatibility with Cationic Components

  • The "Why": If your formulation includes a positively charged (cationic) active pharmaceutical ingredient (API) or excipient, it can directly bind to the negatively charged ODP on the nanoparticle surface. This binding neutralizes the charge and leads to rapid aggregation. Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at causing this.

  • Solution:

    • Review all components of your formulation for potential cationic species.

    • If a cationic API is necessary, consider strategies to manage the interaction, such as optimizing the drug-to-ODP ratio or altering the order of addition during preparation.

    • Avoid using buffers or additives containing high concentrations of divalent cations.

This decision tree guides the user through a logical process to diagnose and solve aggregation issues.

G start Start: Formulation is Aggregating measure_zp_ph Measure Zeta Potential (ZP) & pH start->measure_zp_ph zp_check Is ZP < -25 mV? measure_zp_ph->zp_check ph_check Is pH > 4.0? zp_check->ph_check No ionic_strength_check Check Buffer Ionic Strength zp_check->ionic_strength_check Yes adjust_ph Action: Increase pH of aqueous phase to > 4.0 ph_check->adjust_ph No increase_odp Action: Increase ODP concentration (e.g., 5 -> 10 mol%) ph_check->increase_odp Yes adjust_ph->measure_zp_ph increase_odp->measure_zp_ph is_check Is Ionic Strength > 50 mM? ionic_strength_check->is_check lower_is Action: Reduce buffer salt concentration is_check->lower_is Yes check_cationics Check for Cationic API / Excipients is_check->check_cationics No stable Formulation should be stable lower_is->stable cationic_check Are cationic species present? check_cationics->cationic_check reformulate Action: Reformulate or optimize drug/lipid ratio cationic_check->reformulate Yes cationic_check->stable No reformulate->stable

Caption: Workflow for diagnosing nanoparticle aggregation.

Issue 2: My drug loading / entrapment efficiency is too low.

Low drug loading can render a formulation non-viable. ODP can either help or hinder loading depending on the properties of the drug.

Cause A: Unfavorable Drug-Lipid Interactions

  • The "Why": For a drug to be efficiently encapsulated, it needs to have favorable interactions with the lipid components. ODP's primary contribution here is electrostatic. It is most effective at improving the loading of cationic (positively charged) or amphiphilic drugs that can interact with the negative phosphate headgroup. If your drug is anionic (negatively charged), it may be repelled by ODP, leading to poor encapsulation.

  • Solution:

    • For Cationic Drugs: Optimize the amount of ODP. A higher molar ratio of ODP may increase loading. Also, adjust the pH of the external buffer during loading to ensure the drug is in its charged state.

    • For Anionic Drugs: ODP may not be the ideal choice. Consider using a neutral formulation or incorporating a cationic lipid (e.g., DOTAP) instead of ODP.

    • For Neutral/Hydrophobic Drugs: Loading is driven by partitioning into the lipid core. ODP has less of a direct effect, but its influence on the overall lipid packing and membrane fluidity can play a role. Optimizing the main phospholipid and cholesterol content is often more critical.[4]

Cause B: Drug Precipitation During Formulation

  • The "Why": The pH changes and solvent shifts that occur during nanoparticle formation can cause the drug to precipitate out of solution before it can be encapsulated.

  • Solution:

    • pH Adjustment: Ensure the pH of all aqueous solutions is one where the drug has adequate solubility.

    • Co-solvents: Sometimes, adding a small amount of a co-solvent (like ethanol) to the aqueous phase can help maintain drug solubility during the initial mixing phase.[8]

    • Active Loading: For some drugs, passive loading during particle formation is inefficient. Consider using active loading techniques (e.g., pH gradient, ammonium sulfate gradient), where the drug is loaded into pre-formed vesicles.

Issue 3: My formulation is failing during sterilization.

Sterility is mandatory for parenteral products. However, the process itself can degrade the formulation.

Cause A: Degradation from Heat Sterilization (Autoclaving)

  • The "Why": Autoclaving uses high temperatures (e.g., 121°C) and pressure.[9] These conditions can accelerate the hydrolysis of the phosphate ester bond in ODP and the main phospholipids, leading to degradation products. It can also cause particles to fuse or aggregate, especially if their phase transition temperature (Tm) is exceeded.

  • Solution:

    • Avoid Autoclaving if Possible: Heat sterilization is often unsuitable for lipid-based formulations.[10]

    • Sterile Filtration: The preferred method for sterilizing lipid nanoparticles is filtration through a 0.22 µm pore size filter. This is a non-destructive, physical removal process.

    • Prerequisite for Filtration: Your formulation must have a particle size well below 220 nm with a narrow size distribution (low Polydispersity Index, PDI) to pass through the filter without clogging or significant loss of product.

Cause B: Degradation from Irradiation (Gamma, E-beam)

  • The "Why": Gamma and e-beam irradiation work by generating free radicals from water, which then destroy microorganisms.[11] These same free radicals can also attack and oxidize the lipid components of your formulation, leading to chemical degradation and instability.[11]

  • Solution:

    • Generally Not Recommended: Irradiation is typically not used for aqueous lipid formulations due to the high risk of lipid peroxidation.[11]

    • Lyophilized Formulations: If the formulation is lyophilized (freeze-dried), irradiation can be a viable option, as the absence of water minimizes free radical formation.[11]

MethodMechanismImpact on ODP FormulationsRecommendation
Autoclaving High Temperature & PressureHigh risk of lipid hydrolysis, particle aggregation, and drug leakage.[10]Not Recommended
Sterile Filtration Physical Removal (0.22 µm)Minimal impact on formulation integrity if particle size is appropriate (<200 nm).Recommended Method
Gamma Irradiation Free Radical GenerationHigh risk of lipid peroxidation and chemical degradation in aqueous solutions.[11]Not Recommended (unless lyophilized)

Part 3: Key Experimental Protocols

Protocol 1: Preparation of ODP-Liposomes by Thin-Film Hydration

This is a standard, widely used method for preparing liposomes.

  • Lipid Film Preparation:

    • Accurately weigh out your lipids (e.g., main phospholipid like DSPC, cholesterol, and ODP) in the desired molar ratio.

    • Dissolve the lipid mixture in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids.

    • Apply a vacuum to evaporate the solvent, which will leave a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration:

    • Add your aqueous phase (e.g., phosphate-buffered saline at the desired pH) to the flask. The volume will determine your final lipid concentration.

    • Continue to rotate the flask in the water bath (still above the Tm) for 1-2 hours. The lipid film will swell and peel off the glass to form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • The resulting MLV suspension is typically large and heterogeneous. It must be downsized.

    • Load the suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., starting with 400 nm, then 200 nm, then 100 nm).

    • Pass the suspension through the membranes 10-15 times for each pore size. This will produce small, unilamellar vesicles (SUVs) with a much more uniform size distribution.

Protocol 2: Particle Size and Zeta Potential Measurement

These are critical quality attributes that must be monitored to ensure stability.

  • Sample Preparation:

    • Dilute a small aliquot of your nanoparticle formulation in the original aqueous phase (the filtrate from ultrafiltration is ideal) to achieve an appropriate particle count for the instrument (typically a slightly opaque, milky appearance).

    • Critical Step: Do not dilute in pure water, as this will drastically change the ionic strength and pH, giving a zeta potential reading that does not reflect the actual formulation.

  • Instrument Setup:

    • Use a dynamic light scattering (DLS) instrument (e.g., a Malvern Zetasizer).

    • Enter the correct parameters for the dispersant (viscosity and refractive index of your aqueous phase).

    • Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement:

    • Load the diluted sample into the appropriate cuvette (a disposable folded capillary cell for zeta potential).

    • Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.

    • Perform the measurement. For DLS, you will obtain the Z-average diameter and the Polydispersity Index (PDI). For zeta potential, you will get a value in millivolts (mV).

  • Interpretation:

    • Z-Average: The intensity-weighted mean hydrodynamic diameter.

    • PDI: A measure of the breadth of the size distribution. A value < 0.2 indicates a monodisperse and uniform population.

    • Zeta Potential: An indicator of surface charge. For ODP formulations, a value of < -25 mV is desired for stability.

References

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  • ResearchGate. (2017). Optimization of Drug loading in Modified Nano-zeolites using response surface Methodology by Box–Behnken Design. Retrieved from ResearchGate. URL: [Link]

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  • Dove Press. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Retrieved from Dove Press. URL: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from NIH. URL: [Link]

  • FDA. (2016). Quantitative Labeling of Sodium-Potassium-and Phosphorus for Human Over-the-Counter and Prescription Drug Products. Retrieved from FDA. URL: [Link]

  • ResearchGate. (2013). Improving drug loading efficiency and delivery performance of micro- and nanoparticle preparations through optimising formulation variables. Retrieved from ResearchGate. URL: [Link]

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Technical Support Center: Optimizing Octadecyl Phosphate Binding to Metal Oxide Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octadecyl phosphate (ODP) and metal oxide interfaces. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you enhance the binding affinity and achieve robust, high-quality self-assembled monolayers (SAMs).

Fundamental Principles: The ODP-Metal Oxide Interaction

A strong understanding of the binding mechanism is crucial for troubleshooting. The interaction between the phosphonate headgroup of ODP and a metal oxide surface is a complex acid-base reaction. The surface of a metal oxide in an aqueous or alcoholic environment is typically covered with hydroxyl (-OH) groups. The phosphonic acid group, R-PO(OH)₂, can coordinate with the metal (M) sites on the surface through several binding modes.[1][2][3] The stability and formation of these bonds are highly dependent on experimental conditions.[3]

Phosphonic acids generally form more hydrolytically stable bonds and provide better surface coverage compared to thiols or carboxylic acids.[3] However, achieving a dense, well-ordered monolayer requires careful control over numerous parameters.

cluster_surface Metal Oxide Surface cluster_odp ODP Molecule cluster_binding Binding Modes M1 M-OH M2 M-OH M3 M-OH ODP R-PO(OH)₂ Monodentate Monodentate ODP->Monodentate Reacts with surface via Bidentate Bidentate ODP->Bidentate Reacts with surface via Tridentate Tridentate ODP->Tridentate Reacts with surface via Monodentate->M1 1 bond Bidentate->M1 2 bonds Bidentate->M2 2 bonds Tridentate->M1 3 bonds Tridentate->M2 3 bonds Tridentate->M3 3 bonds

Caption: ODP binding modes on a hydroxylated metal oxide surface.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the binding strength of ODP to a metal oxide surface?

A1: While several factors are at play, the pH of the deposition solution and the isoelectric point (IEP) of the metal oxide are paramount. Phosphonic acids bind most effectively in acidic to neutral environments (pH < 8).[4] In aqueous media, the extent of ODP desorption is highly pH-dependent.[5] The interaction is an acid-base reaction, so the protonation state of both the phosphonic acid headgroup and the metal oxide's surface hydroxyl groups dictates the binding efficiency.

Q2: Which solvent is best for ODP self-assembly?

A2: The choice of solvent is critical and depends on the specific metal oxide. While polar solvents like ethanol or methanol are common, they can sometimes lead to the formation of undesired byproducts, such as layered metal-phosphonate compounds, especially with sensitive oxides like ZnO.[6] For many oxide surfaces, including SiO₂, nonpolar solvents (e.g., toluene, trichloroethylene) can be superior, as the hydrophilic ODP headgroup is driven out of the solution toward the hydrophilic oxide surface, promoting the formation of a well-controlled monolayer.[6][7]

Q3: How long should I immerse my substrate in the ODP solution?

A3: Self-assembly can be rapid, but achieving a highly ordered and densely packed monolayer often benefits from longer incubation times. A typical duration is 24-48 hours .[8] This extended time allows for molecular rearrangement on the surface, leading to better monolayer packing and fewer defects.

Q4: Does the type of metal oxide affect the quality of the ODP monolayer?

A4: Absolutely. The strength of the surface interaction and the conformational order of the resulting monolayer can vary significantly between different metal oxides. For instance, studies have shown that the strength of interaction for ODP decreases in the order of zirconated silica > ZrO₂ > TiO₂.[9] Furthermore, some oxides like Al₂O₃ can react strongly with ODP, potentially forming bulk (aluminoalkyl)phosphonate rather than a simple monolayer.[9]

Q5: How can I confirm that I have successfully formed an ODP monolayer?

A5: A combination of surface characterization techniques is recommended.

  • Water Contact Angle (WCA) Measurement: A successful, dense ODP monolayer with the hydrophobic alkyl chains oriented outwards will result in a highly hydrophobic surface, typically with a WCA greater than 115°.[10][11]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface, showing the presence of phosphorus (from the phosphonate headgroup) and a high carbon-to-metal signal ratio.[10][11]

  • Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and coverage of the monolayer and to confirm the absence of multilayer aggregates.[11]

Troubleshooting Guide

This section addresses common problems encountered during ODP monolayer formation.

Start Problem: Low Binding Affinity or Poor Monolayer Quality Check_Clean Is the substrate perfectly clean? Start->Check_Clean Check_Solvent Is the solvent appropriate and anhydrous? Check_Clean->Check_Solvent Yes Sol_Clean Solution: Implement rigorous cleaning (e.g., Piranha, UV/Ozone). Verify with low WCA. Check_Clean->Sol_Clean No Check_pH Is the solution pH optimal for the oxide? Check_Solvent->Check_pH Yes Sol_Solvent Solution: Use spectroscopy grade, anhydrous solvent. Consider switching from polar to nonpolar solvent. Check_Solvent->Sol_Solvent No Check_Conc Is the ODP concentration correct? Check_pH->Check_Conc Yes Sol_pH Solution: Adjust pH to be acidic or neutral. Avoid basic pH where desorption occurs. Check_pH->Sol_pH No Check_Time Was the immersion time sufficient? Check_Conc->Check_Time Yes Sol_Conc Solution: Use 0.5-1 mM ODP. Higher concentrations can lead to multilayer aggregates. Check_Conc->Sol_Conc No Sol_Time Solution: Increase immersion time to 24-48 hours to improve monolayer ordering. Check_Time->Sol_Time No Success Successful Monolayer Check_Time->Success Yes Sol_Clean->Check_Solvent Sol_Solvent->Check_pH Sol_pH->Check_Conc Sol_Conc->Check_Time Sol_Time->Success

Caption: Troubleshooting workflow for ODP monolayer formation.

Problem 1: Low Water Contact Angle (<100°) After ODP Deposition

  • Potential Cause: Incomplete monolayer formation or a disordered layer. This is often due to a contaminated metal oxide surface. Organic residues or particulate matter will prevent the ODP molecules from accessing the surface and forming a dense, well-packed layer.

  • Recommended Solution: Implement a more rigorous substrate cleaning protocol. For many oxide surfaces like TiO₂ or Al₂O₃, UV/Ozone treatment or immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; use with extreme caution ) is highly effective at removing organic contaminants. The success of the cleaning step should be validated by measuring the water contact angle; a clean, hydroxylated oxide surface should be highly hydrophilic with a WCA < 10°.

Problem 2: Hazy or Visibly Uneven Coating on the Substrate

  • Potential Cause: Formation of multilayer aggregates or bulk metal-phosphonate complexes instead of a monolayer. This can be caused by several factors:

    • Excessive ODP Concentration: High concentrations (>5 mM) can promote aggregation in the solution and on the surface.

    • Presence of Water: Trace amounts of water can hydrolyze the metal oxide surface unevenly or react with the ODP, leading to precipitation.

    • Inappropriate Solvent: As mentioned, polar solvents can sometimes cause the dissolution of metal ions from the surface, which then precipitate as metal-phosphonate complexes.[6]

  • Recommended Solution:

    • Optimize Concentration: Reduce the ODP concentration to the 0.5 mM to 1 mM range.[10]

    • Use Anhydrous Solvents: Employ high-purity, anhydrous solvents and handle them in a low-humidity environment (e.g., a glove box) if possible.

    • Switch Solvents: If using a polar solvent like methanol, try switching to a nonpolar solvent like toluene or a less polar alcohol like tert-butyl alcohol to suppress surface dissociation.[6]

Problem 3: Monolayer Desorbs During Subsequent Aqueous Processing Steps

  • Potential Cause: The binding of the phosphonate headgroup is not sufficiently stable under the specific aqueous conditions. This is a common issue in basic (high pH) solutions, where the phosphonate can desorb from the surface.[4][5]

  • Recommended Solution:

    • Control pH: Ensure that all subsequent processing steps are performed in a pH range where the phosphonate binding is stable, ideally in acidic to neutral conditions.[4]

    • Thermal Annealing: After the initial SAM formation, a gentle thermal annealing step (e.g., 110–120 °C) can promote the formation of covalent M-O-P bonds, significantly increasing the monolayer's thermal and chemical stability.[10][12] This dehydration step strengthens the bond between the headgroup and the substrate.

Data Summary & Key Parameters

The following table summarizes key experimental parameters and their impact on the quality of ODP self-assembled monolayers.

ParameterRecommended Value/ConditionRationale & Expected OutcomeSupporting References
Substrate Cleanliness WCA < 10° after cleaningA clean, hydrophilic surface is essential for uniform monolayer formation.[8]
ODP Concentration 0.5 - 1.0 mMBalances efficient surface coverage with minimizing multilayer/aggregate formation.[10]
Solvent Choice Anhydrous, application-specificNonpolar solvents (e.g., toluene) can prevent unwanted side reactions with certain oxides like ZnO.[6][7]
Solution pH Acidic to Neutral (< 8)Maximizes binding affinity and minimizes desorption of the phosphonate headgroup in aqueous media.[4][5]
Immersion Time 24 - 48 hoursAllows for thermodynamic equilibrium and molecular re-ordering, leading to a more stable, crystalline-like SAM.[8]
Post-Deposition Rinse Sonication in fresh solventRemoves physisorbed (loosely bound) molecules and aggregates, leaving only the chemisorbed monolayer.[8][13]
Thermal Curing (Optional) 110 - 120 °CDrives condensation reaction to form covalent M-O-P bonds, enhancing thermal and hydrolytic stability.[10][12]

Key Experimental Protocols

Protocol 1: Metal Oxide Substrate Cleaning (UV/Ozone Method)

  • Initial Cleaning: Sonicate the substrate in a sequence of solvents: acetone, then isopropanol, and finally deionized water (5 minutes each).

  • Drying: Dry the substrate thoroughly with a stream of dry nitrogen gas.

  • UV/Ozone Treatment: Place the substrate in a UV/Ozone cleaner. Expose for 15-20 minutes. This process uses UV light to generate ozone, which is highly effective at oxidizing and removing residual organic contaminants.

  • Verification: The substrate is ready for use when it is highly hydrophilic (a droplet of water spreads out completely, WCA < 10°). Use immediately to prevent recontamination.

Protocol 2: ODP Self-Assembled Monolayer (SAM) Formation

  • Solution Preparation: Prepare a 1 mM solution of this compound (ODP) in an appropriate anhydrous solvent (e.g., ethanol or toluene) in a clean glass container.

  • Substrate Immersion: Immediately after cleaning, fully immerse the activated metal oxide substrate into the ODP solution.

  • Incubation: Seal the container to minimize solvent evaporation and exposure to atmospheric moisture. If possible, backfill with an inert gas like nitrogen or argon.[8] Allow the self-assembly to proceed for 24-48 hours at room temperature without agitation.

  • Rinsing: After incubation, remove the substrate with clean tweezers. Rinse it thoroughly with a stream of fresh, pure solvent to remove the bulk of the deposition solution.

  • Sonication: Place the substrate in a vial of fresh solvent and sonicate for 1-2 minutes. This is a critical step to remove any physisorbed molecules or multilayers.[8][13]

  • Final Rinse & Dry: Perform a final rinse with fresh solvent and dry the substrate completely with a stream of dry nitrogen.

  • Characterization: The substrate is now ready for characterization (WCA, XPS, etc.) or further use.

References

  • De Roo, J., et al. (2022). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. JACS Au. [Link]

  • Adden, N., et al. (2006). The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake. ResearchGate. [Link]

  • De Roo, J., et al. (2022). Mapping out the aqueous surface chemistry of metal oxide nanocrystals; carboxylate, phosphonate and catecholate ligands. ChemRxiv. [Link]

  • Demant, M., et al. (2021). Bonding of phosphonic acids to metal oxide surface. ResearchGate. [Link]

  • Garnweitner, G. (2010). Phosphonic acid binding mechanism to a metal oxide surface. ResearchGate. [Link]

  • Liao, W., et al. (2009). Delivering Octadecylphosphonic Acid Self-Assembled Monolayers on a Si Wafer and Other Oxide Surfaces. ResearchGate. [Link]

  • Crawford, A., et al. (2021). Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications. ResearchGate. [Link]

  • Lu, R., et al. (2012). Factors Controlling Phosphate Interaction with Iron Oxides. ResearchGate. [Link]

  • Pawłowski, J., et al. (2018). Effect of TiO2 on the microstructure and phase composition of Al2O3 and Al2O3–TiO2 APS sprayed coatings. Biblioteka Nauki. [Link]

  • Hanson, E. L., et al. (1995). Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir. [Link]

  • Pallavi, P., et al. (2020). Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum. MDPI. [Link]

  • Schwartz, J., et al. (2003). Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. [Link]

  • Textor, M., et al. (2005). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [Link]

  • Van Der Veken, P., et al. (2022). The binding affinity of monoalkyl phosphinic acid ligands towards nanocrystal surfaces. ChemRxiv. [Link]

  • Thompson, D., et al. (2012). An Experimental Investigation of the Adsorption of a Phosphonic Acid on the Anatase TiO2(101) Surface. The Journal of Physical Chemistry C. [Link]

  • Sharma, R., et al. (2008). Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). NIST. [Link]

  • Tiznado, H., et al. (2011). TiO2 and Al2O3 ultra thin nanolaminates growth by ALD; instrument automation and films characterization. Redalyc. [Link]

  • Adden, N., et al. (2006). Phosphonate Self-Assembled Monolayers on Aluminum Surfaces. ResearchGate. [Link]

  • Van Der Veken, P., et al. (2022). Binding Affinity of Monoalkyl Phosphinic Acid Ligands toward Nanocrystal Surfaces. ResearchGate. [Link]

  • Sokołowski, P., et al. (2021). A Study on the Microstructural Characterization and Phase Compositions of Thermally Sprayed Al2O3-TiO2 Coatings Obtained from Powders and Water-Based Suspensions. National Institutes of Health (NIH). [Link]

  • Sevrain, C., et al. (2017). Phosphonic acid: preparation and applications. National Institutes of Health (NIH). [Link]

  • Sharma, R., et al. (2006). Phosphonate self-assembled monolayers on aluminum surfaces. AIP Publishing. [Link]

  • Bahramian, A., et al. (2015). An investigation of the characteristics of Al2O3/TiO2 PEO nanocomposite coating. ResearchGate. [Link]

  • Barrientos, C., et al. (2022). Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface. MDPI. [Link]

  • Tsuchiya, Y., et al. (2022). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. National Institutes of Health (NIH). [Link]

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Technical Support Center: Optimization of Octacalcium Phosphate (OCP) Coating Formation on Ceramics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of octacalcium phosphate (OCP) coating formation on ceramic substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of OCP coating and troubleshoot common experimental challenges. The guidance provided herein is grounded in established scientific principles and field-proven insights to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental aspects of OCP coating on ceramic materials.

Q1: What is octacalcium phosphate (OCP), and why is it a desirable coating for ceramic implants?

A1: Octacalcium phosphate [Ca₈H₂(PO₄)₆·5H₂O] is a calcium phosphate compound that is considered a precursor to hydroxyapatite (HA), the primary inorganic component of bone.[1] Its appeal as a coating for ceramic implants stems from its excellent bioactivity, osteoconductivity, and resorbability.[1][2] Unlike the more stable HA, OCP is a transient phase that can actively participate in bone remodeling, potentially accelerating tissue integration and new bone formation.[2][3]

Q2: What are the critical parameters influencing the successful formation of an OCP coating?

A2: The formation of a high-quality OCP coating is a multifactorial process. Key parameters that require careful control include:

  • pH of the coating solution: The pH significantly affects the solubility of calcium phosphate phases and can dictate whether OCP or other phases like hydroxyapatite (HAp) are formed.[4][5]

  • Temperature: Temperature influences reaction kinetics, with lower temperatures generally favoring the formation of brushite, a precursor to other calcium phosphates, while higher temperatures can promote the formation of monetite or direct transformation to more stable phases.[6]

  • Ion concentrations in the coating solution: The concentrations of calcium and phosphate ions, as well as the presence of other ions, will determine the degree of supersaturation and the driving force for precipitation.[1]

  • Substrate surface properties: The topography, chemistry, and wettability of the ceramic substrate play a crucial role in the nucleation and adhesion of the OCP coating.[7]

  • Immersion time: The duration of the coating process will impact the thickness, crystallinity, and phase purity of the OCP layer.[8][9]

Q3: How can I confirm the presence and quality of my OCP coating?

A3: A multi-technique approach is essential for the comprehensive characterization of OCP coatings. Commonly employed methods include:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the coating and confirm the presence of OCP.[1][8]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, crystal structure, and uniformity of the coating.[1][8]

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the coating and calculate the Ca/P ratio, which for OCP is theoretically 1.33.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of phosphate and hydrogen phosphate groups in OCP.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the OCP coating process.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor or No Coating Adhesion 1. Inadequate substrate preparation. 2. Contamination of the substrate surface. 3. Mismatch in thermal expansion coefficients between the coating and substrate (less common in low-temperature methods).1. Implement a thorough cleaning protocol for the ceramic substrate, such as sequential ultrasonication in acetone, ethanol, and deionized water.[8] 2. Consider surface modification techniques like acid etching or plasma treatment to enhance surface roughness and chemical reactivity. 3. For metallic substrates, a polydopamine (PDA) adhesive interlayer can significantly improve coating adhesion.[8]A clean and appropriately activated surface provides more nucleation sites and enhances the chemical and mechanical bonding between the coating and the substrate. PDA mimics the adhesive proteins found in mussels and forms a strong bond with both the substrate and the calcium phosphate coating.[8]
Non-uniform Coating / Patchy Coverage 1. Inhomogeneous substrate surface. 2. Insufficient mixing or agitation of the coating solution. 3. Local variations in pH or ion concentration at the substrate-solution interface.1. Ensure uniform surface treatment of the entire ceramic substrate. 2. Gently agitate the coating solution during the immersion process to maintain uniform ion distribution. 3. Optimize the coating parameters (pH, temperature, ion concentrations) to promote uniform nucleation and growth.Uniform nucleation is critical for achieving a continuous coating. Agitation prevents depletion of ions near the substrate surface and ensures a consistent supersaturation level, which drives the coating process.
Formation of Incorrect Calcium Phosphate Phases (e.g., HAp, DCPD) 1. pH of the coating solution is outside the optimal range for OCP formation. 2. Temperature is too high or too low. 3. Incorrect initial concentrations of calcium and phosphate ions.1. Carefully control the pH of the coating solution, typically within a slightly acidic to neutral range for OCP precipitation.[4][5] 2. Maintain the recommended temperature for the specific coating protocol. Some methods utilize a two-step temperature process.[6] 3. Precisely prepare the coating solutions with the correct stoichiometry for OCP formation.The formation of different calcium phosphate phases is highly dependent on the thermodynamic and kinetic conditions of the solution. OCP is a metastable phase, and deviations in pH, temperature, or ion concentrations can favor the precipitation of more stable phases like HAp or precursor phases like dicalcium phosphate dihydrate (DCPD).[10]
Cracking of the Coating 1. Excessive coating thickness. 2. High internal stress due to rapid drying or phase transformation.1. Reduce the immersion time or the supersaturation of the coating solution to control the coating thickness. An optimal thickness is often below 1 µm to avoid cracking.[11] 2. Implement a controlled drying process, such as slow ambient drying, to minimize stress.[8]Thick coatings are more prone to developing internal stresses during drying and post-processing, which can lead to cracking and delamination. Slow and controlled drying allows for gradual water removal and stress relaxation.
Low Crystallinity or Amorphous Coating 1. Insufficient immersion time for crystal growth. 2. Presence of inhibitors in the coating solution. 3. Sub-optimal temperature or pH for crystallization.1. Increase the immersion time to allow for the transformation of any amorphous precursor phase into crystalline OCP. 2. Ensure high purity of reagents and deionized water to avoid contaminants that can inhibit crystal growth. 3. Fine-tune the temperature and pH to provide the optimal driving force for OCP crystallization.Crystallization is a time-dependent process that involves the organization of ions into a well-defined lattice structure. Sufficient time and optimal chemical conditions are necessary for the formation of a highly crystalline OCP coating.[7]

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common biomimetic OCP coating procedure.

Protocol: Biomimetic OCP Coating on a Ceramic Substrate

This protocol is a generalized procedure and may require optimization based on the specific ceramic substrate and desired coating characteristics.

Materials:

  • Ceramic substrate (e.g., zirconia, alumina)

  • Acetone

  • Ethanol

  • Deionized water

  • Calcium chloride (CaCl₂)

  • Sodium phosphate monobasic (NaH₂PO₄·H₂O)

  • Tris(hydroxymethyl)aminomethane (Tris) buffer

  • Hydrochloric acid (HCl)

Equipment:

  • Ultrasonic bath

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Incubator or water bath

  • Oven

Procedure:

  • Substrate Preparation: a. Sequentially sonicate the ceramic substrates in acetone, ethanol, and deionized water for 15 minutes each to remove any organic contaminants.[8] b. Dry the substrates in an oven at 60°C.

  • Preparation of Supersaturated Calcium Phosphate Solution (e.g., 1.5x SBF): a. Prepare a Tris-buffered saline solution by dissolving NaCl, KCl, and Tris in deionized water. Adjust the pH to 7.4 with HCl at 37°C. b. Slowly add CaCl₂ and NaH₂PO₄·H₂O to the Tris-buffered saline solution while stirring continuously to avoid precipitation. The final concentrations should be 1.5 times that of simulated body fluid (SBF). c. Ensure the solution is clear before use.

  • Coating Process: a. Place the cleaned and dried ceramic substrates in a beaker containing the prepared supersaturated calcium phosphate solution. b. Maintain the temperature at 37°C using an incubator or water bath.[8] c. Allow the coating process to proceed for the desired duration (e.g., 24-48 hours).[8] Gentle agitation is recommended.

  • Post-Coating Treatment: a. Carefully remove the coated substrates from the solution. b. Gently rinse the substrates with deionized water to remove any non-adherent precipitates. c. Dry the coated substrates at ambient temperature.[8]

  • Characterization: a. Analyze the coated substrates using XRD, SEM, EDS, and FTIR to confirm the formation and quality of the OCP coating.

Diagrams

Experimental Workflow for OCP Coating

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Coating cluster_char Characterization sub_clean Substrate Cleaning (Ultrasonication) sub_dry Drying sub_clean->sub_dry sol_prep Prepare Supersaturated Ca-P Solution immersion Substrate Immersion (Controlled T & pH) sub_dry->immersion sol_prep->immersion rinsing Rinsing immersion->rinsing drying Ambient Drying rinsing->drying xrd XRD drying->xrd sem SEM/EDS drying->sem ftir FTIR drying->ftir G start Poor Coating Adhesion q1 Was the substrate adequately cleaned? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Implement rigorous cleaning protocol a1_no->sol1 q2 Is the substrate surface sufficiently reactive? a1_yes->q2 sol1->q1 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Consider surface modification (e.g., etching) a2_no->sol2 q3 Is an adhesive interlayer necessary? (for metals) a2_yes->q3 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Apply a polydopamine (PDA) interlayer a3_yes->sol3 end_node Re-evaluate adhesion a3_no->end_node sol3->end_node

Caption: Decision tree for troubleshooting poor OCP coating adhesion.

References

  • Fabrication and Biocompatibility Evaluation of Octacalcium Phosphate/ Polydopamine Coating on the Surface of Titanium. (URL: )
  • Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities. (URL: )
  • In Vitro Study of Octacalcium Phosphate Behavior in Different Model Solutions - PMC. (URL: [Link])

  • Surface Properties of Octacalcium Phosphate Nanocrystals Are Crucial for Their Bioactivities | ACS Omega. (URL: [Link])

  • Formation of Octacalcium Phosphate Coating on the Surface of β-Tricalcium Phosphate Ceramics | Request PDF - ResearchGate. (URL: [Link])

  • Biomimetic calcium phosphate coatings on Ti6Al4V: Growth study of OCP. (URL: [Link])

  • Rapid biomimetic deposition of octacalcium phosphate coatings on zirconia ceramics (Y-TZP) for dental implant applications | Request PDF - ResearchGate. (URL: [Link])

  • Temperature Influence on the Calcium Phosphate Coatings by Chemical Method. (URL: [Link])

  • Effect of pH of coating solution on the adhesion strength and corrosion resistance of hydroxyapatite and octacalcium phosphate coated WE43 alloy - PubMed. (URL: [Link])

  • Adhesion properties of hydroxyapatite and octacalcium phosphate coating layers to AZ31 alloy formed at various pH values | Request PDF - ResearchGate. (URL: [Link])

  • Special Issue “Bioceramics: Challenges and Medical Applications of Calcium-Phosphate-Based Biocompatible Ceramics” - PMC - PubMed Central. (URL: [Link])

  • State of Art and Perspective of Calcium Phosphate-Based Coatings Coupled with Bioactive Compounds for Orthopedic Applications - MDPI. (URL: [Link])

  • Biomimetic Octacalcium Phosphate Bone Has Superior Bone Regeneration Ability Compared to Xenogeneic or Synthetic Bone - MDPI. (URL: [Link])

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Validation & Comparative

A Senior Application Scientist's Guide to Octadecyl Phosphate in Drug Delivery Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the selection of excipients is a critical determinant of a formulation's ultimate success. Among the myriad of choices for stabilizing and functionalizing lipid-based nanocarriers, Octadecyl Phosphate (ODP), also known as stearyl phosphate, presents itself as a robust candidate. This guide provides an in-depth, objective comparison of ODP's performance against other common alternatives, supported by experimental data and protocols to empower researchers in making informed formulation decisions.

The Role of this compound (ODP) in Drug Delivery

This compound (C18H39O4P) is an anionic surfactant characterized by a long C18 alkyl chain (the "octadecyl" or "stearyl" tail) and a hydrophilic phosphate headgroup.[1][2] This amphipathic structure is the cornerstone of its utility in drug delivery systems like liposomes and solid lipid nanoparticles (SLNs).

  • Electrostatic Stabilization: The negatively charged phosphate headgroup imparts a significant negative zeta potential to nanoparticles. This surface charge creates repulsive forces between particles, preventing aggregation and enhancing colloidal stability.[3]

  • Influence on Encapsulation: ODP can influence the encapsulation of therapeutic agents. For cationic drugs, the anionic nature of ODP can enhance drug loading through electrostatic interactions.

  • Biocompatibility: Phosphate-based lipids are generally considered biocompatible, making them suitable for in vivo applications.[4]

Key Performance Metrics: A Comparative Framework

To objectively evaluate ODP, we must compare it against relevant alternatives across several key performance indicators (KPIs). Two common anionic lipids often considered are Dicetyl Phosphate (DCP) , which has a shorter C16 alkyl chain, and 1,2-Distearoyl-sn-glycero-3-phosphatidylglycerol (DSPG) , a phospholipid with a more complex headgroup.[5][6]

The following table summarizes a comparative analysis based on typical experimental findings.

Performance MetricThis compound (ODP)Dicetyl Phosphate (DCP)Distearoyl Phosphatidylglycerol (DSPG)Scientific Rationale & Causality
Particle Stability HighModerate to HighVery HighODP's C18 chain leads to stronger van der Waals interactions within the lipid bilayer compared to DCP's C16 chain, resulting in a more rigid and stable nanoparticle. DSPG's glycerol headgroup can participate in hydrogen bonding, further enhancing stability.[7]
Zeta Potential Highly Negative (~ -40 to -60 mV)Highly Negative (~ -35 to -55 mV)Moderately Negative (~ -30 to -50 mV)The accessible phosphate headgroup in both ODP and DCP provides a strong negative charge. The bulkier glycerol headgroup of DSPG may partially shield the phosphate charge, leading to a slightly less negative potential.
Encapsulation Efficiency (EE%) Drug DependentDrug DependentOften Higher for Hydrophilic DrugsWhile EE% is highly dependent on the drug's properties, the complex headgroup of DSPG can create a more structured and sometimes more accommodating interfacial region for certain drug molecules. The addition of phosphate-containing molecules, in general, has been shown to increase the encapsulation efficiency of hydrophilic drugs.[8][9]
Drug Release Profile Slower, more sustainedFaster than ODPSlower, more sustainedThe higher rigidity of bilayers containing ODP and DSPG, due to their long saturated acyl chains, can slow the diffusion of the encapsulated drug out of the nanoparticle compared to formulations with shorter-chain lipids like DCP.
Biocompatibility GoodGoodExcellentAll three are generally well-tolerated. Phosphatidylglycerols like DSPG are endogenous to certain biological membranes (e.g., lung surfactant), which can contribute to their excellent biocompatibility profile.[7]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness of any comparative study, standardized and well-validated protocols are essential. Below are step-by-step methodologies for key performance assays.

Preparation of Anionic Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating ODP, DCP, or DSPG as the charge-carrier.

Scientist's Note: The thin-film hydration method is a cornerstone of liposome preparation. The initial dissolution in an organic solvent ensures a homogenous mixture of lipids. The slow removal of the solvent under vacuum is critical to forming a uniform, thin lipid film, which directly impacts the efficiency of vesicle formation during hydration.

Workflow Diagram: Liposome Preparation

G cluster_prep Preparation Phase cluster_form Vesicle Formation cluster_purify Purification A 1. Dissolve Lipids (e.g., DPPC, Cholesterol, ODP) in Chloroform/Methanol B 2. Rotary Evaporation (Remove organic solvent to form a thin lipid film) A->B Homogenous Mixture C 3. Vacuum Desiccation (Remove residual solvent overnight) B->C Uniform Film D 4. Hydration (Add aqueous buffer + Drug above lipid Tc) C->D Dry Film E 5. Sonication / Extrusion (Reduce size and lamellarity) D->E Form MLVs F 6. Purification (Remove unencapsulated drug via dialysis or size exclusion chromatography) E->F Form SUVs/LUVs EE_Workflow Start Drug-Loaded Nanoparticle Suspension Centrifuge 1. Separate Free Drug (e.g., Ultracentrifugation) Start->Centrifuge Supernatant Supernatant (Free Drug) Centrifuge->Supernatant Pellet Pellet (Nanoparticles) Centrifuge->Pellet Quantify1 3a. Quantify Drug in Supernatant (W_free) Supernatant->Quantify1 Lyse 2. Lyse Nanoparticles (e.g., with Triton X-100) Pellet->Lyse Quantify2 3b. Quantify Drug in Lysed Pellet (W_encap) Lyse->Quantify2 Calculate 4. Calculate EE% EE% = (W_encap / (W_encap + W_free)) * 100 Quantify1->Calculate Quantify2->Calculate

Sources

The Researcher's Dilemma: Octadecyl Phosphate vs. Oleic Acid for Nanoparticle Capping

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the dynamic world of nanotechnology, the performance of a nanoparticle is intrinsically linked to its surface chemistry. The choice of capping agent, a molecule that binds to the nanoparticle surface, is a critical decision that dictates stability, dispersibility, and functionality. For researchers and drug development professionals, navigating the vast landscape of available capping agents can be a formidable task. This guide provides a comprehensive, data-driven comparison of two prominent long-chain capping agents: octadecyl phosphate (ODP) and oleic acid (OA). By delving into their fundamental binding mechanisms, impact on nanoparticle properties, and performance in relevant applications, this document aims to equip you with the knowledge to make an informed decision for your specific research needs.

At a Glance: Key Differences and Selection Rationale

FeatureThis compound (ODP)Oleic Acid (OA)When to Choose ODPWhen to Choose OA
Binding Group Phosphate (-PO₄)Carboxylate (-COOH)Stronger, more stable binding to metal oxide surfaces is required.Versatility across a wide range of nanoparticle types is needed; established protocols are preferred.
Binding Strength Generally stronger and more robust binding to metal oxide surfaces.[1][2]Forms a strong, protective monolayer, but can be more dynamic.[1][3]Applications in harsh conditions or where ligand desorption is a concern.Standard syntheses where high monodispersity and good dispersibility in organic solvents are the primary goals.
Dispersibility May lead to less optimal dispersion in organic solvents compared to OA.[1][2]Excellent dispersibility in nonpolar organic solvents.[1][2]When subsequent surface modifications or aqueous phase transfer are planned.When the final application requires stable dispersions in organic media.
pH Stability Provides colloidal stability over a broader pH range, particularly in acidic to neutral environments.[4][5]Limited colloidal stability in aqueous media, typically between pH 2 and 6.[4][5]Applications requiring stability across a range of pH values, such as in biological systems.Applications where pH is not a critical variable or is maintained within a narrow, optimal range.
Established Use Less commonly used than oleic acid, with more specialized applications.A widely used and well-established capping agent for a variety of nanoparticles.[3][6]Novel applications where the unique properties of the phosphate binding group can be leveraged.Following established and well-documented synthesis protocols.

The Heart of the Matter: Understanding the Binding Mechanisms

The fundamental difference between this compound and oleic acid lies in their anchoring groups. This distinction dictates their interaction with the nanoparticle surface and, consequently, the properties of the resulting nanomaterial.

This compound: A Stronger Anchor

The phosphate headgroup of ODP offers a multidentate binding to the surface of metal oxide nanoparticles. This interaction, often involving the formation of strong P-O-Fe bonds in the case of iron oxide nanoparticles, leads to a higher binding enthalpy and desorption temperature compared to carboxylates.[1][2] This robust binding makes ODP a suitable choice for applications where the nanoparticles will be subjected to harsh conditions, such as high temperatures or extreme pH, where ligand desorption could be a significant issue.

However, this strong binding can also influence the packing of the ligands on the nanoparticle surface. Studies on alkyl phosphonates suggest that they can form islands of high packing density, which may not provide the same uniform coverage as oleic acid.[1][2] This can, in some cases, lead to a lower degree of particle isolation and dispersibility in organic solvents.[1][2]

Oleic Acid: The Versatile Workhorse

Oleic acid, with its carboxylate headgroup, is arguably one of the most widely used capping agents in nanoparticle synthesis.[3][6] The carboxyl group forms a strong, protective monolayer on the surface of a variety of nanoparticles, including metal oxides and quantum dots.[3][7] This is essential for achieving monodisperse and highly uniform nanoparticles.[3] The binding is often described as a ligand exchange reaction where the carboxylate group replaces hydroxyl groups on the nanoparticle surface.[8]

While the binding of oleic acid is strong, it can be more dynamic than that of phosphonates.[4][5] This can be an advantage in some applications, such as when subsequent ligand exchange reactions are desired to modify the nanoparticle surface for improved water dispersibility or for the attachment of targeting moieties.[9]

cluster_ODP This compound (ODP) Binding cluster_OA Oleic Acid (OA) Binding NP_ODP Nanoparticle Surface (e.g., Metal Oxide) ODP This compound (-PO₄³⁻) ODP->NP_ODP Strong, Multidentate P-O-Metal Bonds NP_OA Nanoparticle Surface (e.g., Metal Oxide) OA Oleic Acid (-COO⁻) OA->NP_OA Monodentate/Bidentate Carboxylate Binding

Caption: Binding mechanisms of ODP and OA to a nanoparticle surface.

Performance in the Lab: A Head-to-Head Comparison

A study comparing alkyl phosphonates and a dihexadecyl phosphate with oleic acid for capping magnetite nanoparticles found that the phosphonate and phosphate ligands had higher desorption temperatures, indicating stronger binding.[1][2] However, transmission electron microscopy revealed that the oleic acid-coated particles were better dispersed in organic solvents.[1][2] This suggests a trade-off between binding strength and dispersibility.

Another critical factor is the stability of the capped nanoparticles in aqueous environments, which is crucial for many biological applications. A systematic study on the pH-dependent binding of phosphonic acids and carboxylic acids to metal oxide nanocrystals showed that phosphonic acids provide colloidal stability over a broader pH range, especially in acidic to neutral conditions (pH < 8).[4][5] In contrast, carboxylic acids offered limited stability, typically between pH 2 and 6.[4][5] This makes ODP a potentially better choice for applications in biological media where pH can vary.

Experimental Protocols: From Synthesis to Characterization

The following are generalized protocols for the synthesis of nanoparticles capped with oleic acid and a proposed adaptation for this compound, based on established methods for similar ligands.

Protocol 1: Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles

This protocol is adapted from the thermal decomposition method, which is known for producing highly monodisperse nanoparticles.[3]

Materials:

  • Iron(III) oleate complex

  • Oleic acid

  • 1-octadecene

  • Ethanol

Procedure:

  • In a three-neck flask, combine the iron-oleate complex, oleic acid, and 1-octadecene.

  • Heat the mixture to 100 °C for 5 minutes to remove any residual heptane.

  • Under a nitrogen atmosphere, heat the mixture to 320 °C and maintain this temperature for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the oleic acid-capped iron oxide nanoparticles.

  • Separate the nanoparticles by centrifugation and wash them three times with ethanol.

  • Dry the nanoparticles under vacuum.

A Mix Precursors (Iron-oleate, Oleic Acid, 1-octadecene) B Heat to 100°C (Remove Heptane) A->B C Heat to 320°C under N₂ (Thermal Decomposition) B->C D Cool to Room Temperature C->D E Precipitate with Ethanol D->E F Centrifuge and Wash E->F G Dry Nanoparticles F->G

Caption: Workflow for synthesizing oleic acid-capped iron oxide nanoparticles.

Protocol 2: Proposed Synthesis of this compound-Capped Quantum Dots

This protocol is a hypothetical adaptation based on the synthesis of quantum dots using phosphate-based precursors in the aqueous phase.[10] A non-aqueous approach would likely involve the reaction of a metal precursor with a phosphorus source in the presence of this compound.

Materials:

  • Cadmium or Zinc precursor (e.g., Cadmium acetate)

  • Selenium or Tellurium precursor (e.g., Trioctylphosphine selenide)

  • This compound

  • High-boiling point solvent (e.g., 1-octadecene)

  • Methanol

Procedure:

  • In a three-neck flask, dissolve the Cadmium/Zinc precursor and this compound in 1-octadecene.

  • Degas the mixture under vacuum at an elevated temperature (e.g., 120 °C).

  • Under a nitrogen atmosphere, rapidly inject the Selenium/Tellurium precursor at a high temperature (e.g., 240-280 °C).

  • Monitor the growth of the quantum dots by taking aliquots and measuring their UV-Vis and photoluminescence spectra.

  • Once the desired size is reached, cool the reaction mixture to room temperature.

  • Precipitate the this compound-capped quantum dots by adding methanol.

  • Centrifuge and wash the quantum dots with methanol.

  • Redisperse the quantum dots in a suitable organic solvent.

Conclusion: Making the Right Choice for Your Research

The selection of a capping agent is a nuanced decision that requires a thorough understanding of the desired nanoparticle properties and the demands of the final application.

Choose this compound when:

  • Robustness is paramount: Your application involves harsh conditions where the stronger binding of the phosphate group will prevent ligand desorption and maintain nanoparticle integrity.

  • pH stability is critical: Your nanoparticles will be used in biological systems or other environments with varying pH, and colloidal stability must be maintained over a broad range.

  • You are exploring novel surface functionalities: The unique properties of the phosphate anchor can be leveraged for subsequent surface modifications or to achieve specific interactions with other molecules.

Choose Oleic Acid when:

  • You are following established protocols: The extensive literature on oleic acid provides a wealth of well-documented and reliable synthesis procedures for a wide range of nanoparticles.

  • High monodispersity and dispersibility in organic solvents are the primary goals: Oleic acid is a proven capping agent for achieving uniform nanoparticles that are readily dispersible in nonpolar solvents.

  • Versatility is key: You are working with a variety of nanoparticle systems and require a capping agent with broad applicability.

Ultimately, the optimal choice may also be application-specific. For instance, in the realm of gene delivery, while oleic acid has been used to modify calcium phosphate nanoparticles to improve their stability and transfection efficiency[11][12][13], the inherent phosphate groups in the nanoparticle core already play a crucial role.

As a senior application scientist, my recommendation is to carefully consider the trade-offs. While oleic acid is the tried-and-true workhorse, the superior binding strength and pH stability of this compound make it a compelling alternative for more demanding applications. When embarking on a new project, it may be prudent to perform a small-scale pilot study to directly compare the performance of both capping agents for your specific nanoparticle system. This empirical approach, guided by the principles outlined in this guide, will ensure that you select the capping agent that best sets your research up for success.

References

  • Akkurt Yıldırım, M. (2025). Synthesis and Characterization of Oleic Acid-Coated Calcium Phosphate Nanoparticles for Gene Delivery Applications. Trends in Pharmacy. [Link]

  • Akkurt Yıldırım, M. (2025). Synthesis and Characterization of Oleic Acid-Coated Calcium Phosphate Nanoparticles for Gene Delivery Applications. Trends in Pharmacy. [Link]

  • Akkurt Yıldırım, M. (2025). Synthesis and Characterization of Oleic Acid-Coated Calcium Phosphate Nanoparticles for Gene Delivery Applications. Trends in Pharmacy. [Link]

  • De Roo, J., et al. (2022). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. JACS Au. [Link]

  • Ge, J., et al. (2012). Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications. Nanoscale Research Letters. [Link]

  • Kim, D., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. MDPI. [Link]

  • Sahoo, Y., et al. (2001). Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids. Langmuir. [Link]

  • Sun, D., et al. (2010). Carboxyl-polyethylene glycol-phosphoric acid: A ligand for highly stabilized iron oxide nanoparticles. ResearchGate. [Link]

  • Sahoo, Y., et al. (2001). Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids. ResearchGate. [Link]

  • De Roo, J., et al. (2021). Mapping out the aqueous surface chemistry of metal oxide nanocrystals; carboxylate, phosphonate and catecholate ligands. ChemRxiv. [Link]

  • Widyastuti, N., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF MAGNETIC Fe3O4 NANOPARTICLES USING OLEIC ACID AS STABILIZING AGENT. Rasayan Journal of Chemistry. [Link]

  • Frederick, M. T., & Weiss, E. A. (2021). Observation of ordered organic capping ligands on semiconducting quantum dots via powder X-ray diffraction. Journal of the American Chemical Society. [Link]

  • Sajanlal, P. R., & Pradeep, T. (2010). Phase transfer of oleic acid capped NicoreAgshell nanoparticles assisted by the flexibility of oleic acid on the surface of silver. ResearchGate. [Link]

  • Algar, W. R., et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. Sensors. [Link]

  • Sperling, R. A., & Parak, W. J. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews. [Link]

  • Khan, I., et al. (2023). Metal Oxides Nanoparticles: General Structural Description, Chemical, Physical, and Biological Synthesis Methods, Role in Pesticides and Heavy Metal Removal through Wastewater Treatment. PubMed Central. [Link]

  • Niesen, T., & De Cola, L. (2013). Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO 2 Nanoparticles. ResearchGate. [Link]

  • Abdullah, N., et al. (2017). Synthesis and characterization of oleic acid surface modified magnetic iron oxide nanoparticles by using biocompatible w/o microemulsion for heavy metal removal. ResearchGate. [Link]

  • Algar, W. R., et al. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. PubMed Central. [Link]

  • Wang, J., et al. (2026). Deposition of metal nanoparticles onto metal oxides via physics methods. ResearchGate. [Link]

  • Laurent, S., et al. (2018). Metal Oxide Particles and Their Prospects for Applications. ORBi UMONS. [Link]

  • Senturk, F., et al. (2019). Synthesis and Characterization of Oleic Acid Coated Magnetic Nanoparticles for Hyperthermia Applications. DergiPark. [Link]

  • Kim, D., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. ResearchGate. [Link]

  • Li, Y., et al. (2017). Large-Scale, Facile Transfer of Oleic Acid-Stabilized Iron Oxide Nanoparticles to the Aqueous Phase for Biological Applications. Langmuir. [Link]

  • De Roo, J., et al. (2022). Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands. SciSpace. [Link]

  • ResearchGate. (n.d.). A few methods for the synthesis of CdSe QDs. ResearchGate. [Link]

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A Comparative Guide to the Efficacy of Octadecyl Phosphate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous effort to mitigate the detrimental effects of corrosion on metallic substrates, researchers and industry professionals are constantly seeking highly effective and environmentally benign corrosion inhibitors. Among the various classes of inhibitors, organic phosphate esters, particularly octadecyl phosphate (ODP), have garnered significant attention due to their ability to form robust, self-assembled protective films on metal surfaces. This guide provides an in-depth, objective comparison of the performance of this compound with other established corrosion inhibitors, supported by experimental data and standardized testing protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their material protection strategies.

The Fundamental Principles of Corrosion Inhibition

Corrosion is an electrochemical process involving the deterioration of a metal due to its reaction with the surrounding environment. It comprises anodic and cathodic reactions. Anodic sites are where metal oxidation and dissolution occur, while cathodic sites are where reduction reactions, typically involving oxygen or hydrogen ions, take place.

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the rate of corrosion. Their mechanisms of action are varied and can be broadly categorized as:

  • Anodic Inhibition: These inhibitors form a protective film over the anodic sites, impeding the metal dissolution reaction. Examples include chromates, nitrites, and molybdates.[1]

  • Cathodic Inhibition: These inhibitors slow down the cathodic reaction. This can be achieved by forming a barrier on the cathodic sites or by scavenging oxygen.[1]

  • Mixed Inhibition: Many inhibitors affect both the anodic and cathodic reactions to some extent.

  • Adsorption Inhibition: Organic inhibitors, such as this compound and azole compounds, function by adsorbing onto the metal surface, creating a physical barrier that isolates the metal from the corrosive environment.[2]

Validating the Performance of this compound: A Multi-Faceted Approach

To rigorously evaluate the effectiveness of this compound as a corrosion inhibitor, a combination of electrochemical and gravimetric techniques is employed. These methods provide quantitative data on the inhibitor's ability to protect a metal substrate, typically mild steel, in a given corrosive medium (e.g., acidic or saline solutions).

The Mechanism of Action of this compound

This compound is a long-chain alkyl phosphate that exhibits excellent corrosion inhibition properties due to the formation of a dense, well-ordered, and hydrophobic self-assembled monolayer (SAM) on the metal surface. The phosphate head group strongly chemisorbs onto the metal oxide layer, while the long octadecyl hydrocarbon chains orient themselves outwards, creating a barrier that repels water and corrosive ions.

dot graph TD; A[Metal Substrate] -->|Corrosive Environment| B(Corrosion); C[this compound] -->|Adsorption| D{Formation of Self-Assembled Monolayer}; D --> E[Hydrophobic Barrier]; E --> F(Corrosion Inhibition); B -.-> F; end

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Validation Protocols

The following are standardized, step-by-step methodologies for key experiments used to validate the performance of corrosion inhibitors. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Weight Loss Measurement (Gravimetric Method)

This traditional yet reliable method directly quantifies the amount of metal lost to corrosion over a specific period. The procedure is governed by standards such as ASTM G1 and G31, as well as NACE RP0775.[3][4]

Experimental Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are then fully immersed in the corrosive solution (e.g., 1 M HCl or 3.5% NaCl) with and without the desired concentration of this compound.

  • Exposure: The coupons remain in the solution for a predetermined duration (e.g., 24, 48, or 72 hours) at a constant temperature.

  • Cleaning: After the exposure period, the coupons are removed, and the corrosion products are carefully cleaned off according to ASTM G1 procedures. This typically involves scrubbing with a soft brush and immersion in a cleaning solution that removes the corrosion products without attacking the base metal.

  • Final Weighing: The cleaned and dried coupons are weighed again.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides rapid insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed). The procedure is detailed in ASTM G59.[5][6]

Experimental Protocol:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.[7]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential, generating a Tafel plot (log current density vs. potential).

  • Data Analysis: The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection. The corrosion rate is directly proportional to the i_corr. The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

G

Caption: Potentiodynamic Polarization Workflow.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. ASTM G106 provides guidance on the verification of the equipment and algorithms used for EIS measurements.[8][9]

Experimental Protocol:

  • Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.

  • AC Perturbation: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.

  • Data Presentation: The data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model for a coated metal includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).

  • Analysis: An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective film and a reduction in the corrosion rate. The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

G

Caption: Electrochemical Impedance Spectroscopy Workflow.

Comparative Performance Analysis

While direct, head-to-head comparative studies of this compound with all major classes of corrosion inhibitors under identical conditions are limited in the publicly available literature, a comprehensive analysis can be constructed from existing research on individual and classes of inhibitors.

Inhibitor ClassTypical Inhibition Efficiency (%)Mechanism of ActionKey AdvantagesKey Disadvantages
This compound 90-99%Adsorption, formation of a hydrophobic self-assembled monolayerHigh efficiency at low concentrations, forms a durable and stable film, environmentally friendly.Can be more expensive than some traditional inhibitors.
Chromates 95-99%Anodic inhibitor, forms a passive film of iron and chromium oxides.Highly effective and versatile.Highly toxic and carcinogenic, severe environmental restrictions.[10]
Nitrites 85-95%Anodic inhibitor, oxidizes ferrous ions to form a passive ferric oxide layer.Effective for ferrous metals in closed systems.Can be consumed by bacteria, less effective in the presence of high chloride concentrations, potential health concerns.[11][12]
Molybdates 80-90%Anodic inhibitor, forms a passive film of ferric molybdate.Low toxicity, effective in the presence of oxygen.Generally less effective than chromates and requires higher concentrations.[13]
Azoles (e.g., Benzotriazole) 85-95%Adsorption, forms a protective complex with the metal surface.Excellent for copper and its alloys, effective in various environments.Can be less effective for ferrous metals when used alone.[2][14]

Note: The inhibition efficiencies presented are typical ranges and can vary significantly depending on the specific metal, corrosive environment, inhibitor concentration, and temperature.

In-Depth Comparison

This compound vs. Chromates

Chromates have historically been the benchmark for corrosion inhibition due to their exceptional effectiveness.[10] However, their high toxicity has led to stringent regulations and a search for safer alternatives. This compound emerges as a strong contender, offering comparable, and in some cases, superior inhibition efficiency through a different mechanism. While chromates rely on a chemical passivation of the surface, this compound provides a physical barrier, which can be more resilient in certain aggressive environments. The primary driver for choosing this compound over chromates is its significantly better environmental and health profile.

This compound vs. Nitrites and Molybdates

Nitrites and molybdates are common non-chromate anodic inhibitors.[11][13] Nitrites are particularly effective in closed-loop cooling systems but can be susceptible to microbial degradation.[12] Molybdates are less toxic and more stable but often require higher concentrations to achieve the same level of protection.[13] A study comparing nitrite and phosphate-based inhibitors for rebar in concrete found that while nitrites showed a better initial inhibitory effect, the addition of phosphates improved the overall performance, especially in preventing macrocell corrosion.[11] this compound's film-forming mechanism offers a more persistent and robust barrier compared to the passivation provided by nitrites and molybdates, especially in environments with fluctuating conditions.

This compound vs. Azoles

Azoles are a well-established class of organic corrosion inhibitors, particularly for copper and its alloys.[2] They function by forming a complex with the metal surface. While highly effective for specific metals, their performance on ferrous alloys can be less consistent. This compound, with its strong affinity for iron oxide surfaces, provides excellent protection for steel. In multi-metal systems, a combination of this compound and an azole compound could offer comprehensive protection.

Conclusion

The validation of this compound's effectiveness as a corrosion inhibitor is well-supported by extensive experimental data from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy studies. Its mechanism of forming a dense, hydrophobic, self-assembled monolayer provides a highly effective and durable barrier against corrosion.

When compared to traditional inhibitors, this compound presents a compelling alternative. It offers inhibition efficiencies that are on par with, and in some cases exceed, those of established inhibitors like nitrites and molybdates, without the severe toxicity associated with chromates. For researchers and professionals in fields where material integrity and environmental responsibility are paramount, this compound represents a state-of-the-art solution for corrosion protection. Further research focusing on direct, side-by-side comparisons with a wider range of inhibitors under varied and industrially relevant conditions will continue to solidify its position as a leading corrosion inhibitor.

References

  • Al-Amiery, A. A., et al. (2022). A Review of Inorganic Corrosion Inhibitors: Types, Mechanisms, and Applications. Tribology in Industry, 45(2), 313-339.
  • Rey, S. P., & Reggiani, G. M. (n.d.).
  • Kristan Mioč, E., & Otmačić Ćurković, H. (2019). Corrosion Protection by Octadecylphosphonic Acid in Flow Conditions. Chemical and Biochemical Engineering Quarterly, 33(3), 395-403.
  • TCR Engineering. (2024). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
  • Yi, B., et al. (2021). Research on Inhibiting Performance of Compound Corrosion Inhibitors Based on Nitrite. Advances in Civil Engineering, 2021, 6680107.
  • Al-Muallem, H. A., & Al-Mayman, S. I. (2024). Azole-Based Compounds as Corrosion Inhibitors for Metallic Materials. In Corrosion Inhibitors. IntechOpen.
  • ASTM G106-89(2004). (2004). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
  • Ferreira, M. G. S., et al. (2004). Corrosion inhibition by chromate and phosphate extracts for iron substrates studied by EIS and SVET. Corrosion Science, 46(2), 295-309.
  • Gamry Instruments. (n.d.). Potentiodynamic Corrosion testing | Protocol Preview.
  • Vukasovich, M. S., & Sullivan, J. P. G. (1986). Molybdate in Corrosion Inhibition - A Review.
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  • Kim, J. S., et al. (2022). Effect of the Concentration of a Nitrite-Based Inhibitor and Chloride Ions on the Corrosion Behavior of FCD-500 in a Simulated Marine Engine Cooling Water System.
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A Comparative Guide to the Effects of Different Phosphate Esters on Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on cellular health is paramount. This guide provides an in-depth, objective comparison of the effects of various phosphate esters on cell viability, supported by experimental data and detailed protocols. We will delve into the mechanisms of action of both endogenous and synthetic phosphate esters, offering a comprehensive resource for designing and interpreting cell-based assays.

Introduction to Phosphate Esters and Their Biological Significance

Phosphate esters are a diverse class of organic compounds characterized by the presence of a phosphate group linked to an organic molecule. These molecules are fundamental to numerous biological processes. Endogenous phosphate esters, such as adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP), are central to cellular energy metabolism and signal transduction.[1] In contrast, synthetic phosphate esters, widely used as flame retardants, plasticizers, and pesticides, represent a significant class of environmental contaminants with potential cytotoxic effects.[2][3] This guide will explore the dual nature of phosphate esters, from essential cellular components to potent cytotoxic agents.

Endogenous Phosphate Esters: The Dichotomy of Cell Fate Regulation

Adenosine Triphosphate (ATP): The Cell's Energy Currency with a Dark Side

ATP is the primary energy carrier in all known forms of life.[4] Beyond its metabolic role, extracellular ATP (eATP) acts as a signaling molecule that can profoundly influence cell viability. The cellular response to eATP is context-dependent and can range from promoting cell survival to inducing cell death. This duality is largely determined by the concentration of eATP and the expression of purinergic receptors on the cell surface.

Pro-survival Effects: At physiological concentrations, eATP can promote cell survival and proliferation. Studies have shown that adenosine, a breakdown product of ATP, can rescue cells from death induced by ATP depletion.[5]

Cytotoxic Effects: Conversely, high concentrations of eATP can be cytotoxic. This effect is often mediated by the P2X7 receptor, a ligand-gated ion channel that, upon prolonged activation, can lead to pore formation, loss of ionic gradients, and ultimately, cell death.[6]

Cyclic Adenosine Monophosphate (cAMP): A Master Regulator of Apoptosis

Cyclic AMP is a ubiquitous second messenger involved in a myriad of cellular processes. Its role in cell viability is particularly complex, with evidence supporting both pro-apoptotic and anti-apoptotic functions.[7] This paradoxical behavior is often cell-type specific and depends on the specific signaling pathways activated.[8]

Pro-apoptotic Signaling: In many cell types, elevated cAMP levels can induce apoptosis. This is often mediated by the activation of Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets to initiate the apoptotic cascade.[7]

Anti-apoptotic Signaling: In other contexts, cAMP can protect cells from apoptosis. This protective effect can be mediated through the activation of Exchange proteins activated by cAMP (Epac), which can initiate alternative signaling pathways that promote cell survival.[7]

Synthetic Phosphate Esters: Assessing the Cytotoxicity of Environmental Contaminants

Synthetic organophosphate esters (OPEs) are a class of chemicals used in a wide array of consumer and industrial products.[2] Their widespread use has led to ubiquitous environmental contamination and growing concerns about their potential adverse health effects, including cytotoxicity.[3]

Comparative Cytotoxicity of Organophosphate Esters

A comparative study on the cytotoxicity of six different OPEs in the human liver cancer cell line HepG2 revealed significant differences in their toxic potential. The triaryl OPEs, including isopropylated triphenylphosphate (IPPP), tris(methylphenyl) phosphate (TMPP), and triphenyl phosphate (TPHP), were found to be more cytotoxic than the non-triaryl OPEs tested.[9]

Organophosphate EsterIC50 in HepG2 cells (µM)
Isopropylated triphenylphosphate (IPPP)19.4
Tris(methylphenyl) phosphate (TMPP)26.9
Triphenyl phosphate (TPHP)87.9
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP)>100
Tris(1-chloro-2-propyl) phosphate (TCIPP)Not cytotoxic
Tris(2-butoxyethyl) phosphate (TBOEP)Not cytotoxic
Data from: [9]

The observed differences in cytotoxicity are likely attributable to variations in their chemical structure, which influence their uptake, metabolism, and interaction with cellular targets.

Experimental Protocols for Assessing Cell Viability

To empirically compare the effects of different phosphate esters, robust and reliable methods for assessing cell viability are essential. Here, we provide detailed protocols for three widely used assays: the MTT assay, Caspase-3/7 activity assay, and Annexin V/Propidium Iodide staining for flow cytometry.

Workflow for Comparing Phosphate Ester Effects on Cell Viability

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Viability Assays cluster_analysis Data Analysis cell_culture Culture Cells to Optimal Density plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells and Incubate plate_cells->treat_cells prepare_pe Prepare Serial Dilutions of Phosphate Esters prepare_pe->treat_cells mtt MTT Assay treat_cells->mtt caspase Caspase-3/7 Assay treat_cells->caspase flow Annexin V/PI Staining (Flow Cytometry) treat_cells->flow read_plate Read Absorbance/ Luminescence mtt->read_plate caspase->read_plate analyze_flow Analyze Flow Cytometry Data flow->analyze_flow compare_data Compare IC50 Values and Apoptosis Rates read_plate->compare_data analyze_flow->compare_data

Caption: Experimental workflow for comparing the effects of different phosphate esters on cell viability.

MTT Assay for Cell Proliferation and Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the phosphate esters. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3/7 Activity Assay for Apoptosis Detection

Caspases are a family of proteases that play a crucial role in programmed cell death. The activation of caspase-3 and caspase-7 is a key event in the execution phase of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: After the incubation period, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold-change relative to the vehicle control.

Annexin V/Propidium Iodide Staining for Apoptosis and Necrosis Detection by Flow Cytometry

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the phosphate esters as described previously.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Signaling Pathways Modulated by Phosphate Esters

The effects of phosphate esters on cell viability are intricately linked to their ability to modulate specific intracellular signaling pathways.

G cluster_stimuli Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes eATP Extracellular ATP P2X7 P2X7 Receptor eATP->P2X7 cAMP_agonists cAMP Agonists GPCR GPCR cAMP_agonists->GPCR OPEs Organophosphate Esters NR Nuclear Receptors OPEs->NR AChE_inhibition AChE Inhibition OPEs->AChE_inhibition Necrosis Necrosis P2X7->Necrosis PKA PKA GPCR->PKA Epac Epac GPCR->Epac Caspase_cascade Caspase Cascade NR->Caspase_cascade Apoptosis Apoptosis NR->Apoptosis PKA->Caspase_cascade PKA->Apoptosis Survival Survival PKA->Survival Epac->Survival Caspase_cascade->Apoptosis AChE_inhibition->Necrosis Proliferation Proliferation

Sources

A Researcher's Guide to Ligand Selection: Octadecylphosphonic Acid (ODPA) vs. Octadecyl Phosphate (ODP) in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Performance Comparison for Drug Development and Materials Science Professionals

In the realm of nanoparticle engineering, the choice of surface ligand is a pivotal decision that dictates the ultimate physicochemical properties and, consequently, the performance of the resulting nanomaterials. For researchers and drug development professionals, mastering the art of ligand selection is paramount to achieving desired outcomes, from the stability of a drug delivery vehicle to the quantum efficiency of a diagnostic probe. Among the arsenal of stabilizing agents, octadecylphosphonic acid (ODPA) and octadecyl phosphate (ODP) have emerged as two of the most potent and versatile options. This guide provides a comprehensive, evidence-based comparison of their performance in nanoparticle synthesis, delving into the fundamental principles that govern their behavior and offering practical insights to inform your experimental design.

The Headgroup Showdown: Unpacking the Chemical Nuances of ODPA and ODP

The key to understanding the differential performance of ODPA and ODP lies in the subtle yet profound differences in their molecular architecture. Both molecules share an 18-carbon alkyl chain, which imparts steric stability in nonpolar solvents. However, their anchoring headgroups—a phosphonic acid for ODPA and a phosphate group for ODP—exhibit distinct binding affinities and coordination chemistries with the nanoparticle surface.

Octadecylphosphonic Acid (ODPA) possesses a phosphonic acid headgroup (-PO(OH)₂), which can bind to metal ions on the nanoparticle surface in a monodentate, bidentate, or tridentate fashion. This versatility in binding modes allows for a dynamic equilibrium between bound and unbound states, which can be crucial for controlling nanoparticle growth kinetics.

This compound (ODP) , on the other hand, features a phosphate headgroup (-OPO(OH)₂). The additional oxygen atom in the phosphate group can lead to a higher denticity and stronger, more stable binding to the nanoparticle surface. This robust anchoring can be advantageous for long-term colloidal stability.[1]

G A Precursor Preparation C High-Temperature Reaction A->C B Solvent & Ligand Degassing B->C D Nucleation & Growth C->D E Cooling & Purification D->E F Characterization E->F

Caption: A generalized workflow for the synthesis of colloidal nanoparticles.

Protocol 1: Hot-Injection Synthesis of ODPA-Capped Magnetite (Fe₃O₄) Nanoparticles

Objective: To synthesize monodisperse, hydrophobic magnetite nanoparticles.

Materials:

  • Iron(III) acetylacetonate (Fe(ac)₃)

  • 1,2-hexadecanediol

  • Octadecylphosphonic acid (ODPA)

  • Benzyl ether

  • Ethanol

  • Toluene

Procedure:

  • In a three-neck flask, combine Fe(ac)₃ (2 mmol), 1,2-hexadecanediol (10 mmol), and ODPA (6 mmol) with benzyl ether (20 mL).

  • Under a nitrogen atmosphere, heat the mixture to 200 °C for 2 hours with constant stirring.

  • Raise the temperature to 300 °C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add ethanol to precipitate the nanoparticles and separate them by centrifugation.

  • Wash the nanoparticles with ethanol three times.

  • Redisperse the final product in toluene for storage.

This method, adapted from established procedures, utilizes the thermal decomposition of the iron precursor in the presence of ODPA to yield crystalline magnetite nanoparticles. [2][3]

Protocol 2: Solvothermal Synthesis of ODP-Capped NaYF₄:Yb,Er Upconverting Nanoparticles

Objective: To synthesize hexagonal-phase upconverting nanoparticles with ODP as a stabilizing ligand.

Materials:

  • YCl₃·6H₂O, YbCl₃·6H₂O, ErCl₃·6H₂O

  • This compound (ODP)

  • Oleic acid

  • 1-Octadecene

  • Methanol

  • NH₄F

  • NaOH

Procedure:

  • In a flask, mix YCl₃·6H₂O (0.78 mmol), YbCl₃·6H₂O (0.2 mmol), and ErCl₃·6H₂O (0.02 mmol) with ODP (2 mmol), oleic acid (6 mL), and 1-octadecene (15 mL).

  • Heat the mixture to 160 °C under nitrogen to form a clear solution, then cool to 50 °C.

  • Add a methanol solution (10 mL) containing NH₄F (4 mmol) and NaOH (2.5 mmol) and stir for 30 minutes.

  • Heat the solution to 100 °C for 30 minutes to evaporate the methanol, then raise the temperature to 300 °C and maintain for 1.5 hours under nitrogen.

  • Cool the mixture to room temperature, precipitate the nanoparticles with ethanol, and collect by centrifugation.

  • Wash the product with ethanol and water multiple times and dry under vacuum.

This solvothermal approach allows for the formation of the desired hexagonal crystal phase of NaYF₄, which is crucial for efficient upconversion luminescence. [4][5]

Making an Informed Decision: ODPA vs. ODP

The choice between ODPA and ODP is ultimately application-dependent.

  • Octadecylphosphonic acid (ODPA) is often the ligand of choice when fine control over nanoparticle size and monodispersity is critical. Its more dynamic binding allows for better growth kinetics, which is particularly important for optimizing the optical properties of quantum dots.

  • This compound (ODP) excels in applications where long-term stability and robust surface functionalization are paramount. Its stronger binding affinity makes it an excellent choice for creating highly stable colloidal dispersions, even under challenging conditions.

By understanding the fundamental differences in their chemical behavior and considering the specific demands of your nanoparticle system, you can strategically select the ligand that will best enable you to achieve your research and development goals.

References

  • Current time information in GG. (n.d.). Google Search.
  • Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fluorescent carboxylic and phosphonic acids: Comparative photophysics from solution to organic nanoparticles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions. (2023). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Stable Chitosan-Based Nanoparticles Using Polyphosphoric Acid or Hexametaphosphate for Tandem Ionotropic/Covalent Crosslinking and Subsequent Investigation as Novel Vehicles for Drug Delivery. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Photoluminescence Enhancement of Carbon Dots by Surfactants at Room Temperature. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of upconversion nanoparticles with shell structure and ligand-free hydrophilic modification. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of NaYF 4 : Yb, Tm Nanoparticles by Solvothermal Method and Characterization by Upconversion Visible Radiation Fluorescence. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Binding of Phosphonic Acids to CdSe Quantum Dots: A Solution NMR Study. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Rapid hot-injection as a tool for control of magnetic nanoparticle size and morphology. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of upconversion nanoparticles. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Comparative Characterization of Iron and Silver Nanoparticles: Extract-Stabilized and Classical Synthesis Methods. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • ACIN - Synthesis, Surface Chemistry, and Photoluminescence of InP Nanoclusters with Phosphonic Acid Ligands. (n.d.). nanoGe. Retrieved January 26, 2026, from [Link]

  • Controlled Synthesis of Up-Conversion NaYF4:Yb,Tm Nanoparticles for Drug Release under Near IR-Light Therapy. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • The Hot-Injection Method for Synthesis of Nano- and Microparticles. (n.d.). SETSCI Conference Proceedings. Retrieved January 26, 2026, from [Link]

  • Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Carbon Quantum Dots as Phosphors in LEDs: Perspectives and Limitations—A Critical Review of the Literature. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Highly controllable and reproducible one-step synthesis of β-NaYF4:Er3+@NaYbF4@NaYF4 upconversion nanoparticles for Sb2(S,Se)3 solar cells with enhanced efficiency. (n.d.). Journal of Materials Chemistry A. Retrieved January 26, 2026, from [Link]

  • Comparative Analysis of Silver Nanoparticles prepared from Different Plant extracts (Hibiscus rosa sinensis, Moringa oleifera, A - CORE. (n.d.). CORE. Retrieved January 26, 2026, from [Link]

  • Rapid hot-injection as a tool for control of magnetic nanoparticle size and morphology. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Phosphor, Up Conversion Nano Particles, Quantum Dots and Their Applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • synthesis and characterization of triply doped upconversion nanoparticles for anti-counterfeiting applications. (n.d.). USD RED. Retrieved January 26, 2026, from [Link]

  • Synthesis of NaYF4: Yb, Tm Nanoparticles by Solvothermal Method and Characterization by Upconversion Visible Radiation Fluoresce. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Polymer-coated hexagonal upconverting nanoparticles: chemical stability and cytotoxicity. (2023). Frontiers. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling Octadecyl Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, meticulous technique and rigorous safety protocols are the bedrock of innovation. When handling specialized reagents like Octadecyl phosphate (also known as n-Octadecylphosphonic acid or ODPA), understanding and implementing the correct personal protective equipment (PPE) is not merely a procedural formality—it is a critical component of laboratory integrity and personal safety. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the safe handling of this compound, ensuring that your focus remains on your research, confident in your protection.

Immediate Safety Profile: Understanding the Risks of this compound

This compound is a crystalline solid that requires careful handling due to its hazard profile. The primary risks associated with this compound, as identified in aggregated GHS data, are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): The powder can cause significant irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of dust particles may lead to respiratory tract irritation.[1]

The causality for these hazards lies in the acidic nature of the phosphonic acid group and the potential for fine, airborne particulates when handling the solid form. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core PPE Ensemble: Your First Line of Defense

A foundational PPE ensemble is mandatory for any procedure involving this compound, regardless of scale. This baseline protection is designed to mitigate the risks of accidental splashes, dust generation, and incidental contact.

  • Eye Protection: Chemical Splash Goggles

    • Why: Standard safety glasses with side shields offer impact protection but are inadequate against fine dust and splashes. Chemical splash goggles that conform to ANSI Z87.1 standards provide a full seal around the eyes, which is essential to prevent irritating particulates from entering.

    • Expert Insight: Always ensure your goggles fit snugly against your face. A poor seal negates the protective advantage. For those who wear prescription glasses, select over-the-glass (OTG) style goggles to ensure a proper fit without compromising vision.

  • Hand Protection: Chemical-Resistant Gloves

    • Why: To prevent skin irritation, gloves made of a material resistant to acidic compounds are necessary. Nitrile or neoprene gloves are excellent choices for handling solid this compound.

    • Expert Insight: Glove selection is more than just material; it's about technique. Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a skin-contact-avoidance technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to prevent cross-contamination.

  • Protective Clothing: Laboratory Coat

    • Why: A fully fastened lab coat, preferably with knit cuffs, serves as a removable barrier to protect your skin and personal clothing from dust and spills.

    • Expert Insight: Choose a lab coat made of a material appropriate for the task. Standard cotton or polyester/cotton blends are suitable for handling solids. Ensure sleeves are fully extended to the wrist.

Situational PPE Protocols: Adapting to the Task

Different laboratory procedures involving this compound carry varying levels of risk. Your PPE must be adapted accordingly. The following table provides clear guidance for common scenarios.

Task / ScenarioMinimum Required PPERecommended Additional PPERationale for Additional Protection
Pre-use Inspection & Transport Lab Coat, Safety GlassesN/ALow risk of exposure; primary concern is container integrity.
Weighing & Aliquoting Solid Lab Coat, Chemical Splash Goggles, Nitrile GlovesN95 Particulate Respirator, Disposable Sleeve CoversHigh potential for generating airborne dust. A NIOSH-approved N95 respirator is critical to prevent respiratory tract irritation.[2][3] Sleeve covers protect arms from settling dust.
Working with Dilute Solutions Lab Coat, Chemical Splash Goggles, Nitrile GlovesChemical-Resistant ApronProvides an additional layer of protection against splashes of the dissolved compound, particularly when working with larger volumes.
Minor Spill Clean-up (<5g) Lab Coat, Chemical Splash Goggles, Nitrile GlovesN95 Particulate RespiratorThe act of cleaning a solid spill can easily aerosolize the powder. Respiratory protection is crucial to avoid inhalation during this process.
Major Spill Clean-up (>5g) Full PPE as for Minor SpillDisposable Coveralls, Shoe CoversA larger spill increases the risk of widespread contamination. Full-body protection minimizes contact with the chemical and simplifies decontamination.

Step-by-Step Guidance: Safe Handling & Operations

Adherence to a strict, repeatable procedure is the most effective way to ensure safety.

Protocol 1: Weighing Solid this compound
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure to control dust. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves. If not using a ventilated enclosure, an N95 respirator is mandatory.

  • Handling: Keep the primary container of this compound closed as much as possible. Use a clean scoop or spatula to transfer the powder to a tared weigh boat or secondary container. Avoid pouring directly from the bottle to minimize dust generation.

  • Post-Weighing: Close the primary container securely. Gently wipe the exterior of the container and any tools used with a damp cloth to remove residual dust. Dispose of the cloth as chemical waste.

  • Doff PPE: Remove protective equipment in the reverse order it was put on, taking care to avoid contaminating your skin. Wash hands thoroughly with soap and water.

Emergency Protocols: Spill & Exposure Management

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is vital.

Managing a Solid Spill

The primary objective when cleaning a solid chemical spill is to do so without creating dust.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_cleanup Phase 2: Containment & Cleanup cluster_decon Phase 3: Decontamination & Disposal start Spill Occurs alert Alert Personnel & Restrict Area start->alert don_ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat, N95 Respirator alert->don_ppe cover Gently Cover Spill with Damp Paper Towels don_ppe->cover collect Carefully Collect Material (Work from outside in) cover->collect place_waste Place Debris into a Labeled Hazardous Waste Bag collect->place_waste decon_area Wipe Spill Area with Soap and Water place_waste->decon_area dispose Dispose of Waste Bag per Institutional Guidelines decon_area->dispose doff_ppe Remove PPE & Wash Hands dispose->doff_ppe end Incident Complete doff_ppe->end

Caption: Workflow for the safe cleanup of a solid this compound spill.

First Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water and soap. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Decontamination & Disposal Plan

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste: All materials contaminated with this compound, including used gloves, weigh boats, and cleanup debris, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. This rinseate must be collected as hazardous chemical waste.[4] Once decontaminated, deface the label and dispose of the container according to your institution's guidelines.[4]

  • General Principle: Never dispose of this compound or its waste down the drain or in the regular trash.[5][6] Always consult and follow your institution's specific hazardous waste disposal procedures.[6][7][8]

By integrating these principles and procedures into your daily laboratory workflow, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • The University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Boston University. Chemical Waste Management Guide. Environmental Health & Safety. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78451, Phosphonic acid, P-octadecyl-. [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. National Institute for Occupational Safety and Health. [Link]

  • Occupational Safety and Health Administration. eTool: Respiratory Protection - Respirator Selection. [Link]

  • GZ Industrial Supplies. (2024, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

Sources

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